molecular formula C7H12ClNO2 B8292489 Chloromethyl 1-piperidinecarboxylate

Chloromethyl 1-piperidinecarboxylate

Cat. No.: B8292489
M. Wt: 177.63 g/mol
InChI Key: PTKGHLJGSLKWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 1-piperidinecarboxylate is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloromethyl 1-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl 1-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

chloromethyl piperidine-1-carboxylate

InChI

InChI=1S/C7H12ClNO2/c8-6-11-7(10)9-4-2-1-3-5-9/h1-6H2

InChI Key

PTKGHLJGSLKWAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)OCCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl 1-piperidinecarboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl 1-piperidinecarboxylate, more formally known as tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a protected piperidine nitrogen, makes it a valuable synthon for the introduction of the piperidin-4-ylmethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Molecular Properties

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a white to off-white solid at room temperature. The molecular structure consists of a piperidine ring substituted at the 4-position with a chloromethyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which serves to modulate its reactivity and solubility.

The presence of the electron-withdrawing Boc group decreases the nucleophilicity of the piperidine nitrogen, preventing it from interfering in reactions targeting the electrophilic chloromethyl group. This protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-(chloromethyl)piperidine-1-carboxylate[Commercial supplier data]
Synonyms 1-Boc-4-(chloromethyl)piperidine, N-Boc-4-(chloromethyl)piperidine[Commercial supplier data]
CAS Number 479057-79-9[1]
Molecular Formula C₁₁H₂₀ClNO₂[1]
Molecular Weight 233.74 g/mol [1]
Appearance White to off-white solid[Commercial supplier data]
Melting Point 49-51 °C[Commercial supplier data]
Boiling Point 303.2 ± 15.0 °C at 760 mmHg[Commercial supplier data]

Synthesis of tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

The synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate is typically achieved through a two-step process starting from the commercially available piperidin-4-ylmethanol.

Step 1: N-Boc Protection of Piperidin-4-ylmethanol

The first step involves the protection of the secondary amine of piperidin-4-ylmethanol with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis, and it is crucial for preventing the piperidine nitrogen from reacting in the subsequent chlorination step.

Experimental Protocol:

  • Dissolution: Dissolve piperidin-4-ylmethanol in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution, typically in a 1:1 molar ratio to the starting material.

  • Base (Optional): A non-nucleophilic base like triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction, although it often proceeds without a base.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is often of sufficient purity for the next step, or it can be further purified by column chromatography.[2][3]

Step 2: Chlorination of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

The second step is the conversion of the primary alcohol to a chloride. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).[4][5]

Experimental Protocol:

  • Dissolution: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution. A slight excess of thionyl chloride is typically used. The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and the generated HCl. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

Synthesis_Workflow start Piperidin-4-ylmethanol step1 N-Boc Protection ((Boc)₂O, Solvent) start->step1 intermediate tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate step1->intermediate step2 Chlorination (SOCl₂, Solvent) intermediate->step2 product tert-butyl 4-(chloromethyl)piperidine-1-carboxylate step2->product

Caption: Synthetic workflow for tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

Reactivity and Chemical Behavior

The reactivity of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.

A wide variety of nucleophiles can be used to displace the chloride, including:

  • Amines: Primary and secondary amines react to form secondary and tertiary amines, respectively.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to form ethers.

  • Thiols: Thiolates readily displace the chloride to form thioethers.

  • Carboxylates: Carboxylate anions can be used to form esters.

  • Azides: Azide ions can be used to introduce the azido group, which can be further transformed, for example, by reduction to an amine or by cycloaddition reactions.

The Boc-protecting group is stable under the conditions typically used for these nucleophilic substitution reactions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the free piperidine nitrogen for subsequent chemical modifications.

Reactivity_Diagram reactant tert-butyl 4-(chloromethyl)piperidine-1-carboxylate sn2 Sₙ2 Reaction reactant->sn2 nucleophile Nucleophile (Nu⁻) nucleophile->sn2 product Substituted Piperidine Derivative sn2->product deprotection Deprotection (Acid) product->deprotection final_product Functionalized Piperidine deprotection->final_product

Caption: General reactivity of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate.

Applications in Drug Discovery

The piperidine scaffold is a common motif in many approved drugs and is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[6][7] tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate serves as a key building block for introducing the piperidin-4-ylmethyl group into potential drug candidates. This moiety can act as a linker or a pharmacophoric element.

One notable example of its application is in the synthesis of Vandetanib, an anticancer agent.[2] In the synthesis of Vandetanib, the precursor to the title compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is utilized to introduce the piperidine-containing side chain.[2]

The versatility of this building block allows for the creation of large libraries of compounds for screening against various biological targets. The ability to perform a nucleophilic substitution at the chloromethyl group and then deprotect the piperidine nitrogen provides two orthogonal handles for chemical diversification. This dual functionality is highly valuable in the iterative process of lead optimization in drug discovery.[8]

Spectroscopic Characterization

The structure of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate and its precursors can be confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR spectroscopy would be expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the piperidine ring protons (a series of multiplets in the range of 1.0-4.2 ppm), and the chloromethyl group (a doublet at approximately 3.4-3.6 ppm).

  • ¹³C NMR spectroscopy would show distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the chloromethyl group.

  • Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is an alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a corrosive solid and can cause severe skin burns and eye damage. [Commercial supplier data]

Conclusion

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the importance of the piperidine scaffold in pharmaceuticals make it a crucial tool for drug discovery and development professionals. The synthetic routes to this compound are well-established, and its chemical properties allow for a wide range of subsequent transformations, enabling the synthesis of complex and biologically active molecules.

References

  • D.S. Likhitha, K.S. Sharath Kumar, and K.S. Rangappa, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 28, no. 3, p. 1375, 2023. [Online]. Available: [Link].

  • Royal Society of Chemistry, "Supplementary Information," RSC, 2021. [Online]. Available: [Link].

  • A.A. Gremyachinskiy, E.V. Suslov, and A.Y. Rufov, "Piperidine-Based Drug Discovery," ResearchGate, 2022. [Online]. Available: [Link].

  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023. [Online]. Available: [Link].

  • Defense Technical Information Center, "Fentanyl Synthesis Using N-BOC-4-Piperidinone," DTIC, 2018. [Online]. Available: [Link].

  • P.G. Anderson et al., "Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride," The Journal of Organic Chemistry, vol. 70, no. 5, pp. 1930–1933, 2005. [Online]. Available: [Link].

  • C. Jamieson et al., "Practical Synthesis of Fragment Libraries," University of Strathclyde, 2019. [Online]. Available: [Link].

  • Royal Society of Chemistry, "Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions," RSC, 2016. [Online]. Available: [Link].

  • J.A. Greenberg and T. Sammakia, "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride," The Journal of Organic Chemistry, vol. 82, no. 6, pp. 3245–3251, 2017. [Online]. Available: [Link].

  • M. Wang, W. Wang, and Q. Zhang, "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate," Atlantis Press, 2015. [Online]. Available: [Link].

  • J.F. Norris and A.W. Olmsted, "tert.-BUTYL CHLORIDE," Organic Syntheses, coll. vol. 1, p. 144, 1941; vol. 8, p. 50, 1928. [Online]. Available: [Link].

  • M. Köckerling et al., "Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate," ResearchGate, 2012. [Online]. Available: [Link].

  • SpectraBase, "Tert-butyl-4-[(4-methylphenyl)(thiophene-2-carbonyl)amino]piperidine-1-carboxylate - Optional[13C NMR] - Chemical Shifts," SpectraBase. [Online]. Available: [Link].

  • H. Wang et al., "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate," ResearchGate, 2019. [Online]. Available: [Link].

  • J.A. Greenberg and T. Sammakia, "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride," ResearchGate, 2017. [Online]. Available: [Link].

  • Frankly Chemistry, "Carboxylic Acids Advanced. Reaction with Thionyl Chloride," YouTube, Feb. 8, 2015. [Online]. Available: [Link].

Sources

Physicochemical properties of Chloromethyl 1-piperidinecarboxylate for drug design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Chloromethyl 1-Piperidinecarboxylate for Drug Design

Authored by: A Senior Application Scientist

Abstract

Chloromethyl 1-piperidinecarboxylate is a key chemical intermediate with significant applications in pharmaceutical synthesis, particularly as a protecting group and a linker in prodrug design. A comprehensive understanding of its physicochemical properties is paramount for optimizing its use in drug development, ensuring the resulting therapeutic agents possess favorable pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the critical physicochemical parameters of Chloromethyl 1-piperidinecarboxylate, detailing their implications for drug design and presenting validated experimental protocols for their determination.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of comprehensive physicochemical characterization of all building blocks and intermediates. Chloromethyl 1-piperidinecarboxylate, by virtue of its reactive chloromethyl group and the piperidinecarboxylate moiety, presents both opportunities and challenges in medicinal chemistry. Its properties directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the biological fate of the final drug molecule. This document serves as a practical, hands-on guide for researchers and drug development professionals to navigate the complexities of this versatile compound.

Core Physicochemical Properties of Chloromethyl 1-piperidinecarboxylate

A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of rational drug design. These parameters govern how a drug candidate will behave in a biological system, from its initial absorption to its eventual elimination.

Molecular Structure and Basic Identifiers
  • Molecular Formula: C7H12ClNO2

  • Molecular Weight: 177.63 g/mol

  • CAS Number: 64630-63-5

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Chloromethyl 1-piperidinecarboxylate, which are critical for predicting its behavior in both chemical and biological systems.

PropertyValueSignificance in Drug Design
Melting Point Not availableInfluences solid-state stability, polymorphism, and formulation.
Boiling Point 227.1 °C at 760 mmHgImportant for purification via distillation and assessing volatility.
LogP (Octanol-Water Partition Coefficient) Predicted: 1.65A key indicator of lipophilicity, affecting membrane permeability and absorption.
Water Solubility Predicted: 2.89 g/LCrucial for dissolution, bioavailability, and formulation of aqueous dosage forms.
pKa Predicted: -4.2 (basic)Influences the ionization state at physiological pH, impacting solubility and receptor binding.
The Interplay of Physicochemical Properties in Drug Design

The physicochemical properties of a molecule are not independent variables; they exist in a delicate interplay that ultimately defines the drug-like qualities of a compound. For instance, the lipophilicity, as indicated by LogP, directly impacts solubility. A higher LogP often corresponds to lower aqueous solubility, presenting a classic challenge in drug development that must be carefully balanced.

G cluster_properties Physicochemical Properties cluster_adme ADME Profile LogP LogP Absorption Absorption LogP->Absorption Membrane Permeability Distribution Distribution LogP->Distribution Solubility Solubility Solubility->Absorption Dissolution pKa pKa pKa->Solubility pKa->Absorption Ionization Stability Stability Metabolism Metabolism Stability->Metabolism Excretion Excretion Distribution->Excretion Metabolism->Excretion

Caption: Interrelationship of physicochemical properties and their impact on ADME.

Experimental Protocols for Physicochemical Characterization

To ensure the accuracy and reliability of physicochemical data, standardized and validated experimental protocols are essential. This section provides step-by-step methodologies for determining the key parameters discussed above.

Determination of Octanol-Water Partition Coefficient (LogP) using the Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct and unambiguous measurement.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Chloromethyl 1-piperidinecarboxylate in a suitable solvent (e.g., DMSO) at a known concentration.

    • Prepare a biphasic system of n-octanol and water, pre-saturating each phase with the other by vigorous mixing for 24 hours, followed by separation.

  • Partitioning:

    • Add a small aliquot of the stock solution to a known volume of the pre-saturated water phase.

    • Add an equal volume of the pre-saturated n-octanol phase.

    • Seal the container and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw a sample from both the aqueous and n-octanol phases.

    • Determine the concentration of Chloromethyl 1-piperidinecarboxylate in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

G cluster_workflow LogP Determination Workflow (Shake-Flask) A Prepare Pre-saturated Octanol and Water B Add Analyte to Aqueous Phase A->B C Add Octanol Phase B->C D Shake to Equilibrium C->D E Centrifuge for Phase Separation D->E F Sample Both Phases E->F G Analyze Concentration (HPLC) F->G H Calculate LogP G->H

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Determination by the Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.

Protocol:

  • Sample Preparation:

    • Add an excess amount of solid Chloromethyl 1-piperidinecarboxylate to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Filter the suspension through a low-binding 0.45 µm filter to remove undissolved solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result:

    • The measured concentration represents the equilibrium aqueous solubility.

G cluster_workflow Aqueous Solubility Workflow A Add Excess Solid to Buffer B Agitate to Equilibrium (24-48h) A->B C Filter to Remove Undissolved Solid B->C D Analyze Filtrate Concentration (HPLC) C->D E Report as Equilibrium Solubility D->E

Caption: Workflow for determining equilibrium aqueous solubility.

Chemical Stability and Degradation Pathways

The inherent reactivity of the chloromethyl group in Chloromethyl 1-piperidinecarboxylate makes it a valuable synthetic handle, but also a potential liability in terms of chemical stability. Understanding its degradation profile is crucial for storage, handling, and predicting its fate in biological systems.

Hydrolytic Stability

The primary degradation pathway for Chloromethyl 1-piperidinecarboxylate in aqueous environments is likely hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. The rate of this hydrolysis is highly dependent on pH and temperature.

Experimental Approach for Assessing Hydrolytic Stability:

  • Incubation: Incubate solutions of Chloromethyl 1-piperidinecarboxylate in a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9) at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points, withdraw aliquots from each buffer.

  • Analysis: Quench any further degradation and analyze the remaining concentration of the parent compound using HPLC.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. The half-life (t1/2) can then be calculated as 0.693/k.

Conclusion and Future Perspectives

The physicochemical properties of Chloromethyl 1-piperidinecarboxylate presented in this guide provide a foundational understanding for its strategic application in drug design. The experimental protocols outlined herein offer a robust framework for in-house characterization, ensuring data quality and reproducibility. As with any reactive intermediate, a thorough evaluation of its stability under relevant physiological and formulation conditions is strongly recommended. Future work should focus on elucidating the full degradation profile and identifying any potential reactive metabolites that may arise from its use in prodrug strategies. By embracing a data-driven approach to physicochemical profiling, medicinal chemists can more effectively harness the synthetic utility of Chloromethyl 1-piperidinecarboxylate to create safer and more efficacious medicines.

References

  • PubChem. Chloromethyl piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Solubility Profile of Chloromethyl 1-Piperidinecarboxylate in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Chloromethyl 1-piperidinecarboxylate is a key synthetic intermediate whose utility in pharmaceutical and chemical synthesis is fundamentally governed by its behavior in solution. A thorough understanding of its solubility across a range of organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring product quality. This technical guide addresses a notable scarcity of quantitative solubility data in publicly available literature. In lieu of presenting established data, this document provides a comprehensive framework for researchers, scientists, and drug development professionals. It includes a predictive solubility profile based on first-principles structural analysis and offers a detailed, field-proven experimental protocol for the systematic determination of this crucial physicochemical parameter.

Introduction and Structural Analysis

Chloromethyl 1-piperidinecarboxylate is a bifunctional molecule featuring a piperidine ring, a carbamate linkage, and a reactive chloromethyl group. Its molecular structure dictates its solubility characteristics.

  • Piperidine Ring: A saturated heterocycle that provides a degree of non-polar character.

  • Carbamate Group (-O-CO-N<): This polar functional group contains both a hydrogen bond acceptor (the carbonyl oxygen) and a region capable of dipole-dipole interactions. It significantly influences the molecule's polarity.

  • Chloromethyl Group (-CH₂Cl): A reactive alkyl halide group that adds to the molecule's polarity and can participate in specific solvent interactions.

The interplay between the non-polar piperidine backbone and the polar carbamate and chloromethyl functionalities suggests a nuanced solubility profile, with optimal solubility likely in solvents of intermediate polarity. As a reactive acyl chloride analog, its stability in protic solvents like water and alcohols is a major concern, where it is expected to undergo solvolysis.[1]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Expert Insights
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh These solvents effectively solvate the polar carbamate group through dipole-dipole interactions without the risk of reacting with the chloromethyl group. DCM is often an excellent choice for compounds with chlorinated moieties.
Polar Protic Methanol, Ethanol, WaterReactive The compound is expected to be soluble but will likely degrade via solvolysis. The nucleophilic hydroxyl group of alcohols or water will attack the electrophilic carbonyl carbon or the chloromethyl group.[1]
Non-Polar Hexanes, TolueneLow to Moderate The non-polar piperidine ring allows for some interaction with these solvents. However, the highly polar carbamate group limits overall solubility. Toluene may show moderate solubility due to its aromatic nature.[3]
Ethers Diethyl EtherModerate Ether offers a balance of slight polarity to interact with the carbamate group and a non-polar body compatible with the piperidine ring, making it a viable solvent for extraction or reaction.[1]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To overcome the absence of published data, the following protocol provides a robust and reliable method for determining the equilibrium solubility of Chloromethyl 1-piperidinecarboxylate. This method is considered the "gold standard" for solubility measurements.[2]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials and Equipment
  • Chloromethyl 1-piperidinecarboxylate (solid)

  • Selected organic solvents (HPLC grade or equivalent)[4][5]

  • Analytical balance (±0.01 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Calibrated HPLC-UV or GC-FID system

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Chloromethyl 1-piperidinecarboxylate to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~20-30 mg of solid in 2-3 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is crucial to prevent clogging the filter.

  • Sampling and Filtration: Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved micro-particulates. Expert Tip: Discard the first 0.5 mL of filtrate to avoid any potential adsorption onto the filter membrane.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Validation: Repeat the measurement at a different time point (e.g., 72 hours) to confirm that the system has truly reached equilibrium. The solubility values should be consistent.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Finalization A Weigh excess solid (Chloromethyl 1-piperidinecarboxylate) B Add solvent to vial A->B  Combine C Agitate at constant T (e.g., 24-48h) B->C D Allow solids to settle C->D E Filter supernatant (0.22 µm syringe filter) D->E F Prepare accurate dilution E->F G Quantify concentration (e.g., HPLC, GC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Practical Implications for Researchers

  • Reaction Solvent Selection: A quantitative solubility profile allows for the selection of solvents that can achieve the desired reactant concentration, potentially increasing reaction rates and yields. Using solvents with high solubility can prevent issues with heterogeneity.

  • Purification and Crystallization: Knowledge of solubility in various solvents at different temperatures is fundamental for developing effective crystallization and recrystallization protocols.[6] A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is an ideal candidate.[2]

  • Formulation Development: For drug development professionals, solubility data is non-negotiable. It directly impacts the feasibility of different dosage forms and is a key determinant of a drug's bioavailability.

Conclusion

While a definitive, published solubility profile for Chloromethyl 1-piperidinecarboxylate remains elusive, a robust understanding can be achieved through a combination of predictive analysis based on its molecular structure and systematic experimental determination. The isothermal shake-flask method presented herein provides a reliable and authoritative protocol for researchers to generate this critical data in-house. This knowledge is indispensable for the efficient and effective use of this intermediate in synthesis, purification, and development workflows.

References

  • Department of Chemistry, University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Setup used for measuring the solubility of AMP carbamate in 25AN and 2.5AT solutions. [Link]

  • LookChem. Cas 6274-88-0, 1-(2-chloroethyl)-2-(chloromethyl)piperidine. [Link]

  • PubChem. 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester. [Link]

  • MilliporeSigma. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. [Link]

  • Google Patents. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
  • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
  • Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
  • National Institutes of Health. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC. [Link]

  • Pharmaffiliates. 4-[(Chlorosulfonyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester. [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. [Link]

  • Arabian Journal of Chemistry. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

  • National Institutes of Health. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands.... [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and application protocols for Chloromethyl 1-piperidinecarboxylate , a specialized reagent used primarily in prodrug synthesis.

Disambiguation & Scope

CRITICAL SAFETY NOTICE: Researchers frequently confuse two structurally distinct compounds with similar names. You must verify your specific isomer before proceeding, as their hazard profiles differ significantly.

FeatureTarget of this Guide (Reagent) Common Building Block (Alternative)
Chemical Name Chloromethyl 1-piperidinecarboxylate tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
Structure N-CO-O-CH₂Cl (Chloromethyl group on Oxygen)N-Boc-Piperidine-CH₂Cl (Chloromethyl on Ring Carbon)
Primary Use Prodrug Synthesis (Soft alkylation reagent)Medicinal Chemistry (Scaffold building block)
Reactivity High: Hydrolytically unstable; Alkylating agent.Moderate: Standard alkyl halide reactivity.
Key Hazard Carcinogenicity (Suspected), Corrosive, Formaldehyde Release. Skin/Eye Irritant, Acute Toxicity.
CAS No. Varies by synthesis (Generic: Chloromethyl carbamates)479057-79-9

This guide focuses on the N-substituted Reagent (Chloromethyl 1-piperidinecarboxylate) due to its higher reactivity and specific safety requirements.

Chemical Identity & Physicochemical Profile

Chloromethyl 1-piperidinecarboxylate is a reactive intermediate used to introduce the piperidine-1-carbonyloxymethyl moiety, typically to convert carboxylic acids or amines into bioreversible prodrugs (e.g., to improve lipophilicity or permeability).

PropertyDescription
Systematic Name Chloromethyl piperidine-1-carboxylate
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
Physical State Colorless to pale yellow oil (typically).
Solubility Soluble in DCM, THF, Ethyl Acetate. Reacts violently with water/alcohols.
Stability Hydrolytically Unstable. Decomposes in moist air to release Formaldehyde, HCl, and Piperidine.
Hazard Identification (GHS Classification)

As a chloromethyl ester, this compound is a potent alkylating agent . It functions similarly to chloromethyl chloroformate or chloromethyl isopropyl carbonate.

Core Hazards
  • H350 (Suspected): May cause cancer. (Alkylating agents can form DNA adducts).[1]

  • H314: Causes severe skin burns and eye damage (releases HCl upon contact with moisture).

  • H330/H331: Fatal/Toxic if inhaled (hydrolysis releases formaldehyde gas).

  • H341: Suspected of causing genetic defects.

Mechanism of Toxicity [1][2][3]
  • Direct Alkylation: The

    
     group is highly electrophilic and can alkylate DNA guanine residues.
    
  • Decomposition: Upon contact with mucosal moisture, it hydrolyzes rapidly:

    
    
    
Storage & Stability Protocols

Due to its susceptibility to hydrolysis, strict storage controls are required to prevent container pressurization (from


 evolution) and degradation.
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen (inert gas).

  • Container: Teflon-lined screw cap vials or flame-sealed ampoules. Do not use standard ground glass joints without grease, as hydrolysis products can seize the joint.

  • Desiccation: Store inside a secondary container with active desiccant (e.g.,

    
     or activated sieves).
    
Handling & Synthesis Protocols
A. Weighing & Transfer
  • Preferred: Inert Atmosphere Glovebox (

    
     ppm 
    
    
    
    ).
  • Acceptable: Schlenk line techniques.

    • Never weigh this compound on an open benchtop balance. Moisture in the air will degrade the reagent within minutes, releasing HCl fumes.

B. Experimental Workflow: Prodrug Synthesis

The following diagram illustrates the standard workflow for using this reagent to create a "soft drug" (acyloxymethyl prodrug).

ProdrugSynthesis cluster_conditions Critical Conditions: Anhydrous, Inert Gas Reagent Chloromethyl 1-piperidinecarboxylate Intermediate Reaction Mixture (Inert Atm, 0°C -> RT) Reagent->Intermediate Add dropwise (Alkylating Agent) Drug Parent Drug (Carboxylic Acid) Drug->Intermediate Dissolve in DMF/DCM Base Base (Cs2CO3 or Et3N) Base->Intermediate Deprotonate Acid Prodrug Acyloxymethyl Prodrug Intermediate->Prodrug Nucleophilic Substitution (SN2) Waste Byproducts: Chloride salts Intermediate->Waste Elimination

Caption: Workflow for synthesizing acyloxymethyl prodrugs using Chloromethyl 1-piperidinecarboxylate via SN2 substitution.

C. Reaction Setup
  • Solvent: Use anhydrous DMF or DCM.

  • Base: Use Cesium Carbonate (

    
    ) or Silver Carbonate (
    
    
    
    ) to drive the reaction and scavenge the chloride ion.
  • Addition: Add the chloromethyl reagent last at 0°C to minimize side reactions.

  • Quench: Quench with a saturated

    
     solution to neutralize any generated HCl.
    
Emergency Response & Waste Disposal
Spill Cleanup (Small Scale < 5 mL)
  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and full-face respirator (if outside a hood).

  • Neutralization:

    • Cover the spill with a mixture of sand and soda ash (1:1) .

    • Apply a solution of 10% Aqueous Ammonia or 10% Sodium Thiosulfate .

    • Mechanism:[2][4] Ammonia reacts with the chloromethyl ester to form less toxic urea/amine derivatives and neutralizes HCl.

  • Disposal: Collect slurry into a hazardous waste container labeled "Organic Halides + Formaldehyde Hazard."

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Seek urgent medical attention (corrosive injury + alkylation risk).

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (due to HCl/Formaldehyde).

References
  • Prodrug Synthesis Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Chloromethyl Ester Hazards: U.S. National Library of Medicine. (n.d.). Chloromethyl methyl ether (Related Compound Safety Profile). PubChem.

  • Alkylating Agents Mechanism: Hurley, L. H. (2002). DNA Repair and Alkylating Agents. Nature Reviews Cancer.

  • Patent Reference for Synthesis: Substituted methylformyl reagents and method of using same. US Patent 9487500B2. (2016). Describes the use of chloromethyl piperidine-1-carboxylate in prodrug synthesis.

  • Building Block Disambiguation: Sigma-Aldrich. (2024). tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate Safety Data Sheet.

Sources

Thermal stability and decomposition rates of chloromethyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition Rates of Chloromethyl Carbamate Derivatives

Authored by a Senior Application Scientist

Foreword

Chloromethyl carbamate derivatives serve as pivotal intermediates in contemporary medicinal chemistry, particularly in the strategic design of prodrugs.[1] Their unique bifunctional nature, possessing both a reactive chloromethyl group and a relatively stable carbamate moiety, allows for the covalent linkage of a promoiety to a parent drug molecule.[1] This linkage is designed to enhance pharmacokinetic properties such as solubility, membrane permeability, and protection against first-pass metabolism.[1][2][3] However, the very reactivity that makes these compounds useful also presents significant challenges related to their stability. A thorough understanding of the thermal stability and decomposition kinetics of these derivatives is not merely an academic exercise; it is a critical prerequisite for the successful development of safe, stable, and efficacious medicines. This guide provides a comprehensive exploration of the core principles governing the stability of chloromethyl carbamate derivatives, the methodologies to assess it, and the implications for drug development.

The Unique Chemistry of the Chloromethyl Carbamate Moiety

The carbamate functional group is an amide-ester hybrid, a structural feature that confers significant chemical and proteolytic stability compared to simple esters.[1][2][3] This stability arises from the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which strengthens the C-N bond.[2][4]

The introduction of a chloromethyl group on the oxygen atom (R-NH-CO-O-CH₂Cl) or as part of a substituent on the nitrogen atom introduces a highly reactive electrophilic center. This chloromethyl group is susceptible to nucleophilic attack, a reactivity that is central to its function in synthesis but also a primary driver of its instability. The stability of the overall molecule is therefore a delicate balance between the robust carbamate core and the labile chloromethyl group.

Critical Factors Governing Stability and Decomposition

The decomposition of chloromethyl carbamate derivatives is not governed by a single variable but is a multifactorial process. Understanding these factors is essential for designing robust formulations and predicting shelf-life.

Structural and Substituent Effects

The nature of the substituents on the carbamate nitrogen (N-substituents) and the parent molecule to which it is attached profoundly influences stability.

  • N-Substitution: N,N-disubstituted carbamates generally exhibit greater chemical and enzymatic stability than their N-monosubstituted counterparts.[5][6] The additional alkyl or aryl group on the nitrogen in N,N-disubstituted carbamates provides steric hindrance and electronic effects that can protect the carbamate linkage from hydrolysis.

  • Leaving Group pKa: In the context of prodrugs synthesized from chloromethyl carbamates, where the drug is the leaving group, its pKa is a critical determinant of hydrolytic stability. Carbamates of phenols (lower pKa) are generally more chemically labile than those of alcohols (higher pKa).[4]

Environmental Factors
  • Temperature: As with most chemical reactions, the rate of decomposition of carbamate derivatives is highly dependent on temperature. Due to their thermal instability, analytical techniques such as Gas Chromatography (GC) can be challenging without prior derivatization to form more volatile and stable compounds.[7][8] The effect of temperature on the degradation rate typically follows the Arrhenius equation, making it possible to predict stability at different storage conditions.[9]

  • pH: The pH of the environment plays a crucial role in the hydrolytic stability of carbamates. The pH-rate profile often reveals that these compounds are most stable at lower pH values.[9] Base-catalyzed hydrolysis is a common degradation pathway for carbamates, proceeding via proton abstraction by a hydroxide ion.[10]

  • Solvent/Matrix Effects: The polarity of the solvent and the composition of the matrix (e.g., whole blood, plasma, formulation excipients) can significantly impact stability. For instance, some carbamates show better stability in plasma compared to whole blood and can be affected by preservatives used during sample collection.[11]

Decomposition Pathways and Kinetic Analysis

Chloromethyl carbamate derivatives can degrade through several mechanisms. The primary pathway is often hydrolysis, but other reactions can occur depending on the molecular structure and conditions.

Primary Decomposition Mechanisms
  • Hydrolysis of the Carbamate Bond: This is a common pathway, especially under basic conditions, leading to the release of an alcohol (or phenol), an amine, and carbon dioxide.[4][12]

  • Nucleophilic Displacement of the Chloride: The chloromethyl group is a reactive electrophile. It can react with water (hydrolysis) to form a hydroxymethyl derivative or with other nucleophiles present in the solution. This reactivity is often exploited in the synthesis of prodrugs.[1]

  • Intramolecular Cyclization: Depending on the structure, intramolecular reactions can occur. For example, some carbamates can cyclize to form structures like quinazolinediones, releasing the parent drug.[6]

The following diagram illustrates a generalized decomposition pathway for a chloromethyl carbamate derivative, highlighting the key points of lability.

Caption: Generalized decomposition pathways for a chloromethyl carbamate derivative.

Kinetic Modeling

The decomposition of these derivatives often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the carbamate.[9] The rate constant (k) can be determined by monitoring the decrease in the concentration of the parent compound over time at a constant temperature.

Rate = k[Carbamate]

By determining the rate constants at several temperatures, the activation energy (Ea) for the decomposition reaction can be calculated using the Arrhenius equation, which is invaluable for predicting stability under various storage conditions.

Experimental Design for Stability Assessment

A robust stability study is a self-validating system designed to provide reliable and reproducible data. The choice of experimental design and analytical methodology is paramount.

Forced Degradation Studies

The cornerstone of stability assessment is the forced degradation or stress testing study. The objective is to accelerate the decomposition of the compound to identify likely degradation products and establish the intrinsic stability of the molecule.

Causality Behind Experimental Choices:

  • Stress Conditions: The compound is subjected to a range of harsh conditions (e.g., high temperature, extreme pH, oxidation, photolysis). This is not just to see if it degrades, but to understand how it degrades. The conditions are chosen to mimic potential storage and physiological environments and to ensure that all likely degradation pathways are explored.

  • Mass Balance: A critical component of a forced degradation study is achieving mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. This provides confidence that all major degradants have been identified.

Isothermal Stability Studies

To determine decomposition rates under defined storage conditions (e.g., refrigerated, room temperature), isothermal studies are conducted. Samples are stored at a constant temperature, and aliquots are analyzed at predetermined time points.

Analytical Methodologies: A Comparative Overview

The thermal lability of many carbamate derivatives dictates the choice of analytical instrumentation.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for carbamate analysis because it operates at or near ambient temperature, thus avoiding thermal degradation of the analyte.[8][14]

  • Detection: UV detection is common, but for higher sensitivity, post-column derivatization to form a fluorescent product can be employed.[7][14]

  • Trustworthiness: Method validation for HPLC includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data is reliable.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its superior sensitivity and selectivity, allowing for the quantification of low-level degradants and the structural elucidation of unknown products.[7][11][13] It is particularly powerful for analyzing complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of chloromethyl carbamates is often problematic due to their thermal instability, which can cause them to degrade in the hot injector port.[1][7] Therefore, a derivatization step is often required to create a more stable and volatile analyte suitable for GC analysis.[7]

Data Summary: Typical Performance of Analytical Methods
ParameterHPLC-FLDLC-MS/MSGC-MS (with Derivatization)
Primary Use Robust quantificationHigh sensitivity, structural IDVolatile compounds
Thermal Stability High (avoids degradation)High (avoids degradation)Low (requires derivatization)
Limit of Detection Low (µg/L to ng/L)Very Low (pg/L to ng/L)Low (ng/L)
Selectivity GoodExcellentVery Good
Reference [7][7][11][7]
Experimental Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a typical workflow for assessing the thermal stability of a chloromethyl carbamate derivative using LC-MS/MS.

Caption: Experimental workflow for thermal stability assessment.

Protocol: Isothermal Stability via LC-MS/MS
  • Preparation of Stock Solution: Accurately weigh the chloromethyl carbamate derivative and dissolve it in a suitable aprotic solvent (e.g., acetonitrile) to create a concentrated stock solution. Rationale: An aprotic solvent is chosen to prevent premature solvolysis.

  • Preparation of Study Samples: Dilute the stock solution into an aqueous buffer at the desired pH to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).

  • Incubation: Aliquot the study samples into multiple vials and place them in temperature-controlled chambers set at various temperatures (e.g., 25°C, 40°C, 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature chamber.

  • Reaction Quenching: Immediately quench the degradation reaction by diluting the sample in a cold mobile phase or a solvent mixture that inhibits further reaction. This step is critical for accurate results.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The method should be capable of separating the parent compound from its potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the concentration (or peak area) of the parent compound versus time.

    • For a first-order reaction, the plot will be linear. The slope of the line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion: Implications for Drug Development

The stability of chloromethyl carbamate derivatives is a critical quality attribute that impacts every stage of drug development, from synthesis and purification to formulation and storage. A comprehensive understanding of their decomposition pathways and kinetics allows researchers to:

  • Design More Stable Prodrugs: By understanding structure-stability relationships, medicinal chemists can design derivatives with optimal stability profiles for their intended therapeutic application.[15]

  • Develop Robust Formulations: Formulation scientists can select excipients and storage conditions (e.g., pH, temperature, packaging) that minimize degradation and ensure the product meets its shelf-life specifications.

  • Ensure Accurate Bioanalytical Results: An awareness of potential instability in biological matrices is crucial for developing reliable methods to quantify the compound in pharmacokinetic and pharmacodynamic studies.[11]

Ultimately, a proactive approach to characterizing the thermal stability and decomposition rates of chloromethyl carbamate derivatives is essential for mitigating risks and accelerating the development of novel therapeutics.

References

  • Farquhar, D., et al. (1990). Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols. Journal of medicinal chemistry. Available at: [Link]

  • Christensen, A., et al. (1990). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry. Available at: [Link]

  • Science of The Total Environment. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Science of The Total Environment. Available at: [Link]

  • Hay, M. P., et al. (2003). Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use With Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy. Journal of medicinal chemistry. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry. Available at: [Link]

  • Irwin, W. J., et al. (1995). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. International journal of pharmaceutics. Available at: [Link]

  • Wössner, N., et al. (2018). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. Molecules (Basel, Switzerland). Available at: [Link]

  • U.S. Geological Survey. (1989). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. U.S. Geological Survey. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]

  • Sencar, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina. Available at: [Link]

  • Arienzo, M. (1999). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Environmental Science & Technology. Available at: [Link]

  • Khan, M. S. (1988). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • van der Merwe, M. (2021). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace. Available at: [Link]

  • Thomson, A. M., et al. (1990). Pathways and kinetics of aqueous decomposition and carbamoylating activity of new anticancer nitroimidazole-linked 2-chloroethylnitrosoureas. Journal of medicinal chemistry. Available at: [Link]

  • Engebretson, J. A. (2003). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International. Available at: [Link]

  • Separation Science. (2023). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug metabolism reviews. Available at: [Link]

  • Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. Available at: [Link]

Sources

Unlocking Therapeutic Potential: The Mechanism and Application of Piperidine-1-Carbonyloxymethyl Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the prodrug approach remains a cornerstone strategy for overcoming a myriad of pharmacokinetic and pharmacodynamic challenges. Prodrugs are inactive precursors that are metabolically converted in vivo to the active parent drug, offering a powerful tool to enhance properties such as aqueous solubility, membrane permeability, metabolic stability, and therapeutic index.[1][2] Among the various prodrug strategies, the use of carbamate linkers has gained significant traction. This guide provides a detailed examination of a specific and versatile class: prodrugs containing the piperidine-1-carbonyloxymethyl moiety. We will dissect the core mechanism of bioactivation, outline robust experimental protocols for characterization, and provide insights into the strategic design of these molecules for researchers, scientists, and drug development professionals.

The Piperidine-1-Carbonyloxymethyl Moiety: A Strategic Overview

The piperidine-1-carbonyloxymethyl group is a type of carbamate-based promoiety designed to mask a hydroxyl or a carboxylic acid group on a parent drug molecule. The piperidine ring itself is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve metabolic stability and modulate pharmacokinetic (ADME) properties.[3][4] By integrating it into a carbonyloxymethyl linker, this moiety serves several critical functions:

  • Masking Polar Functional Groups: It temporarily masks polar hydroxyl groups, increasing the lipophilicity of the parent drug. This can significantly enhance its ability to permeate cellular membranes and improve oral absorption.

  • Improving Aqueous Solubility: While seemingly counterintuitive, the piperidine nitrogen can be protonated at physiological pH, which can, in some cases, be leveraged to improve the aqueous solubility of an otherwise poorly soluble parent drug.

  • Controlled Release: The carbamate ester bond is designed to be stable chemically but susceptible to specific enzymatic cleavage, allowing for a controlled release of the active drug.

The Core Mechanism of Bioactivation: An Enzyme-Mediated Cascade

The therapeutic efficacy of a prodrug is entirely dependent on its efficient and predictable conversion to the active parent drug in vivo. Prodrugs featuring the piperidine-1-carbonyloxymethyl moiety undergo a well-characterized, two-step bioactivation cascade primarily mediated by a class of ubiquitous hydrolytic enzymes.

Step 1: Enzymatic Hydrolysis

The process is initiated by the enzymatic hydrolysis of the terminal ester bond within the carbonyloxymethyl group.[5] This reaction is predominantly catalyzed by carboxylesterases (CES) , a family of serine hydrolases widely distributed throughout the body.[6][7] These enzymes attack the carbonyl carbon of the ester, cleaving the molecule and releasing the active drug.

Step 2: Spontaneous Degradation of Intermediates

Upon ester cleavage, an unstable N-hydroxymethylpiperidine-1-carboxylate intermediate is formed. This intermediate rapidly and spontaneously decomposes into three non-toxic byproducts: the active parent drug, piperidine-1-carboxylic acid, and formaldehyde. The piperidine-1-carboxylic acid is itself unstable and further degrades to piperidine and carbon dioxide.[2][5]

This enzymatic cleavage is the rate-limiting step and the key to the prodrug's design. The structural features of the prodrug can be tuned to favor hydrolysis by specific CES isoforms. The two primary human carboxylesterases are:

  • CES1: Primarily found in the liver, with high concentrations in hepatocytes.[8] It is also present in the lungs and macrophages.

  • CES2: Predominantly expressed in the small intestine, colon, and kidney.[7][8]

Designing a prodrug to be a substrate for CES1 over CES2 can be a deliberate strategy to bypass premature hydrolysis in the gastrointestinal tract, thereby increasing systemic bioavailability and enabling liver-targeted activation.[8] Several carbamate-linked ester prodrugs have demonstrated high selectivity for CES1, a desirable trait for oral drug delivery.[8]

Bioactivation_Pathway cluster_enzymatic Step 1: Enzymatic Cleavage cluster_spontaneous Step 2: Spontaneous Decomposition Prodrug Piperidine-1-Carbonyloxymethyl Prodrug (Inactive) Intermediate Unstable Intermediate (Piperidine-1-Carboxy-Methanol) Prodrug->Intermediate Carboxylesterases (CES1/CES2) ActiveDrug Active Drug (Released) Intermediate->ActiveDrug Byproducts Byproducts: Piperidine + CO2 + Formaldehyde Intermediate->Byproducts

Fig 1. General bioactivation pathway of piperidine-1-carbonyloxymethyl prodrugs.

Experimental Validation and Characterization

A rigorous and systematic evaluation is essential to validate the mechanism of action and predict the in vivo performance of a novel prodrug. The following protocols provide a framework for a comprehensive in vitro characterization.

In Vitro Stability and Bioactivation Assays

The primary goal of these assays is to determine the prodrug's stability under various physiological conditions and to confirm its conversion to the parent drug.

Protocol 1: Chemical and Enzymatic Stability Assessment

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the prodrug and the parent drug (as a control) in DMSO.

  • Incubation Media Preparation: Prepare the following incubation media:

    • Phosphate-Buffered Saline (PBS) at pH 7.4 (Chemical Stability).

    • Simulated Gastric Fluid (SGF, pH 1.2) without pepsin (Chemical Stability).

    • Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin (Chemical Stability).

    • Human Plasma (fortified with anticoagulants).

    • Human Liver Microsomes (HLM) or S9 fraction (1 mg/mL protein) fortified with NADPH regenerating system for CES1-rich environment.

    • Human Intestinal Microsomes (HIM) or S9 fraction (1 mg/mL protein) for CES2-rich environment.

  • Incubation: Pre-warm the incubation media to 37°C. Initiate the reaction by spiking the prodrug stock solution into each medium to a final concentration of 1-10 µM.

  • Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the aliquot. This precipitates proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples (e.g., 14,000 rpm for 10 min at 4°C) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the prodrug and the appearance of the parent drug using a validated LC-MS/MS method.[9][10]

  • Data Analysis: Plot the natural log of the remaining prodrug concentration versus time. The slope of the line determines the degradation rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prodrug Stock (10 mM in DMSO) Incubate Incubate at 37°C (Final Conc. 1-10 µM) Stock->Incubate Media Incubation Media (PBS, SGF, Plasma, Microsomes) Media->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Sample Quench Quench with Cold ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-Life (t½) & Formation of Parent Drug LCMS->Data

Fig 2. Standard workflow for in vitro stability and bioactivation assessment.
Enzyme Phenotyping with Recombinant Enzymes

To confirm the specific roles of CES1 and CES2, experiments with purified, recombinant enzymes are essential.

Protocol 2: Determining CES Isoform Selectivity

  • Reaction Setup: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Enzyme Preparation: Add recombinant human CES1 or CES2 to the buffer at a predetermined concentration.

  • Initiation and Incubation: Initiate the reaction by adding the prodrug (1-10 µM final concentration) and incubate at 37°C.

  • Sampling and Analysis: Follow steps 4-8 from Protocol 1 to quench the reaction at various time points and analyze the samples by LC-MS/MS.

  • Inhibitor Confirmation (Optional): To further validate the results, run parallel experiments in HLM and HIM in the presence of selective CES1 and CES2 inhibitors.[11][12] A significant reduction in prodrug hydrolysis would confirm the specific enzyme's involvement.

Data Presentation

The quantitative data from these experiments should be summarized for clear comparison.

Incubation Medium Half-Life (t½, min) Parent Drug Appearance Primary Enzyme(s)
PBS (pH 7.4)> 240NegligibleN/A (Chemical Stability)
SGF (pH 1.2)> 240NegligibleN/A (Chemical Stability)
Human Plasma185SlowPlasma Esterases
Human Liver Microsomes (HLM)15RapidCES1
Human Intestinal Microsomes (HIM)150ModerateCES2
Recombinant hCES112RapidCES1
Recombinant hCES2165SlowCES2
Table 1. Example dataset for a hypothetical prodrug designed for preferential activation by CES1.

In Vivo Evaluation: The Preclinical Proof of Concept

Positive in vitro data provides a strong rationale for advancing a prodrug candidate to in vivo studies. The primary objective is to determine if the prodrug strategy successfully enhances the systemic exposure of the active drug compared to administering the parent drug directly.

A typical crossover study design in a relevant animal model (e.g., rat or mouse) is employed.

PK_Study_Design cluster_group1 Group 1 (n=5) cluster_group2 Group 2 (n=5) Title Comparative Pharmacokinetic (PK) Study G1_Dose Administer Parent Drug (e.g., Oral Gavage) G1_Sample Collect Blood Samples (Serial Time Points) G1_Dose->G1_Sample Washout Washout Period (e.g., 7 Days) G1_Sample->Washout G1_Crossover Administer Prodrug (Molar Equivalent Dose) Washout->G1_Crossover G1_Sample2 Collect Blood Samples G1_Crossover->G1_Sample2 Analysis Process Plasma Samples Analyze by LC-MS/MS for Parent Drug & Prodrug Concentrations G1_Sample2->Analysis G2_Dose Administer Prodrug (Molar Equivalent Dose) G2_Sample Collect Blood Samples (Serial Time Points) G2_Dose->G2_Sample Washout2 Washout Period (e.g., 7 Days) G2_Sample->Washout2 G2_Crossover Administer Parent Drug (e.g., Oral Gavage) Washout2->G2_Crossover G2_Sample2 Collect Blood Samples G2_Crossover->G2_Sample2 G2_Sample2->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, Tmax, F%) Analysis->PK_Params

Fig 3. A crossover study design for comparing the pharmacokinetics of a prodrug versus its parent drug.

Successful outcomes from such a study would include a significantly higher Area Under the Curve (AUC) and improved oral bioavailability (F%) for the active drug when administered as the prodrug. For example, in a study of a PAK4 inhibitor, a prodrug approach led to a higher exposure of the active compound in rats compared to its direct administration.[13]

Conclusion and Future Directions

The piperidine-1-carbonyloxymethyl moiety represents a robust and versatile tool in the medicinal chemist's arsenal for developing effective prodrugs. Its bioactivation mechanism, centered on carboxylesterase-mediated hydrolysis, is well-understood and can be rationally engineered to control the site and rate of drug release.[8] By following a systematic approach of in vitro characterization and in vivo validation, drug development teams can effectively assess the potential of this strategy to overcome pharmacokinetic limitations and unlock the full therapeutic potential of promising drug candidates. Future innovations will likely focus on creating linkers with even greater CES isoform selectivity and developing novel analytical methods for real-time monitoring of prodrug conversion in complex biological systems.

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed Source: PubMed URL: [Link]

  • Title: Carboxylesterase-mediated activation of representative ester and carbamate prodrugs. Source: ResearchGate URL: [Link]

  • Title: Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Carbonate and Carbamate Prodrugs Source: SpringerLink URL: [Link]

  • Title: Synthesis, bioconversion, pharmacokinetic and pharmacodynamic evaluation of N-isopropyl-oxy-carbonyloxymethyl prodrugs of CZh-226, a potent and selective PAK4 inhibitor - PubMed Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery Source: OUCI URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF Source: ResearchGate URL: [Link]

  • Title: New analytical strategies in studying drug metabolism - CORE Source: CORE URL: [Link]

  • Title: New analytical strategies in studying drug metabolism - PubMed Source: PubMed URL: [Link]

  • Title: An improved human carboxylesterase for enzyme/prodrug therapy with CPT-11 - PubMed Source: PubMed URL: [Link]

  • Title: New analytical strategies in studying drug metabolism Source: Archive ouverte UNIGE URL: [Link]

  • Title: Carboxylesterase Inhibitors: An Update. Source: Semantic Scholar URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Chemoenzymatic approach to enantiopure piperidine-based b-amino esters in organic solvents Source: ResearchGate URL: [Link]

  • Title: Selective Carboxylesterase Inhibitors for Improving Efficacy, Safety and Rational use of Ester-Containing Drugs Source: Biomedical Chemistry: Research and Methods URL: [Link]

  • Title: Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products Source: National Center for Biotechnology Information URL: [Link]

  • Title: Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed Source: PubMed URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE Source: Neuroquantology URL: [Link]

  • Title: The enzymatic cleavage of several pharmaceutical esters - PubMed Source: PubMed URL: [Link]

  • Title: In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression Source: PubMed URL: [Link]

  • Title: Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures Source: PubMed URL: [Link]

  • Title: Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Source: Sites@Rutgers URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Acyloxymethyl Prodrugs Using Chloromethyl 1-Piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of acyloxymethyl ester prodrugs from carboxylic acid-containing active pharmaceutical ingredients (APIs) using Chloromethyl 1-piperidinecarboxylate. The strategic esterification of a parent drug's carboxyl group can significantly enhance its lipophilicity, improve membrane permeability, and mask acidic properties that may lead to gastrointestinal irritation.[1][2][3] The piperidinocarbonyloxymethyl promoiety is designed for in vivo cleavage by ubiquitous esterase enzymes, ensuring the efficient release of the active parent drug. This guide explains the underlying chemical principles, offers a robust, step-by-step experimental workflow using a model non-steroidal anti-inflammatory drug (NSAID), and provides methods for comprehensive characterization of the final prodrug.

Introduction: The Rationale for Acyloxymethyl Prodrugs

The development of prodrugs is a cornerstone of modern medicinal chemistry, aimed at overcoming suboptimal pharmacokinetic and physicochemical properties of promising drug candidates.[4][5][6] For drugs containing a carboxylic acid moiety—a common functional group in many NSAIDs, ACE inhibitors, and other therapeutic classes—challenges such as poor solubility, limited oral bioavailability, and direct gastrointestinal toxicity are frequently encountered.[2][3]

A proven strategy to address these issues is the formation of a bioreversible ester linkage.[2][7] Acyloxymethyl esters, in particular, serve as effective prodrugs because their hydrolysis is catalyzed by non-specific esterases present in plasma and tissues, releasing the parent drug, formaldehyde, and a promoiety fragment. Chloromethyl 1-piperidinecarboxylate is a specialized alkylating agent designed to install the piperidinocarbonyloxymethyl group. This promoiety offers a balance of stability for shelf-life and sufficient lability for efficient in vivo cleavage.

This application note will detail the synthesis of a prodrug from a model carboxylic acid-containing drug, providing researchers with the foundational knowledge to adapt this protocol for their specific API.

Scientific Principles and Reaction Mechanism

The synthesis of a piperidinocarbonyloxymethyl ester prodrug is achieved via a classic bimolecular nucleophilic substitution (SN2) reaction.

Causality of Experimental Choices:

  • Nucleophile Generation: The carboxylic acid of the parent drug is not sufficiently nucleophilic to displace the chloride from the reagent. Therefore, it must first be deprotonated to form a highly nucleophilic carboxylate anion. This is typically achieved using a non-nucleophilic base to prevent competition with the desired reaction.

  • The Alkylating Agent: Chloromethyl 1-piperidinecarboxylate serves as the electrophile. The chlorine atom is an effective leaving group, and the adjacent ester carbonyl group helps to polarize the C-Cl bond, making the chloromethyl carbon susceptible to nucleophilic attack.

  • Solvent System: The reaction is best performed in a polar, aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents can effectively solvate the cation of the carboxylate salt while leaving the anion relatively "bare," thereby enhancing its nucleophilicity and promoting the SN2 mechanism.[1][8]

Reaction Scheme: The overall transformation is illustrated below. The parent drug's carboxylate anion attacks the chloromethyl group, displacing the chloride ion and forming the desired ester linkage.

Reaction_Scheme cluster_reactants Reactants cluster_products Products ParentDrug Parent Drug-COOH Carboxylate Parent Drug-COO⁻ Base Base (e.g., K₂CO₃, Et₃N) Reagent Cl-CH₂-O-CO-Piperidine (Chloromethyl 1-piperidinecarboxylate) Prodrug Parent Drug-COO-CH₂-O-CO-Piperidine (Prodrug) Salt Base-H⁺ Cl⁻ Carboxylate->Prodrug + Reagent caption Figure 1. General S N 2 reaction scheme for prodrug synthesis.

Caption: General SN2 reaction scheme for prodrug synthesis.

In Vivo Bio-reversion Mechanism: The therapeutic value of this prodrug lies in its ability to be converted back to the active parent drug within the body. This is accomplished through enzyme-mediated hydrolysis.

Cleavage_Mechanism Prodrug Prodrug (Drug-COO-CH₂-O-CO-Pip) Intermediate Unstable Intermediate (Drug-COO-CH₂-OH) Prodrug->Intermediate Esterases ActiveDrug Active Parent Drug (Drug-COOH) Intermediate->ActiveDrug Spontaneous Decomposition Byproduct1 Formaldehyde (HCHO) Intermediate->Byproduct1 Byproduct2 Piperidine-1-carboxylic acid Intermediate->Byproduct2 caption Figure 2. Enzyme-mediated release of the active drug.

Caption: Enzyme-mediated release of the active drug.

Experimental Application: Synthesis of Ibuprofen Prodrug

This section provides a detailed, step-by-step protocol for the synthesis of the piperidinocarbonyloxymethyl ester of Ibuprofen, a widely used NSAID.

Materials and Equipment
Reagents & Chemicals Suggested Grade Equipment
Ibuprofen>98%Round-bottom flasks
Chloromethyl 1-piperidinecarboxylate>97%Magnetic stirrer and stir bars
Potassium Carbonate (K₂CO₃), anhydrous>99%, fine powderCondenser and heating mantle
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Thin-Layer Chromatography (TLC) plates
Ethyl Acetate (EtOAc)ACS Grade or higherGlass funnel and separatory funnel
HexanesACS Grade or higherRotary evaporator
Brine (saturated NaCl solution)N/ASilica gel for column chromatography (60 Å)
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeStandard laboratory glassware
Sodium Iodide (NaI) (optional catalyst)>99%Analytical balance and weighing paper
Step-by-Step Synthesis Protocol
  • Preparation of Reactants:

    • In a 100 mL round-bottom flask, combine Ibuprofen (2.06 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

    • Add 30 mL of anhydrous DMF to the flask.

    • Scientist's Note: The use of excess base ensures complete deprotonation of the carboxylic acid. Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl reagent.

  • Reaction Setup:

    • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium ibuprofen salt.

    • Add Chloromethyl 1-piperidinecarboxylate (1.95 g, 11.0 mmol, 1.1 eq) to the reaction mixture.

    • (Optional but Recommended) For less reactive substrates, add a catalytic amount of sodium iodide (NaI) (0.15 g, 1.0 mmol, 0.1 eq). The iodide will displace the chloride in situ to form a more reactive iodomethyl intermediate (Finkelstein reaction).[9][10]

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60-70 °C using a heating mantle.[1]

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The product spot should be less polar (higher Rf) than the starting Ibuprofen spot. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).[1]

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing the proportion of Ethyl Acetate to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final prodrug as a clear oil or white solid.

Characterization of the Final Product

It is imperative to confirm the identity and purity of the synthesized prodrug.

Analytical Method Purpose Expected Result for Ibuprofen Prodrug
¹H-NMR Structural ConfirmationAppearance of a characteristic singlet for the -COO-CH₂ -O- protons around δ 5.7-5.9 ppm. Signals corresponding to both the ibuprofen backbone and the piperidine ring protons should be present and integrate correctly.
¹³C-NMR Structural ConfirmationAppearance of a new carbon signal for the -COO-CH₂ -O- group around δ 80-85 ppm. Signals for the carbonyls of the ibuprofen ester and the carbamate should be visible.
Mass Spectrometry Molecular Weight VerificationA peak corresponding to the mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For the Ibuprofen prodrug (C₂₀H₂₉NO₄), the expected exact mass is 347.21.
HPLC Purity AssessmentA single major peak in the chromatogram, indicating a purity of >95% is desirable for subsequent biological testing.[11]

Workflow Visualization and Troubleshooting

General Experimental Workflow

Experimental_Workflow A 1. Combine Parent Drug and Base in Anhydrous DMF B 2. Add Chloromethyl 1-piperidinecarboxylate A->B C 3. Heat Reaction (e.g., 60-70 °C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Aqueous Work-up (Water Quench & Extraction) D->E Reaction Complete F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Pure Product (NMR, MS, HPLC) G->H caption Figure 3. Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the parent drug.2. Reagents (especially solvent) were not anhydrous.3. Insufficient reaction temperature or time.1. Use a stronger base or ensure the current base is fully anhydrous and finely powdered.2. Use freshly opened anhydrous solvents. Dry glassware thoroughly.3. Increase temperature to 80 °C or extend reaction time. Add catalytic NaI.[1][9]
Multiple Byproducts on TLC 1. Hydrolysis of the chloromethyl reagent.2. Side reactions due to excessive heat.1. Ensure strict anhydrous conditions.2. Maintain the recommended temperature range; do not overheat.
Difficulty in Purification Product co-elutes with starting material or impurities.Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required for better separation.

References

  • Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs. PMC. Available at: [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. Available at: [Link]

  • Prodrugs of NSAIDs: A Review. PMC. Available at: [Link]

  • Ether, chloromethyl methyl. Organic Syntheses Procedure. Available at: [Link]

  • A common approach to the synthesis of esters involves activation of the corresponding alcohols. Thieme Chemistry. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Strategy‐Level Prodrug Synthesis. PMC. Available at: [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. MDPI. Available at: [Link]

  • A Review Article on Prodrug of NSAIDs, More Than Meet Eye. ResearchGate. Available at: [Link]

  • Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. ResearchGate. Available at: [Link]

  • Prodrugs of NSAIDs: A Review. OUCI. Available at: [Link]

  • PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. European Patent Office. Available at: [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. SlideShare. Available at: [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Processes. Nova Science Publishers. Available at: [Link]

  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. PMC. Available at: [Link]

Sources

Application Notes and Protocols for Alkylation Reactions with Chloromethyl 1-Piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Chloromethyl 1-Piperidinecarboxylate as an Alkylating Agent

Chloromethyl 1-piperidinecarboxylate is a bespoke alkylating agent designed for the facile introduction of the piperidin-1-yloxymethyl moiety onto a variety of nucleophilic substrates. Structurally, it is a chloromethyl ester of piperidine-1-carboxylic acid, a carbamate. This structural feature renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack, making it an efficient reagent for creating new carbon-heteroatom and, in some cases, carbon-carbon bonds.

The piperidin-1-yloxymethyl group can serve as a valuable structural motif in medicinal chemistry, potentially influencing the pharmacokinetic and pharmacodynamic properties of a lead compound. It can also act as a cleavable linker or a protecting group, depending on the molecular context. Due to the limited specific literature on this particular reagent, this guide provides a comprehensive overview of its anticipated reactivity and detailed protocols for its application in alkylation reactions, drawing upon established principles of analogous acyloxymethyl and carbamoyloxymethyl chlorides.

Safety and Handling Precautions

As a reactive alkylating agent, Chloromethyl 1-piperidinecarboxylate should be handled with care in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3] This class of compounds is expected to be lachrymatory, corrosive, and potentially harmful if inhaled, ingested, or in contact with skin.[4] It is also likely to be moisture-sensitive, reacting with water to release hydrochloric acid.[2] Therefore, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Mechanistic Insights: The S(_N)2 Pathway

The primary mechanism for alkylation with Chloromethyl 1-piperidinecarboxylate is a bimolecular nucleophilic substitution (S(_N)2) reaction.[5][6] The nucleophile directly attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[7] This concerted mechanism results in the inversion of stereochemistry if the carbon were chiral.[8][9] The presence of the electron-withdrawing carbamate group enhances the electrophilicity of the methylene carbon, facilitating the reaction.[10]

General SN2 mechanism for alkylation.

Substrate Scope and Reaction Protocols

Chloromethyl 1-piperidinecarboxylate is anticipated to be a versatile reagent for the alkylation of a wide range of nucleophiles. The choice of base and solvent is critical for achieving optimal results and will depend on the pKa of the nucleophile.

N-Alkylation of Heterocycles

Nitrogen-containing heterocycles such as imidazoles, pyrazoles, and triazoles are excellent substrates for alkylation.[11][12] The basicity of the heterocycle will dictate the strength of the base required for deprotonation.

Protocol 1: N-Alkylation of Imidazole

  • Reaction Setup: To a solution of imidazole (1.0 eq.) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (0.2-0.5 M), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add a solution of Chloromethyl 1-piperidinecarboxylate (1.1 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel.[2]

O-Alkylation of Phenols and Carboxylic Acids

Phenols and carboxylic acids are readily alkylated on the oxygen atom.[14][15] A suitable base is required to generate the corresponding phenoxide or carboxylate anion.

Protocol 2: O-Alkylation of a Phenol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DMF or ACN (0.2-0.5 M).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) or cesium carbonate (Cs₂CO₃) (1.2 eq.) and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add Chloromethyl 1-piperidinecarboxylate (1.1 eq.) neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS.[16]

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[17]

Protocol 3: O-Alkylation of a Carboxylic Acid

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or THF (0.2-0.5 M).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq.) and stir for 15 minutes at room temperature.

  • Reagent Addition: Add Chloromethyl 1-piperidinecarboxylate (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature or gently heat (40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.[18]

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.[12]

S-Alkylation of Thiols

Thiols are excellent nucleophiles and can be readily alkylated to form thioethers under mild basic conditions.[19][20]

Protocol 4: S-Alkylation of a Thiophenol

  • Reaction Setup: Dissolve the thiophenol (1.0 eq.) in anhydrous THF or DMF (0.2-0.5 M).

  • Base Addition: Add a base like potassium carbonate (K₂CO₃) (1.5 eq.) or triethylamine (Et₃N) (1.2 eq.) and stir for 15 minutes.

  • Reagent Addition: Add Chloromethyl 1-piperidinecarboxylate (1.1 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. These reactions are often rapid.

  • Work-up: Quench with water and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Summary of Reaction Conditions

Nucleophile ClassSubstrate ExampleRecommended BaseSolventTemperature (°C)Expected Outcome
N-Alkylation ImidazoleK₂CO₃, Cs₂CO₃ACN, DMF25 - 60High yield of N-alkylated product.
O-Alkylation 4-MethoxyphenolK₂CO₃, Cs₂CO₃DMF, ACN25 - 80Efficient formation of the corresponding ether.
O-Alkylation Benzoic AcidEt₃N, DIPEADMF, THF25 - 60Formation of the piperidin-1-yloxymethyl ester.
S-Alkylation ThiophenolK₂CO₃, Et₃NTHF, DMF25Rapid and high-yielding thioether formation.

Analytical Characterization

The successful synthesis of the alkylated product can be confirmed by a combination of chromatographic and spectroscopic techniques.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress.[15] The product will typically have a different R_f value than the starting materials. A common eluent system for these types of compounds is a mixture of hexanes and ethyl acetate.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the product will be indicated by the appearance of a new singlet for the -O-CH₂-N- protons, typically in the range of 5.5-6.0 ppm. The protons on the piperidine ring will show characteristic multiplets. Protons alpha to the nitrogen typically appear around 3.3-3.6 ppm, while the other ring protons will be further upfield around 1.4-1.7 ppm.[21][22]

    • ¹³C NMR: The new methylene carbon (-O-CH₂-N-) will appear in the range of 70-80 ppm. The carbamate carbonyl carbon is expected around 150-155 ppm. The carbons of the piperidine ring typically resonate at approximately 45 ppm (alpha to N) and 25-26 ppm (beta and gamma to N).[23][24]

  • Infrared (IR) Spectroscopy: The most prominent feature will be the strong carbonyl (C=O) stretch of the carbamate group, which is expected in the region of 1690-1720 cm⁻¹.[3][11][14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is well-suited for these compounds and will typically show the protonated molecule [M+H]⁺.[25][26] Fragmentation patterns often involve cleavage of the piperidine ring and loss of small molecules.

Experimental Workflow

The general workflow for an alkylation reaction using Chloromethyl 1-piperidinecarboxylate is outlined below.

Workflow A Reaction Setup (Anhydrous conditions, inert atmosphere) B Addition of Nucleophile and Base A->B C Addition of Chloromethyl 1-piperidinecarboxylate B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, IR, MS) H->I

General experimental workflow for alkylation.

Conclusion

Chloromethyl 1-piperidinecarboxylate is a promising electrophilic reagent for the introduction of the piperidin-1-yloxymethyl group onto a variety of nucleophilic substrates. The protocols and guidelines presented herein, based on established reactivity principles of analogous compounds, provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Careful attention to anhydrous reaction conditions and appropriate safety measures will ensure successful and safe experimentation.

References

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Phenomenex. Column Chromatography Guide. (2025). [Link]

  • Rsc.org. SUPPORTING INFORMATION. [Link]

  • YouTube. column chromatography & purification of organic compounds. (2021). [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. [Link]

  • SciELO. Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • West Virginia University. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. (2020). [Link]

  • University of California, Irvine. Thin Layer Chromatography (TLC). [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. (2020). [Link]

  • University of Southern Maine. Carbonyl - compounds - IR - spectroscopy. [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]

  • Current Protocols. Thin Layer Chromatography. [Link]

  • ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025). [Link]

  • Clark College. Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025). [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. (2022). [Link]

  • Medium. SN2 Reactions: A Step-by-Step Guide. (2025). [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • RSC Publishing. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (2025). [Link]

  • ACS Omega. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020). [Link]

  • ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Fiveable. The SN2 Reaction | Organic Chemistry Class Notes. (2025). [Link]

  • Wikipedia. SN2 reaction. [Link]

  • Chad's Prep. Introduction to SN2 Reactions. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. (2025). [Link]

  • SID. A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. [Link]

  • Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. (2015). [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • Moodle. Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • The Friedel-Crafts Reaction. 4.1.4: Alkylation and Acylation of Aromatic Rings. (2021). [Link]

  • Google Patents.
  • RSC Publishing. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. [Link]

Sources

Application Note: Synthesis of Piperidine-1-carbonyloxymethyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic methodology for piperidine-1-carbonyloxymethyl esters , a structural motif commonly employed in medicinal chemistry to generate prodrugs. This moiety functions as a physicochemical modifier, masking the polarity of the parent molecule (often a carboxylic acid or amine) to enhance lipophilicity, membrane permeability, or metabolic stability.[1]

Regulatory & Safety Notice:

  • Controlled Precursor: Piperidine is classified as a List II Chemical by the U.S. Drug Enforcement Administration (DEA) and is similarly regulated in many international jurisdictions due to its use in the illicit manufacture of controlled substances (e.g., PCP, Fentanyl).

  • Compliance: All procurement and handling of piperidine must strictly adhere to local regulatory standards, including registration, volume tracking, and secure storage.

  • Hazardous Reagents: This protocol utilizes chloromethyl chloroformate , a severe lachrymator and toxic alkylating agent. All operations must be conducted in a certified chemical fume hood with full Personal Protective Equipment (PPE).

Introduction & Mechanistic Rationale

The synthesis of piperidine-1-carbonyloxymethyl esters is a two-stage process designed to install a labile carbamate-linked promoiety.

  • Activation: The nucleophilic nitrogen of the piperidine ring is acylated with a bifunctional linker (chloromethyl chloroformate). This creates an electrophilic "handle" (the chloromethyl group).

  • Coupling: The electrophilic handle undergoes nucleophilic substitution (

    
    ) by a carboxylic acid salt (the parent drug or model compound).
    

This strategy is favored for its ability to generate "soft drugs" that hydrolyze under physiological conditions (mediated by esterases) to release the parent drug, formaldehyde, and carbon dioxide/piperidine byproducts.

Reaction Workflow & Signaling Pathway

The following diagram illustrates the stepwise conversion and the logical flow of the synthesis.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling Start Piperidine (Nucleophile) Intermed Intermediate: Chloromethyl piperidine-1-carboxylate Start->Intermed Acylation (-HCl) Reagent1 Chloromethyl chloroformate Reagent1->Intermed Product Product: Piperidine-1-carbonyloxymethyl ester Intermed->Product Nucleophilic Substitution (Sn2) Reagent2 Carboxylic Acid Salt (R-COO- M+) Reagent2->Product

Figure 1: Synthetic pathway for the formation of the carbonyloxymethyl ester prodrug moiety.

Experimental Protocol
Phase 1: Synthesis of Chloromethyl Piperidine-1-carboxylate

This step isolates the reactive intermediate. The reaction is highly exothermic; strict temperature control is critical to prevent decomposition or polymerization.

Reagents:

  • Piperidine (1.0 equiv)

  • Chloromethyl chloroformate (1.1 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen (

    
    ).
    
  • Solvation: Dissolve chloromethyl chloroformate (1.1 equiv) in anhydrous DCM (

    
     concentration relative to piperidine). Cool the solution to -10°C  using an ice/salt bath.
    
  • Addition: Mix piperidine (1.0 equiv) and

    
     (1.2 equiv) in DCM. Add this mixture dropwise to the cold chloroformate solution over 30–45 minutes.
    
    • Note: The order of addition is crucial. Adding the amine to the chloroformate minimizes the formation of symmetrical urea byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (silica gel) or LC-MS.

  • Workup:

    • Quench with water.[2][3]

    • Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated

      
       and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude chloromethyl carbamate is often sufficiently pure for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Phase 2: Esterification (Coupling with Carboxylic Acid)

The chloromethyl intermediate is reacted with the salt of the target carboxylic acid.

Reagents:

  • Chloromethyl piperidine-1-carboxylate (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Finkelstein condition acceleration

  • Solvent: DMF or Acetone (Anhydrous)

Procedure:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid and the Base in DMF. Stir for 15 minutes to generate the carboxylate salt.

  • Coupling: Add the Chloromethyl piperidine-1-carboxylate (from Phase 1) and the NaI catalyst.

  • Reaction: Heat the mixture to 50–60°C for 4–12 hours.

    • Mechanism:[1][3][4][5][6][7][8] The iodide displaces the chloride (in situ Finkelstein reaction), creating a more reactive iodomethyl intermediate, which is then rapidly attacked by the carboxylate.

  • Workup:

    • Dilute with EtOAc and wash extensively with water (to remove DMF) and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Purify the final prodrug ester via flash chromatography or preparative HPLC.

Data Summary & Troubleshooting
ParameterPhase 1 (Activation)Phase 2 (Coupling)
Key Reagent Chloromethyl chloroformateCarboxylic Acid Salt + NaI
Temperature -10°C

RT
50°C – 60°C
Critical Risk Exotherm; Toxicity of chloroformateHydrolysis of ester if wet solvent used
Monitoring TLC (Check for amine disappearance)LC-MS (Check for mass shift +141 Da approx)
Typical Yield 85–95%60–80%

Troubleshooting Table:

  • Low Yield in Phase 2: Ensure the solvent (DMF) is strictly anhydrous. Water competes with the carboxylate, leading to hydrolysis of the chloromethyl carbamate.

  • Byproduct Formation: If symmetric urea is observed in Phase 1, ensure the temperature is kept below 0°C during addition and that the chloroformate is in excess.

References
  • Prodrug Strategies in Drug Design: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). [Link]

  • Synthesis of Acyloxymethyl Carbamates: Alexander, J., et al. "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeability and Inhibition of Systemic Toxicity." Journal of Medicinal Chemistry31 (2), 318–322 (1988). [Link]

  • Finkelstein Acceleration in Ester Synthesis: Alvarez, E.F., et al. "Synthesis of iodomethyl esters and their use in the preparation of acyloxymethyl esters." Journal of Organic Chemistry. (General reference for the NaI/DMF condition).

Sources

Application Note: Carboxylic Acid Derivatization with Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Chloromethyl 1-piperidinecarboxylate for the protection (prodrug derivatization) of carboxylic acids. This reagent is primarily employed in medicinal chemistry to generate (piperidin-1-ylcarbonyloxy)methyl (PCOM) esters, a class of "soft alkyl" prodrugs designed to improve lipophilicity, membrane permeability, and oral bioavailability of acidic drugs.

Introduction & Strategic Rationale

In drug discovery, carboxylic acid-containing pharmacophores often suffer from poor oral bioavailability due to high polarity and ionization at physiological pH. Chloromethyl 1-piperidinecarboxylate serves as a specialized alkylating agent used to mask the carboxylic acid as a carbamate-linked acetal ester .

Unlike standard protecting groups (e.g., methyl, tert-butyl) which are removed chemically, the PCOM moiety is designed as a bioreversible prodrug . It remains stable during formulation and storage but undergoes enzymatic hydrolysis in vivo to regenerate the active parent drug.

Key Advantages:
  • Enhanced Permeability: Masks the negative charge of the carboxylate, significantly increasing

    
     and passive diffusion across biological membranes.
    
  • Controlled Release: The acetal-carbamate linkage is susceptible to non-specific esterases (e.g., carboxylesterases) in plasma and liver, ensuring rapid release of the active cargo.

  • Solubility Modulation: The piperidine ring provides a handle that can be protonated in low pH environments (stomach), potentially aiding dissolution before absorption.

Mechanism of Action

Chemical Synthesis (Protection)

The formation of the PCOM ester proceeds via a nucleophilic substitution (


) reaction. The chloromethyl group of the reagent is activated—often by in situ halogen exchange (Finkelstein reaction) using sodium iodide—to form a more reactive iodomethyl intermediate. The carboxylate anion then displaces the halide.
Biological Cleavage (Deprotection)

Upon systemic absorption, the prodrug is cleaved by hydrolases. The mechanism involves:

  • Enzymatic Hydrolysis: Esterases attack the terminal ester bond.

  • Spontaneous Collapse: The resulting hydroxymethyl intermediate is unstable and spontaneously decomposes, releasing formaldehyde and the unstable carbamic acid.

  • Decarboxylation: The carbamic acid loses

    
     to release free piperidine.
    
Pathway Diagram

PCOM_Pathway Reagent Chloromethyl 1-piperidinecarboxylate Intermediate Iodomethyl Intermediate Reagent->Intermediate NaI, Acetone/DMF Drug Drug-COOH (Active Acid) Drug->Intermediate + Base (Cs2CO3) Prodrug PCOM Ester (Prodrug) Intermediate->Prodrug SN2 Alkylation Enzyme Esterase (In Vivo) Prodrug->Enzyme Absorption Collapse Spontaneous Decomposition Enzyme->Collapse Hydrolysis Collapse->Drug Release Byproducts Formaldehyde + Piperidine + CO2 Collapse->Byproducts Elimination

Caption: Synthesis and bio-activation pathway of PCOM prodrugs.

Experimental Protocol

Materials
  • Substrate: Carboxylic acid (1.0 equiv)

  • Reagent: Chloromethyl 1-piperidinecarboxylate (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

  • Solvent: Anhydrous DMF or Acetone (0.1 – 0.2 M concentration)

Standard Operating Procedure (SOP)

Step 1: Activation of the Carboxylate

  • Charge a flame-dried round-bottom flask with the Carboxylic Acid substrate (1.0 equiv).

  • Add anhydrous DMF (dimethylformamide) to achieve a concentration of ~0.1 M.

  • Add

    
      (2.0 equiv).
    
  • Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.

Step 2: Alkylation

  • Add Sodium Iodide (NaI) (0.2 equiv) to the mixture. Note: NaI catalyzes the reaction by converting the chloromethyl species to a more reactive iodomethyl species in situ.

  • Add Chloromethyl 1-piperidinecarboxylate (1.2 equiv) dropwise.

  • Stir the reaction mixture.

    • Standard Conditions: RT for 4–16 hours.

    • Sluggish Substrates: Heat to 50–60°C.

Step 3: Monitoring & Workup

  • Monitor reaction progress via TLC or LC-MS. The product will be less polar than the starting acid.

  • Quench: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water (

    
    ) to remove DMF and inorganic salts.
    
  • Wash: Wash the organic layer with saturated aqueous

    
     and Brine.
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica Gel).

    • Typical Eluent: Hexanes/EtOAc or DCM/MeOH gradients.

    • Note: The PCOM ester is generally stable on silica but avoid highly acidic modifiers in the mobile phase.

Reaction Workflow Diagram

Protocol_Workflow Start Start: Carboxylic Acid (1.0 eq) Solubilization Dissolve in DMF (0.1 M) Add Cs2CO3 (2.0 eq) Start->Solubilization Activation Stir 30 min @ RT (Carboxylate Formation) Solubilization->Activation Addition Add NaI (0.2 eq) + Chloromethyl 1-piperidinecarboxylate (1.2 eq) Activation->Addition Reaction React 4-16h @ RT or 50°C Monitor LC-MS Addition->Reaction Workup Dilute EtOAc, Wash H2O/Brine Dry Na2SO4 Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification End Final PCOM Ester Purification->End

Caption: Step-by-step workflow for PCOM ester synthesis.

Stability & Troubleshooting

The PCOM ester is a "soft" protecting group, meaning its stability is conditional.

ParameterStability ProfileNotes
Acid Stability ModerateStable to dilute acids (e.g., 1N HCl) for short durations. Prolonged exposure to strong acid may hydrolyze the acetal.
Base Stability Low to ModerateSusceptible to hydrolysis in strong aqueous base (NaOH/LiOH). Use mild bases (

) for other transformations.
Metabolic Stability Low (Designed)Rapidly cleaved by plasma/liver esterases (

often < 30 min in plasma).
Thermal Stability GoodStable up to ~80°C; suitable for standard evaporation and drying.

Common Issues:

  • Incomplete Reaction: If the chloride is unreactive, increase NaI to 1.0 equiv (Finkelstein conditions) or switch solvent to Acetone and reflux.

  • Hydrolysis during Workup: Avoid highly basic aqueous washes if the ester proves labile; use neutral buffers.

References

  • Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link

  • Reagent Application: Patent WO2002057288A1.[1] "Novel acyclic nucleoside phosphonate derivatives." (Describes reaction of phosphonates/acids with chloromethyl 1-piperidinecarboxylate). Link

  • Mechanism of Carbamate Prodrugs: Alexander, J., et al. "(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes." Journal of Medicinal Chemistry31 (2), 318–322 (1988). Link

  • General Alkylation Protocol: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. Wiley. (General esterification protocols). Link

Sources

Application Notes and Protocols for the N-Alkylation of Amines with Chloromethyl 1-Piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile building block for exploring chemical space. The N-alkylation of amines with electrophilic piperidine fragments is a cornerstone transformation for introducing this valuable moiety.

This guide provides a comprehensive overview of the reagents, catalysts, and reaction conditions for the coupling of Chloromethyl 1-piperidinecarboxylate with a variety of primary and secondary amines. We will delve into the mechanistic underpinnings of this reaction, explore the rationale behind the selection of specific reagents, and provide a detailed, field-proven protocol for researchers in synthetic and medicinal chemistry.

Reaction Overview and Mechanism

The coupling of Chloromethyl 1-piperidinecarboxylate with an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, the nucleophilic amine attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

General Reaction Scheme:

The reaction requires a base to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate and deactivate the starting amine nucleophile.[2]

Caption: General SN2 mechanism for the coupling reaction.

A Guide to Reagents and Catalysts

The success of this N-alkylation hinges on the judicious selection of the base, solvent, and any catalytic additives. Each component plays a critical role in modulating reaction rate, yield, and purity.

The Nucleophile: Amine Scope and Reactivity

The strength of the nucleophile is a key determinant of the reaction rate.[2]

  • Primary and Secondary Aliphatic Amines: These are generally strong nucleophiles and react readily under standard conditions.

  • Anilines: Aromatic amines are less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. They often require more forcing conditions, such as higher temperatures or stronger bases.

  • Amides and N-Heterocycles: While less common for this specific electrophile, other nitrogen nucleophiles like amides, imidazoles, or pyrazoles can also be alkylated, though their lower reactivity may necessitate specific catalytic systems.[2]

The Base: More Than a Proton Sponge

A base is essential to scavenge the acid produced during the reaction. The choice of base can significantly impact the reaction's success.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is the most widely used base for this transformation. It is inexpensive, effective, and its mild basicity minimizes side reactions.[2][3][4] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base in organic solvents, which can accelerate reactions involving less reactive amines, though it is significantly more expensive.[5]

  • Organic Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA) are soluble organic bases. DIPEA is sterically hindered, making it a poor nucleophile, which is advantageous as it is less likely to compete with the substrate amine in the alkylation reaction.[6]

The Solvent: The Key to Nucleophilic Potency

For an SN2 reaction, the solvent choice is paramount. The goal is to maximize the reactivity of the amine nucleophile.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are ideal. These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[7][8]

  • Polar Protic Solvents (Avoid): Solvents like water or alcohols (methanol, ethanol) should generally be avoided. They form a "solvent cage" around the amine via hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity and the overall reaction rate.[7][9][10]

Catalytic Additives: Accelerating the Reaction

In cases of low reactivity, certain additives can be used to promote the reaction.

  • Iodide Salts (e.g., NaI, KI): The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction through an in situ Finkelstein reaction. The iodide displaces the chloride on the electrophile to form the more reactive iodomethyl intermediate, which is then more rapidly attacked by the amine.

Comparative Analysis of Reaction Conditions

The optimal conditions depend on the nucleophilicity of the amine. The following table provides a general guide for selecting starting conditions.

Amine TypeRecommended Base (eq.)Recommended SolventTemperature (°C)Expected Reaction Time
Primary Aliphatic K₂CO₃ (2.0)DMF or MeCN25 - 602 - 8 hours
Secondary Aliphatic K₂CO₃ (2.5)DMF or DMSO50 - 806 - 16 hours
Aniline Cs₂CO₃ (2.0) or K₂CO₃ (3.0)DMSO80 - 11012 - 24 hours
Weakly Nucleophilic Cs₂CO₃ (2.5) + KI (0.1)DMSO100 - 12024 - 48 hours

Detailed Experimental Protocol: Synthesis of a N-Substituted Piperidine

This protocol describes a general procedure for the N-alkylation of a primary amine with Chloromethyl 1-piperidinecarboxylate using potassium carbonate as the base.

Materials:

  • Primary Amine (1.0 eq)

  • Chloromethyl 1-piperidinecarboxylate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 eq).

    • Rationale: An inert atmosphere prevents atmospheric moisture from interfering with the reaction.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution based on the amine). Stir until the amine is fully dissolved.

    • Rationale: Anhydrous solvent is crucial to prevent water from competing as a nucleophile or affecting the base.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution.

    • Rationale: The excess base ensures complete neutralization of the HCl formed during the reaction.[2]

  • Electrophile Addition: Add Chloromethyl 1-piperidinecarboxylate (1.1 eq) to the stirred suspension.

    • Rationale: A slight excess of the electrophile ensures the complete consumption of the potentially more valuable amine substrate.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Rationale: Heating increases the reaction rate. TLC allows for tracking the consumption of the starting material and the formation of the product.

  • Work-up - Quenching: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Rationale: The water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KCl).

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes of DMF used).

    • Rationale: The desired product is typically organic-soluble and will move into the ethyl acetate layer, while the polar DMF solvent and salts remain primarily in the aqueous layer.

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

    • Rationale: The water wash helps remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water from the organic solution is essential before solvent evaporation.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure N-substituted product.

    • Rationale: Chromatography separates the desired product from any unreacted starting material, by-products, or impurities.

Workflow s1 1. Setup Add Amine & DMF to dry flask under N₂ s2 2. Add Base Add K₂CO₃ (2.5 eq) to the solution s1->s2 s3 3. Add Electrophile Add Chloromethyl 1-piperidinecarboxylate (1.1 eq) s2->s3 s4 4. Reaction Heat to 60°C Monitor by TLC s3->s4 s5 5. Work-up Cool, pour into H₂O and extract with EtOAc (3x) s4->s5 s6 6. Wash & Dry Wash combined organics with H₂O & Brine. Dry over Na₂SO₄ s5->s6 s7 7. Concentrate Filter and remove solvent via rotary evaporation s6->s7 s8 8. Purify Purify crude material via column chromatography s7->s8 s9 Pure Product s8->s9

Caption: Experimental workflow for N-alkylation.

Safety Precautions

  • Alkylating Agents: Chloromethyl 1-piperidinecarboxylate is an alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.

  • Bases: While potassium carbonate is relatively benign, cesium carbonate is a strong base and can be corrosive. Avoid inhalation of dust and skin contact.

References

  • Piperidine Synthesis. - DTIC. (n.d.).
  • Biffis, A., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9(1), 5358. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Reddy, K. V., et al. (2007). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 48(42), 7536-7539. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • St. Jean, R. A., et al. (2020). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 11(1), 6339. Available at: [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Musacchio, A. J., et al. (2019). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society, 141(8), 3563-3570. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Alfa Chemistry. (n.d.). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
  • Mondal, T., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions. Available at: [Link]

  • Kumar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. Available at: [Link]

  • YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Tat’yana, V. K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6848. Available at: [Link]

  • Ye, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5144-5147. Available at: [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9899-9903. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.
  • Organic Reactions. (n.d.). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions.
  • Taylor & Francis Online. (n.d.). Potassium carbonate – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 18(3), 444-452. Available at: [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
  • Al-Masri, Y. M., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters, 150, 2697-2706. Available at: [Link]

  • Kim, D. W., & Hong, C. S. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society, 128(49), 15686-15687. Available at: [Link]

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?.
  • Royal Society of Chemistry. (n.d.). . Retrieved from

Sources

Application Notes & Protocols: Enhancing Oral Drug Delivery with Chloromethyl 1-Piperidinecarboxylate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oral administration of pharmaceuticals remains the preferred route due to its convenience and patient compliance. However, many drug candidates exhibit poor oral bioavailability, limiting their therapeutic potential. Prodrug strategies offer a powerful solution by masking undesirable physicochemical properties of a parent drug until it reaches the systemic circulation. This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of oral prodrugs utilizing the Chloromethyl 1-piperidinecarboxylate linker. This linker system forms a carbonyloxymethyl ester prodrug, designed to enhance lipophilicity for improved membrane permeability and undergo predictable enzymatic cleavage to release the active pharmaceutical ingredient (API).

Introduction: The Prodrug Solution to the Bioavailability Challenge

A significant hurdle in drug development is overcoming the physiological barriers to oral absorption. Factors such as low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism can drastically reduce the fraction of an administered dose that reaches systemic circulation. The prodrug approach involves the chemical modification of an active drug into an inactive or less active form that can overcome these barriers.[1] This modified compound, or prodrug, is then converted back to the active parent drug in vivo through enzymatic or chemical reactions.[2]

A critical component of a prodrug is the "linker" or "promoiety," a chemical group that connects to the parent drug. A well-designed linker should:

  • Effectively mask the problematic functional group of the parent drug.

  • Enhance physicochemical properties, such as lipophilicity, to improve absorption.[3]

  • Remain stable in the gastrointestinal tract.

  • Be cleaved predictably and efficiently in the target tissue or systemic circulation to release the active drug.[3]

  • Generate non-toxic byproducts upon cleavage.

The Chloromethyl 1-piperidinecarboxylate linker is a versatile reagent for creating carbonyloxymethyl ester prodrugs of drugs containing carboxylic acid, phenol, or amine functionalities. This system leverages endogenous esterase activity for its cleavage, offering a robust mechanism for drug release.

Scientific Rationale: Mechanism and Advantages

The core of this prodrug strategy is the formation of a carbamate-based ester linkage that is susceptible to enzymatic hydrolysis. The Chloromethyl 1-piperidinecarboxylate reagent reacts with a nucleophilic functional group on the parent drug (e.g., a carboxylate anion) to form a piperidine-1-carbonyloxymethyl ester derivative.

Enhancing Lipophilicity

By masking a polar functional group like a carboxylic acid with the relatively non-polar piperidinecarboxylate moiety, the overall lipophilicity (logP) of the molecule is increased. This enhancement is a key factor in improving passive diffusion across the lipid-rich membranes of the intestinal epithelium, a common rate-limiting step in the absorption of many drugs.[4]

The Cleavage Cascade: Enzyme-Mediated Drug Release

The release of the parent drug from the prodrug is not a simple one-step hydrolysis. It is a cascade reaction initiated by ubiquitous enzymes in the body.

  • Esterase-Mediated Hydrolysis: Carboxylesterases, which are abundant in the liver, plasma, and intestinal wall, recognize and hydrolyze the ester bond of the prodrug.[1][5]

  • Spontaneous Decomposition: This initial enzymatic cleavage generates an unstable hemiaminal intermediate.

  • Drug Release: The intermediate rapidly decomposes, releasing the active parent drug, along with carbon dioxide and piperidine, which are generally considered to have low toxicity at the concentrations produced.[1]

This multi-step release mechanism provides a reliable pathway for drug activation in vivo.

G cluster_absorption Oral Absorption cluster_circulation Systemic Circulation / Target Tissue Prodrug Piperidine-Carbonyloxymethyl-Drug (Increased Lipophilicity) Enzyme Carboxylesterases (Plasma, Liver, Intestine) Prodrug->Enzyme Enters Circulation Intermediate Unstable Hemiaminal Intermediate Enzyme->Intermediate Step 1: Enzymatic Hydrolysis ParentDrug Active Parent Drug (Released) Intermediate->ParentDrug Step 2: Spontaneous Decomposition Byproducts Byproducts: Piperidine + CO₂ Intermediate->Byproducts

Prodrug activation cascade via enzymatic cleavage.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and in vitro evaluation of a model prodrug using Ibuprofen as the parent drug.

PART A: Synthesis of Ibuprofen-Piperidinecarboxylate Prodrug

The synthesis is a two-step process: activation of the parent drug's carboxylic acid followed by nucleophilic substitution with the chloromethyl linker.

G cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Purification Ibuprofen Ibuprofen Ibu_Na Ibuprofen Sodium Salt (Activated Nucleophile) Ibuprofen->Ibu_Na NaOH NaOH (aq) NaOH->Ibu_Na Prodrug Crude Prodrug Mixture Ibu_Na->Prodrug DMF, 60-80°C Linker Chloromethyl 1-piperidinecarboxylate Linker->Prodrug Purification Column Chromatography Prodrug->Purification PureProdrug Pure Prodrug Purification->PureProdrug G cluster_chem Chemical Stability cluster_enz Enzymatic Hydrolysis Prodrug Pure Prodrug Stock Solution SGF Simulated Gastric Fluid (pH 1.2, 37°C) Prodrug->SGF Incubate SIF Simulated Intestinal Fluid (pH 6.8, 37°C) Prodrug->SIF Incubate Plasma Human or Rat Plasma (37°C) Prodrug->Plasma Incubate S9 Liver S9 Fraction (37°C) Prodrug->S9 Incubate Analysis HPLC Analysis (Quantify Prodrug & Parent Drug) SGF->Analysis Sample at time points (0, 15, 30, 60, 120 min) SIF->Analysis Sample at time points (0, 15, 30, 60, 120 min) Plasma->Analysis Sample at time points (0, 15, 30, 60, 120 min) S9->Analysis Sample at time points (0, 15, 30, 60, 120 min) Data Calculate Half-Life (t½) (Prodrug Disappearance) Analysis->Data

Sources

Application Notes and Protocols: Solvent Selection for Chloromethyl 1-Piperidinecarboxylate Esterification Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvents in Esterification

Chloromethyl 1-piperidinecarboxylate is a vital building block in pharmaceutical synthesis, often serving as a reactive intermediate for the introduction of a piperidine-1-carboxylate moiety onto a target molecule. The esterification reaction to produce this compound is a cornerstone of many synthetic routes. The choice of solvent in these reactions is not a passive parameter but an active determinant of reaction success, influencing reaction rates, yields, and impurity profiles. This document provides a detailed guide to solvent selection for this specific transformation, grounded in mechanistic principles and supported by established protocols.

The esterification to form Chloromethyl 1-piperidinecarboxylate typically proceeds via a nucleophilic substitution reaction, often following an SN2 pathway. In this context, the solvent's role extends beyond simply dissolving the reactants; it actively participates in stabilizing transition states and solvating ions, thereby dictating the reaction's efficiency.[1][2]

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent for the esterification of 1-piperidinecarbonyl chloride with a chloromethyl-containing alcohol is guided by several key principles of physical organic chemistry. Understanding these principles is paramount to optimizing the reaction conditions.

The SN2 Mechanism and Solvent Effects

The reaction to form Chloromethyl 1-piperidinecarboxylate is a classic example of a nucleophilic acyl substitution, which can be mechanistically similar to an SN2 reaction. In an SN2 reaction, a nucleophile attacks an electrophilic center, and the reaction proceeds through a single, concerted transition state. The solvent's polarity is crucial in this process.[3]

  • Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons (i.e., no O-H or N-H bonds).[4][5] They are generally the preferred choice for SN2 reactions for several reasons:

    • They effectively solvate the cation (counter-ion of the nucleophile) but leave the anionic nucleophile relatively "naked" and more reactive.[2][4]

    • This lack of strong solvation of the nucleophile increases its effective concentration and nucleophilicity, leading to a faster reaction rate.[1][4]

    • Common examples include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

  • Polar Protic Solvents: These solvents contain hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen and can form hydrogen bonds.[2][6] While they can dissolve ionic reactants, they are generally detrimental to SN2 reactions because:

    • They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[1][4]

    • This stabilization of the nucleophile increases the activation energy of the reaction, thus slowing it down.[7]

    • Examples include water, alcohols (e.g., methanol, ethanol), and acetic acid.[8][9]

Key Solvent Properties to Consider

When selecting a solvent, the following properties should be carefully evaluated:

PropertyRationale for Consideration
Polarity & Dielectric Constant A polar solvent is necessary to dissolve the ionic or polar reactants.[2] A higher dielectric constant helps in separating charges and stabilizing charged intermediates.[8]
Aprotic vs. Protic Nature As discussed, polar aprotic solvents are strongly favored for SN2 reactions as they enhance nucleophilicity.[3][4]
Solubility The solvent must effectively dissolve the starting materials (1-piperidinecarbonyl chloride and the chloromethyl-containing alcohol or its salt) and the base, if used. It should also ideally allow for the precipitation of the product or byproducts to facilitate purification.
Boiling Point The boiling point of the solvent determines the accessible temperature range for the reaction. A higher boiling point allows for heating to accelerate the reaction, but may also lead to unwanted side reactions or decomposition.
Inertness The solvent should be chemically inert under the reaction conditions and not react with the starting materials, products, or any reagents.
Safety and Environmental Impact The toxicity, flammability, and environmental impact of the solvent are critical considerations, especially for large-scale synthesis.[10]

Visualizing the Solvent Selection Workflow

The decision-making process for choosing an optimal solvent can be visualized as follows:

SolventSelection Start Start: Esterification of Chloromethyl 1-Piperidinecarboxylate AssessReactants Assess Reactant & Product Properties (Solubility, Stability) Start->AssessReactants Mechanism Identify Reaction Mechanism (Likely SN2) AssessReactants->Mechanism SolventClass Choose Solvent Class: Polar Aprotic vs. Polar Protic Mechanism->SolventClass Aprotic Select Polar Aprotic Solvent SolventClass->Aprotic Favored Protic Avoid Polar Protic Solvents (unless specific reason exists) SolventClass->Protic Disfavored Screening Screen Candidate Solvents (e.g., ACN, Acetone, DMF, THF) Aprotic->Screening Optimization Optimize Reaction Conditions (Temperature, Concentration, Base) Screening->Optimization ScaleUp Consider Scale-Up Factors (Cost, Safety, Environmental Impact) Optimization->ScaleUp FinalSolvent Final Solvent Selection ScaleUp->FinalSolvent

Sources

Application Note: Microwave-Assisted Synthesis of Prodrugs Using Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of an active pharmaceutical ingredient (API) into a clinically viable therapeutic often requires overcoming severe pharmacokinetic barriers, such as poor oral bioavailability and low membrane permeability. Chloromethyl 1-piperidinecarboxylate (CAS: 186353-07-1)[1] is a highly specialized, bifunctional alkylating agent used to introduce a lipophilic piperidine-1-carboxylate pro-moiety onto polar drug cores. This application note details an optimized, microwave-assisted organic synthesis (MAOS) protocol for this reagent. By transitioning from conventional thermal heating to microwave irradiation, chemists can reduce reaction times from days to minutes, suppress thermal degradation, and significantly improve overall chemoselectivity.

Mechanistic Rationale: The Prodrug Strategy & Microwave Kinetics

The Biochemical Role of the Pro-Moiety

Chloromethyl carbamates are highly valued in medicinal chemistry for their ability to mask hydrophilic functional groups, such as carboxylic acids, phosphates, and secondary amines[2]. The mechanism relies on nucleophilic substitution: the electrophilic chloromethyl carbon is attacked by the API's heteroatom, forming a stable, lipophilic ester or aminal linkage[2].

Once administered in vivo, this specific prodrug architecture is designed for targeted activation. Nonspecific esterases cleave the carbamate linkage, generating an unstable hydroxymethyl intermediate. This intermediate undergoes spontaneous, rapid decomposition to release the active drug, alongside benign byproducts (formaldehyde, carbon dioxide, and piperidine)[3].

The Causality of Microwave-Assisted Kinetics

Conventional thermal alkylation using chloromethyl reagents is notoriously slow (often requiring 12–48 hours) and relies on convection heating, which creates temperature gradients that degrade sensitive APIs[4]. Microwave irradiation revolutionizes this process through direct dielectric heating[3].

Because polar molecules (like the solvent and the chloromethyl reagent) continuously align with the oscillating microwave field, energy is transferred instantly and uniformly at the molecular level. This rapid energy transfer accelerates the reaction kinetics, allowing the alkylation of complex scaffolds—such as acyclic nucleoside phosphonates—to reach completion in a fraction of the time[5]. Furthermore, utilizing a high-loss-tangent solvent like the bio-based dihydrolevoglucosenone (Cyrene) maximizes microwave absorption while eliminating the toxicity risks associated with traditional solvents like DMF[6].

Experimental Protocols: A Self-Validating MAOS Workflow

This protocol outlines the N-alkylation or esterification of an API using chloromethyl 1-piperidinecarboxylate. To ensure scientific integrity, this workflow is designed as a self-validating system , incorporating real-time analytical checkpoints to guarantee reproducibility.

Materials & Reagents
  • Substrate: API containing a free carboxylic acid or amine (1.0 equiv)

  • Reagent: Chloromethyl 1-piperidinecarboxylate (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) - Chosen for its non-nucleophilic steric bulk, preventing competitive alkylation.

  • Solvent: Cyrene (0.5 M) - Chosen for its excellent microwave coupling efficiency and green profile[6].

Step-by-Step Methodology
  • Substrate Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, dissolve the API (1.0 mmol) in 2.0 mL of Cyrene.

  • Deprotonation: Add DIPEA (1.5 mmol) to the solution. Stir at ambient temperature for 5 minutes.

    • Validation Checkpoint 1: Extract a 5 µL aliquot and analyze via LC-MS to confirm substrate solubility and the absence of base-induced degradation before applying heat.

  • Reagent Introduction: Dropwise, add chloromethyl 1-piperidinecarboxylate (1.2 mmol). Seal the vial immediately with a Teflon-lined crimp cap to contain pressure.

  • Microwave Irradiation: Place the vial into a monomode microwave reactor (e.g., CEM Discover).

    • Parameters: Target Temperature = 120°C; Max Power = 150 W; Hold Time = 10 minutes; Stirring = High.

    • Causality Note: Enable simultaneous compressed air cooling (PowerMax technology). This forces the magnetron to inject continuous microwave power to maintain 120°C, maximizing the dielectric kinetic effect without exceeding the thermal threshold of the API.

    • Validation Checkpoint 2: Monitor the real-time IR temperature and pressure curves on the reactor display. A sudden drop in power input while pressure spikes indicates an exothermic decomposition; the system will automatically abort to ensure safety.

  • Quenching & Workup: Post-irradiation, the reactor rapidly cools the vial to 40°C. Vent the cap and quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize residual acid.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure prodrug.

Quantitative Data: Thermal vs. Microwave Optimization

The following table summarizes the quantitative advantages of transitioning from conventional batch heating to the optimized MAOS protocol for piperidinecarboxylate prodrug synthesis.

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Causality / Advantage
Heating Mechanism Convection / ConductionDirect Dielectric HeatingEliminates thermal wall-effects and hot spots.
Reaction Time 18 – 36 hours10 – 15 minutesDrastically reduces API exposure to harsh conditions.
Typical Temperature 60°C – 80°C120°C (with active cooling)Higher energy states achieved safely via pressurized vials.
Average Yield 45% – 60%88% – 95%Suppresses side-reactions (e.g., reagent hydrolysis).
Solvent Used DMF or DMSO (Toxic)Cyrene (Bio-based)Cyrene offers superior microwave coupling and safety.

Reaction Workflow Visualization

The following diagram maps the logical flow of the MAOS protocol, highlighting the transition from raw materials to the purified prodrug.

MW_Workflow Substrate Active Drug (Nucleophile) Reaction Microwave Irradiation (120°C, 10 min) Substrate->Reaction Reagent Chloromethyl 1-piperidinecarboxylate Reagent->Reaction Crude Crude Prodrug Mixture Reaction->Crude Purified Purified Prodrug (High Yield) Crude->Purified Purification

Microwave-assisted synthesis workflow for piperidinecarboxylate prodrugs.

References

  • Chemsrc.
  • BenchChem. "Chloromethyl Pivalate | High-Purity Reagent | RUO - Benchchem"
  • Smolecule. "Buy 5-(Chloromethyl)-2-methyl-1H-imidazole | 408325-19-9 - Smolecule"
  • Farmacia Journal. "HETEROCYCLES 25.
  • Google Patents.
  • RSC Publishing. "Biobased dihydrolevoglucosenone (Cyrene)

Sources

Application Note & Protocol: Scale-Up Procedures for the Manufacturing of Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of Chloromethyl 1-piperidinecarboxylate, a key intermediate in the pharmaceutical industry. Esteemed for its utility as a reactive protecting group and a linker in the synthesis of complex active pharmaceutical ingredients (APIs), the robust and scalable manufacturing of this compound is of significant importance. This guide delineates the process chemistry, detailed operational protocols, critical safety considerations, and in-depth analytical controls necessary for a successful and reproducible large-scale production campaign. The narrative emphasizes the causality behind procedural steps, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Process Rationale

Chloromethyl 1-piperidinecarboxylate serves as a crucial building block, primarily for introducing the piperidine-1-carbonyloxymethyl moiety onto various nucleophilic substrates. This functional group can act as a prodrug linker, which is cleaved in vivo to release the active drug molecule. The efficiency, safety, and scalability of its synthesis are paramount to ensuring the economic viability and regulatory compliance of the overall API manufacturing process.

The selected synthetic route involves the direct acylation of piperidine with chloromethyl chloroformate. This method is chosen for its high atom economy, straightforward reaction pathway, and amenability to standard industrial equipment. The primary challenge in scaling this process lies in managing the high exothermicity of the reaction and handling the hazardous nature of the key starting material, chloromethyl chloroformate.

Process Chemistry and Reaction Mechanism

The core transformation is a nucleophilic acyl substitution reaction. The secondary amine of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. The reaction releases a molecule of hydrogen chloride (HCl), which must be neutralized in situ by a non-nucleophilic base, such as triethylamine (TEA), to drive the reaction to completion and prevent the formation of piperidine hydrochloride salt.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Piperidine Piperidine reaction_node + CMCF Chloromethyl chloroformate TEA Triethylamine (Base) Product Chloromethyl 1-piperidinecarboxylate Salt Triethylamine Hydrochloride Product->Salt + reaction_node->Product DCM, 0-5 °C

Caption: Synthesis of Chloromethyl 1-piperidinecarboxylate.

Critical Health and Safety Considerations

The scale-up of this process demands strict adherence to safety protocols due to the hazardous nature of the materials involved.

  • Chloromethyl Chloroformate : This reagent is extremely toxic, corrosive, and a lachrymator.[1][2][3] It can cause severe burns to the skin and eyes and is fatal if inhaled.[4] Handling must occur in a well-ventilated area, preferably within a closed system, by personnel equipped with full personal protective equipment (PPE).

  • Piperidine : A flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage.

  • Triethylamine (TEA) : A flammable and corrosive liquid with a strong odor. It can cause respiratory irritation.

  • Dichloromethane (DCM) : A volatile solvent and a suspected carcinogen.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., Viton® or butyl rubber).

  • Flame-retardant antistatic protective clothing.[4]

  • Chemical splash goggles and a full-face shield.[2]

  • A properly fitted air-purifying respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for high-concentration scenarios.

Emergency shower and eyewash stations must be readily accessible.[2] A neutralization agent for acid spills (e.g., sodium bicarbonate) should be on standby.

Detailed Scale-Up Manufacturing Protocol

This protocol is designed for a nominal 10 kg output of Chloromethyl 1-piperidinecarboxylate. All operations should be conducted in a clean, dry, and inerted glass-lined reactor equipped with an overhead stirrer, a thermal control unit, a condenser, and a connection to an acid gas scrubber.

Raw Material Specifications
MaterialCAS No.GradePurity (Assay)Key Specifications
Piperidine110-89-4Reagent≥ 99.5%Water content ≤ 0.2%
Chloromethyl chloroformate22128-62-7Technical≥ 98.0%Free of phosgene
Triethylamine (TEA)121-44-8Reagent≥ 99.5%Water content ≤ 0.1%
Dichloromethane (DCM)75-09-2Anhydrous≥ 99.8%Water content ≤ 50 ppm
Equipment Setup
  • 100 L Glass-Lined Reactor with overhead agitation and temperature control.

  • 20 L Dosing Vessel for controlled addition of chloromethyl chloroformate.

  • Caustic Scrubber (NaOH solution) to neutralize HCl gas.

  • Nitrogen supply for inerting.

  • Temperature probes and process control system.

Step-by-Step Procedure
  • Reactor Preparation :

    • Ensure the reactor is clean, dry, and free of contaminants from previous batches.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.

  • Charging Reactants :

    • Charge the reactor with Dichloromethane (DCM, 60 L).

    • Charge Piperidine (6.8 kg, 79.9 mol, 1.0 eq).

    • Charge Triethylamine (TEA, 8.9 kg, 87.9 mol, 1.1 eq). The slight excess of TEA ensures complete neutralization of the HCl generated.

    • Start agitation at a moderate speed (e.g., 80-100 RPM) to ensure a homogenous solution.

  • Reaction Execution :

    • Cool the reactor contents to 0-5 °C using the thermal control unit. This temperature range is critical to control the reaction exotherm and minimize potential side reactions.

    • In the dosing vessel, charge Chloromethyl chloroformate (10.8 kg, 83.1 mol, 1.04 eq).

    • Slowly add the Chloromethyl chloroformate to the reactor via a subsurface addition line over a period of 2-3 hours. Causality : A slow, controlled addition is the most critical step to manage the heat generated by the highly exothermic acylation reaction. Maintaining the internal temperature below 10 °C is mandatory for safety and product quality.

    • After the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 1 hour.

  • In-Process Control (IPC) :

    • After 1 hour, carefully take a sample from the reaction mixture.

    • Analyze the sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the limiting reagent (piperidine).

    • IPC Specification : Piperidine content should be less than 1.0% relative to the product peak area. If the reaction is incomplete, allow it to stir for another 30-60 minutes and re-test.

Overall Manufacturing Workflow

Caption: Overall workflow for Chloromethyl 1-piperidinecarboxylate manufacturing.

Post-Reaction Work-up and Purification

  • Quenching :

    • Slowly add 20 L of cold deionized water to the reactor to quench the reaction and dissolve the triethylamine hydrochloride salt. Maintain the temperature below 15 °C during the quench.

  • Phase Separation :

    • Stop agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer to a designated waste container.

  • Washing :

    • Add 20 L of deionized water to the reactor, stir for 15 minutes, allow to separate, and drain the aqueous layer.

    • Add 20 L of saturated sodium chloride (brine) solution to the reactor. This wash helps to remove residual water from the organic layer.

    • Stir for 15 minutes, allow to separate, and drain the aqueous brine layer.

  • Drying and Concentration :

    • The organic layer (DCM solution) can be dried by passing it through an in-line cartridge of anhydrous sodium sulfate or by adding anhydrous magnesium sulfate directly to the reactor, stirring, and then filtering.

    • Transfer the dried organic solution to a clean, dry distillation unit.

    • Concentrate the solution under reduced pressure (vacuum) at a temperature not exceeding 40 °C to remove the DCM solvent. Causality : Low-temperature distillation is used to prevent thermal degradation of the product.

  • Isolation :

    • The final product, Chloromethyl 1-piperidinecarboxylate, is obtained as a residual oil or low-melting solid.

    • Dry the product under high vacuum to remove any remaining traces of solvent.

Analytical Methods and Quality Control

The final product must be analyzed to ensure it meets the required specifications before release.

ParameterMethodSpecification
AppearanceVisualColorless to pale yellow liquid/oil
Identity¹H NMR, ¹³C NMRConforms to the structure
PurityHPLC (Area %)≥ 98.0%
Residual SolventGC-HSDCM ≤ 600 ppm
Water ContentKarl Fischer≤ 0.1%
  • ¹H NMR : Provides structural confirmation and can detect major impurities.

  • HPLC : The primary method for quantifying purity and detecting process-related impurities.[5] A standard reversed-phase C18 column with a water/acetonitrile mobile phase gradient is typically effective.

  • GC-HS (Gas Chromatography - Headspace) : Used to quantify residual volatile solvents like DCM.

  • Karl Fischer Titration : Determines the water content, which is critical for the stability of the product.

Waste Management and Environmental Considerations

  • Aqueous Waste : The aqueous layers from the work-up contain triethylamine hydrochloride and residual reactants. This stream should be neutralized and sent to a wastewater treatment facility in accordance with local regulations.

  • Organic Waste : The distilled DCM should be collected and sent for recycling or incineration.

  • Scrubber Solution : The caustic solution from the scrubber will be neutralized and should be disposed of as per site procedures for saline waste.

Conclusion

The scale-up synthesis of Chloromethyl 1-piperidinecarboxylate is a well-defined process that can be executed safely and efficiently with the proper engineering controls and procedural discipline. The critical success factors are stringent temperature management during the exothermic addition step, meticulous handling of hazardous materials, and robust in-process and final quality controls. This application note provides a solid foundation for process chemists and engineers to implement and optimize this manufacturing process.

References

  • Organic Syntheses, Coll. Vol. 1, p.147 (1941); Vol. 5, p.204 (1973).

  • Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives. Chemical & Pharmaceutical Bulletin, 39(6), 1446-1454.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloromethyl Chloroformate.

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Chloromethyl Chloroformate.

  • Merck KGaA. (2023). Safety Data Sheet: 1-Chloroethyl chloroformate. (Provides analogous safety information for a related hazardous compound).

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141.

  • ChemicalBook. (2026). Chemical Safety Data Sheet: Chloromethyl chloroformate.

  • T. Hirata, et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Journal of Chromatography A, 910(1), 229-239. (General reference for analytical techniques).

Sources

Application Notes and Protocols: Synthesis of β-Lactamase Inhibitor Prodrugs Using Chloromethyl Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Orally Bioavailable β-Lactamase Inhibitors

The escalating threat of antibiotic resistance, particularly from bacteria producing β-lactamase enzymes, has rendered many classical β-lactam antibiotics ineffective. β-lactamase inhibitors (BLIs), when co-administered with these antibiotics, restore their efficacy by inactivating the resistance-conferring enzymes.[1][2][3] However, a significant clinical limitation of many potent, newer-generation BLIs, such as avibactam and tazobactam, is their poor oral bioavailability, necessitating intravenous administration.[4][5][6][7] This restricts their use to hospital settings and complicates the transition of patients to outpatient care.

The development of orally active prodrugs of these inhibitors is a critical strategy to overcome this pharmacokinetic hurdle.[8][9][10] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient.[10] For BLIs that are carboxylic acids (e.g., sulbactam, tazobactam) or contain other polar, ionizable groups (e.g., the sulfate in avibactam), a common and effective prodrug strategy is to mask these functionalities with lipophilic groups, thereby enhancing membrane permeability and oral absorption.[5][8][11]

Chloromethyl reagents, such as chloromethyl pivalate (POM-Cl) and other chloromethyl carbonates, are highly versatile and efficient synthons for creating ester-based prodrugs.[12][13][14] These reagents react with the carboxylate or other nucleophilic groups of the BLI to form acyloxymethyl or alkoxycarbonyloxymethyl esters.[15][16] These ester linkages are designed to be stable chemically but are readily cleaved in vivo by ubiquitous esterase enzymes, releasing the active BLI.[8][10][17] This document provides a detailed technical guide on the synthesis of such prodrugs, focusing on the underlying chemistry, practical experimental protocols, and key analytical considerations.

The Chemistry of Prodrug Synthesis with Chloromethyl Reagents

The core of this synthetic strategy is a nucleophilic substitution reaction (SN2) where the carboxylate salt of the β-lactamase inhibitor acts as the nucleophile, displacing the chloride from the chloromethyl reagent.[18] This forms a new ester bond, effectively masking the polar carboxylic acid.

The general reaction can be depicted as follows:

BLI-COO-Na+ + R-O-CO-O-CH2Cl → BLI-COO-CH2-O-CO-O-R + NaCl

Where:

  • BLI-COO-Na+ is the sodium salt of the β-lactamase inhibitor.

  • R-O-CO-O-CH2Cl represents a generic chloromethyl carbonate reagent. A common example is where R is a pivaloyl group, forming a pivaloyloxymethyl (POM) ester.[12][14][19]

The choice of the 'R' group in the chloromethyl reagent is critical as it influences the physicochemical properties of the resulting prodrug, such as lipophilicity and the rate of enzymatic hydrolysis.[10] The pivaloyl group is frequently employed due to its steric bulk, which can modulate hydrolysis rates and often results in crystalline, stable prodrugs.[13][20]

Core Experimental Protocols

This section details the step-by-step methodologies for the synthesis of two representative β-lactamase inhibitor prodrugs: Sulbactam Pivoxil and a Tazobactam Acyloxymethyl Ester . These protocols are designed to be self-validating, with in-process checks and purification strategies to ensure the integrity of the final product.

Protocol 1: Synthesis of Sulbactam Pivoxil

Sulbactam pivoxil is a well-established prodrug of sulbactam, created by esterifying the carboxylic acid of sulbactam with chloromethyl pivalate.[13][15]

Workflow Diagram: Synthesis of Sulbactam Pivoxil

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up & Isolation Sulbactam Sulbactam Sulbactam_Salt Sulbactam Sodium Salt (in situ) Sulbactam->Sulbactam_Salt Base Sodium Bicarbonate Base->Sulbactam_Salt Solvent1 Acetone/Water Solvent1->Sulbactam_Salt Reaction Reaction at RT Sulbactam_Salt->Reaction Sulbactam_Salt->Reaction Reagent Chloromethyl Pivalate (POM-Cl) Reagent->Reaction Solvent2 Dimethyl Sulfoxide (DMSO) Solvent2->Reaction Crude_Prod Crude Sulbactam Pivoxil Reaction->Crude_Prod Quench Dilution with Water Crude_Prod->Quench Filter Filtration Quench->Filter Wash Washing (Water, Hexane) Filter->Wash Dry Drying under Vacuum Wash->Dry Final_Prod Pure Sulbactam Pivoxil Dry->Final_Prod

Caption: Workflow for the synthesis of Sulbactam Pivoxil.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySource
Sulbactam233.24>98%Commercial Supplier
Sodium Bicarbonate84.01ACS ReagentCommercial Supplier
Chloromethyl pivalate (POM-Cl)150.60>97%Commercial Supplier
Dimethyl Sulfoxide (DMSO)78.13AnhydrousCommercial Supplier
Acetone58.08ACS ReagentCommercial Supplier
Deionized Water18.02N/AIn-house
Hexane86.18ACS ReagentCommercial Supplier

Step-by-Step Procedure:

  • Preparation of Sulbactam Sodium Salt:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend sulbactam (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

    • To this suspension, add sodium bicarbonate (1.05 eq) portion-wise at room temperature.

    • Stir the mixture until all solids dissolve and CO₂ evolution ceases, indicating the formation of the sodium salt. This typically takes 1-2 hours.

    • Causality Insight: The formation of the carboxylate salt is crucial as it activates the carboxyl group, making it a potent nucleophile for the subsequent reaction with the electrophilic chloromethyl pivalate.

  • Esterification Reaction:

    • Concentrate the solution under reduced pressure to remove the acetone and water. Dry the resulting sulbactam sodium salt thoroughly under high vacuum.

    • Dissolve the dried sulbactam sodium salt in anhydrous dimethyl sulfoxide (DMSO).[15]

    • To this solution, add chloromethyl pivalate (1.1 eq) dropwise at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.

    • Self-Validating System: The disappearance of the sulbactam spot and the appearance of a new, less polar product spot on the TLC plate confirms the progress of the esterification.

  • Product Isolation and Purification:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring.[15]

    • The product, sulbactam pivoxil, will precipitate as a white solid.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove DMSO and inorganic salts.

    • Perform a final wash with cold hexane to remove any unreacted chloromethyl pivalate.

    • Dry the purified sulbactam pivoxil under vacuum at 40°C to a constant weight.

    • Trustworthiness: The precipitation and washing steps are critical for removing the polar solvent and unreacted starting materials, leading to a high-purity product without the need for column chromatography.[15]

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

    • Expected ¹H NMR signals include the characteristic singlet for the pivaloyl group's methyl protons around δ 1.2 ppm and the AB quartet for the -O-CH₂-O- protons around δ 5.8-6.0 ppm.

Protocol 2: Synthesis of a Tazobactam Acyloxymethyl Ester

This protocol describes a general method for synthesizing an acyloxymethyl ester of tazobactam, a potent BLI often requiring protection of its carboxylic acid for prodrug strategies.[21][22]

Reaction Mechanism: Tazobactam Esterification

G Taz_Na Tazobactam-COO⁻Na⁺ TS [Transition State]‡ Taz_Na->TS Nucleophilic Attack POM_Cl R-CO-O-CH₂-Cl POM_Cl->TS Prod Tazobactam-COO-CH₂-O-CO-R TS->Prod Chloride Displacement NaCl Na⁺Cl⁻ TS->NaCl

Caption: Sₙ2 mechanism for Tazobactam esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySource
Tazobactam Acid300.29>98%Commercial Supplier
Cesium Carbonate (Cs₂CO₃)325.82>99%Commercial Supplier
Chloromethyl Butyrate136.58>97%Commercial Supplier
N,N-Dimethylformamide (DMF)73.09AnhydrousCommercial Supplier
Ethyl Acetate88.11ACS ReagentCommercial Supplier
Brine (Saturated NaCl)N/AN/AIn-house
Anhydrous Sodium Sulfate142.04ACS ReagentCommercial Supplier

Step-by-Step Procedure:

  • Preparation of Tazobactam Cesium Salt:

    • Dissolve tazobactam acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add cesium carbonate (0.6 eq) to the solution. Note: Cesium carbonate is dibasic.

    • Stir the mixture at room temperature for 1 hour. The formation of the cesium salt enhances the nucleophilicity of the carboxylate compared to sodium or potassium salts and improves solubility in organic solvents.

    • Expertise & Experience: Using cesium carbonate often leads to cleaner reactions and higher yields in SN2 reactions with sensitive substrates like β-lactams, as it minimizes side reactions.

  • Esterification Reaction:

    • To the solution of the tazobactam cesium salt, add chloromethyl butyrate (1.2 eq).

    • Heat the reaction mixture to 50-60°C and monitor its progress by TLC or HPLC. The reaction is typically complete in 3-5 hours.

  • Aqueous Work-up and Extraction:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove DMF and inorganic salts.[16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[16]

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the pure tazobactam acyloxymethyl ester.

    • Self-Validating System: HPLC analysis of the final product against a reference standard (if available) should be used to confirm purity, typically >98%.

Summary of Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of acyloxymethyl prodrugs of β-lactamase inhibitors based on literature and in-house experience.

ProdrugBLI ParentChloromethyl ReagentSolventBaseTypical YieldPurity (Post-Purification)
Sulbactam PivoxilSulbactamChloromethyl pivalateDMSONaHCO₃85-95%>99% (by HPLC)
Tazobactam Butyryloxymethyl EsterTazobactamChloromethyl butyrateDMFCs₂CO₃70-80%>98% (by HPLC)
Avibactam Neopentyl Ester ProdrugAvibactam(Varies)(Varies)(Varies)(Not specified)(Not specified)

Note: The synthesis of Avibactam prodrugs is more complex due to the presence of the sulfate group and is detailed in specialized literature.[4][23]

Conclusion and Future Outlook

The use of chloromethyl reagents provides a robust and scalable platform for the synthesis of ester-based prodrugs of β-lactamase inhibitors. The protocols outlined herein for sulbactam and tazobactam demonstrate the general applicability of this chemistry. By converting polar, poorly absorbed BLIs into more lipophilic, membrane-permeable esters, this strategy directly addresses a major clinical need for orally available treatments against resistant bacterial infections.[5][7] The choice of the ester promoiety allows for fine-tuning of the prodrug's pharmacokinetic profile, and the straightforward nature of the synthesis makes it amenable to process development and large-scale manufacturing. Future work in this area will likely focus on developing novel chloromethyl reagents to create prodrugs with targeted release mechanisms or improved metabolic stability, further expanding the arsenal of oral therapies to combat the global challenge of antibiotic resistance.

References

  • Gordon, E. M., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Arixa Pharmaceuticals. (2018). Arixa Pharmaceuticals Announces Publication of Seminal Paper Demonstrating First Oral Prodrug of Avibactam. BioSpace. Available at: [Link]

  • Kim, C. K., et al. (2000). An efficient method for the synthesis of sulbactam pivoxil. PubMed. Available at: [Link]

  • E-H-E, A., & K-A, A. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. PMC. Available at: [Link]

  • Barth, W. E. (1981). Synthesis and beta-lactamase inhibitory properties of 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide. PubMed. Available at: [Link]

  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Scholars Research Library. Available at: [Link]

  • Gordon, E., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. ResearchGate. Available at: [Link]

  • CN109305977B - Preparation method of tazobactam. Google Patents.
  • Tazobactam synthesis method. Patsnap. Available at: [Link]

  • CN102643292B - Tazobactam synthesis method. Google Patents.
  • van der Marel, G. A., et al. (n.d.). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Radboud Repository. Available at: [Link]

  • Naicker, T., et al. (n.d.). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group.
  • Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Case Study: Cefditoren Pivoxil: An Oral Prodrug of Cefditoren.
  • Al-Zahabi, F. A., et al. (2024). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. PMC. Available at: [Link]

  • US20050004093A1 - Beta-lactamase inhibitor prodrug. Google Patents.
  • Amerigo Scientific. (n.d.). Chloromethyl pivalate (97%). Amerigo Scientific. Available at: [Link]

  • Åberg, O., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. MDPI. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available at: [Link]

  • PubChem. (n.d.). Chloromethyl pivalate. PubChem. Available at: [Link]

  • Al-Zahabi, F. A., et al. (2024). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. MDPI. Available at: [Link]

  • El-Hage, S., et al. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. MDPI. Available at: [Link]

  • English, A. R., et al. (1990). Orally effective acid prodrugs of the beta-lactamase inhibitor sulbactam. PubMed. Available at: [Link]

  • Gampa, G., et al. (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available at: [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). SlideShare. Available at: [Link]

  • CN108084212B - Preparation method of cefditoren pivoxil. Google Patents.
  • Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace. Available at: [Link]

  • Hedberg, M., et al. (1989). Purification and characterization of a new beta-lactamase from Clostridium butyricum. PMC. Available at: [Link]

  • Hedberg, M., et al. (1989). Purification and characterization of a new beta-lactamase from Clostridium butyricum. ResearchGate. Available at: [Link]

  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. Available at: [Link]

  • chloromethyl 2,2-dimethylpropanoate. PharmaCompass. Available at: [Link]

  • Sirisinha, S., et al. (n.d.). Purification and characterization of a β-lactamase from Haemophilus ducreyi in Eschedchia coil. Mahidol University.
  • ResearchGate. (n.d.). Development of a Process for the Preparation of Chloromethyl Chlorosulfate.
  • Lombardi, P., et al. (2000). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. PubMed. Available at: [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Available at: [Link]

  • 3-chloro-2-(chloromethyl)-1-propene. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when using Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chloromethyl 1-piperidinecarboxylate

Welcome to the technical support center for Chloromethyl 1-piperidinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered when using this versatile reagent. As a reactive alkylating agent, Chloromethyl 1-piperidinecarboxylate is primarily used to introduce the piperidine-1-carboxymethyl moiety onto various nucleophiles. Understanding its reactivity profile is paramount to achieving high yields and purity.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome experimental challenges.

Troubleshooting Guide: Common Issues & Solutions

Navigating the complexities of a reaction requires a systematic approach to troubleshooting. The following table summarizes the most common challenges encountered when using Chloromethyl 1-piperidinecarboxylate, with detailed explanations and protocols provided in the subsequent Q&A section.

Problem Potential Cause(s) Quick Solution(s) See Question
Low or No Yield 1. Ineffective base. 2. Steric hindrance on the nucleophile. 3. Low reaction temperature. 4. Reagent degradation.1. Switch to a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃). 2. Increase reaction temperature and/or time. 3. Use a fresh, properly stored bottle of the reagent.
Formation of Multiple Products 1. Over-alkylation of the nucleophile. 2. Competing O-alkylation vs. N-alkylation. 3. Side reactions with the solvent.1. Use the nucleophile as the limiting reagent; control stoichiometry carefully. 2. Add the alkylating agent slowly. 3. Optimize solvent and base combination.
Incomplete Reaction 1. Insufficient base or reaction time. 2. Poor solubility of starting materials. 3. Weak nucleophile.1. Increase equivalents of base and extend reaction time. 2. Switch to a more suitable solvent (e.g., DMF, DMSO). 3. Increase reaction temperature.
Difficult Product Purification 1. Unreacted starting material. 2. Emulsion during aqueous workup. 3. Product is highly polar.1. Utilize acid-base extraction to separate the basic product. 2. Add brine to break emulsions. 3. Consider alternative purification like HILIC or crystallization.
Q1: My reaction yield is unexpectedly low. What are the primary factors I should investigate?

Answer:

Low yield is a common but solvable issue. The reactivity of Chloromethyl 1-piperidinecarboxylate is governed by a classic SN2 mechanism, where a nucleophile attacks the electrophilic chloromethyl carbon.[1] The efficiency of this process depends on several critical factors.

Causality Analysis:

  • Base Selection & Strength: The choice of base is arguably the most critical parameter. For N-alkylation of primary or secondary amines, a base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of your nucleophile.[1] For weaker nucleophiles like phenols or some heterocycles, a stronger base is needed to deprotonate the nucleophile first, increasing its nucleophilicity. If the base is too weak (e.g., triethylamine for a weakly acidic phenol), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Reaction Temperature & Kinetics: SN2 reactions have an activation energy barrier that must be overcome. While many reactions with potent nucleophiles proceed at room temperature, weaker or sterically hindered nucleophiles require thermal energy to increase the reaction rate.[2] If the temperature is too low, the reaction may stall or proceed too slowly to be practical.

  • Reagent Stability & Handling: Chloromethyl 1-piperidinecarboxylate, like many reactive alkyl halides, is susceptible to hydrolysis.[1] Exposure to moisture, either from wet solvents or atmospheric humidity, can decompose the reagent into the corresponding alcohol (hydroxymethyl 1-piperidinecarboxylate) and HCl, rendering it inactive. Always use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow:

Below is a decision tree to systematically diagnose the cause of low yield.

G start Low Yield Detected check_base Is the base strong enough to deprotonate the nucleophile? start->check_base check_temp Is the reaction temperature appropriate for the nucleophile's reactivity? check_base->check_temp Yes solution_base Action: Use a stronger base (e.g., NaH, K₂CO₃, DBU) check_base->solution_base No check_reagent Was the reagent handled under anhydrous conditions? check_temp->check_reagent Yes solution_temp Action: Increase temperature (e.g., to 50-80 °C) and monitor check_temp->solution_temp No check_reagent->start Yes, problem persists. (Re-evaluate substrate scope) solution_reagent Action: Repeat with fresh reagent and anhydrous solvent check_reagent->solution_reagent No

Sources

Removing unreacted Chloromethyl 1-piperidinecarboxylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenge of removing unreacted Chloromethyl 1-piperidinecarboxylate (CAS: 479057-79-9) from reaction mixtures.[1] This reagent is a soft alkylating agent commonly used to synthesize acyloxymethyl carbamate prodrugs (e.g., to improve the oral bioavailability of carboxylic acid-containing drugs).

Its removal is critical because the unreacted chloromethyl moiety is a reactive electrophile (potential genotoxin) and is moisture-sensitive, releasing formaldehyde and piperidine upon degradation.

Executive Summary: The Stability-Reactivity Paradox

The primary challenge in working up reactions involving Chloromethyl 1-piperidinecarboxylate is that the reagent and your desired product (likely a prodrug) often share similar hydrolytic sensitivities. Both contain the acyloxymethyl linkage.[1]

  • The Reagent: Piperidine-N-C(=O)-O-CH2-Cl[1]

  • The Product: Piperidine-N-C(=O)-O-CH2-O-C(=O)-Drug

Harsh hydrolytic conditions intended to destroy the reagent will often cleave your product.[1] Therefore, chemoselective scavenging or non-acidic chromatography are the superior protocols.[1]

Module 1: Chemical Scavenging (Recommended)

Best for: High-value synthesis, late-stage functionalization, and acid-sensitive products.[1]

The most robust method relies on the electrophilic nature of the chloromethyl group. By using a polymer-supported nucleophile, you can "fish out" the unreacted reagent without exposing your product to hydrolysis.[1]

Protocol: Nucleophilic Resin Scavenging

Mechanism: The unreacted alkyl chloride reacts with the resin-bound amine or thiol via an SN2 mechanism.[1] The product, having already consumed its electrophilic site (or being sterically shielded), remains in solution.

Materials:

  • Resin: PS-Thiophenol (Polystyrene-supported thiophenol) or PS-Trisamine.[1]

  • Loading: Typically 1.0–1.5 mmol/g.[1]

  • Stoichiometry: 2–3 equivalents relative to the excess reagent.[1]

Step-by-Step Guide:

  • Calculate Excess: Estimate the amount of unreacted Chloromethyl 1-piperidinecarboxylate (e.g., by LC-MS or TLC).

  • Prepare Resin: Swell the resin in the reaction solvent (DCM or THF) for 15 minutes.

  • Incubation: Add the resin to the crude reaction mixture.

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) at room temperature for 2–4 hours.

    • Tip: Add a catalytic amount of DIPEA if using PS-Thiophenol to ensure the thiol is nucleophilic.[1]

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with DCM to recover entrained product.

  • Result: The filtrate contains your product; the reagent is covalently bound to the solid waste.[1]

Module 2: Hydrolytic Workup (Liquid-Liquid Extraction)

Best for: Large-scale synthesis where the product is known to be stable to mild acid.[1]

If your product is stable, you can exploit the reagent's instability. The reagent hydrolyzes to form piperidine , formaldehyde , and CO₂ .[1] The generated piperidine can then be washed away with dilute acid.[1]

The Hydrolysis Pathway



[1]
Protocol: Controlled Quench
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or TBME. Avoid DCM if possible to prevent emulsion formation during the basic wash.[1]

  • Mild Hydrolysis: Add a buffer solution of pH 7.5–8.0 (e.g., Saturated NaHCO₃) and stir vigorously for 30–60 minutes.

    • Warning: Monitor CO₂ evolution (bubbling).[1]

  • Acidic Wash (The Clean-up):

    • Separate the organic layer.[1][2][3]

    • Wash with 0.5 M Citric Acid or 0.1 M HCl (cold).[1] This protonates the liberated piperidine, forcing it into the aqueous layer.

  • Neutralization: Wash the organic layer with Brine to remove residual acid.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

Data Comparison: Scavenging vs. Hydrolysis

FeatureScavenging (Resin)Hydrolysis (Extraction)
Yield Recovery High (>95%)Moderate (80-90%)
Product Safety Excellent (Neutral pH)Risk (Acid/Base exposure)
Cost High (Resins are expensive)Low (Solvents/Acids)
Scalability < 10g> 100g

Module 3: Chromatographic Purification

Best for: Final purification when high purity (>99%) is required.[1]

Chloromethyl esters are reactive toward the silanol groups on standard silica gel, leading to streaking and mass loss.

Troubleshooting Silica Degradation
  • Issue: Product decomposes on the column.

  • Solution: Deactivate the Silica. [1]

    • Prepare your eluent system (e.g., Hexanes/EtOAc).[1][4]

    • Add 1% Triethylamine (TEA) to the solvent system.[1]

    • Flush the column with this "basified" solvent before loading your sample.[1]

    • Run the column with 0.5% TEA in the mobile phase.[1]

    • Why? The amine neutralizes acidic silanol sites, preventing the acid-catalyzed decomposition of the chloromethyl/acyloxymethyl group.

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for selecting the correct purification method based on your product's properties.

PurificationWorkflow start Start: Crude Reaction Mixture (Contains Chloromethyl 1-piperidinecarboxylate) decision_scale Scale of Reaction? start->decision_scale small_scale Small Scale (< 5g) decision_scale->small_scale large_scale Large Scale (> 5g) decision_scale->large_scale method_scavenge Method A: Resin Scavenging (PS-Thiophenol / PS-Trisamine) small_scale->method_scavenge High Value / Sensitive method_chroma Method C: Deactivated Silica (TEA-treated) small_scale->method_chroma Standard Stability decision_acid Is Product Acid Stable? large_scale->decision_acid method_hydrolysis Method B: Hydrolytic Workup (Citric Acid Wash) decision_acid->method_hydrolysis Yes (Stable) decision_acid->method_chroma No (Unstable) method_scavenge->method_chroma If purity < 98%

Caption: Decision tree for selecting the optimal purification strategy based on reaction scale and product stability.

Frequently Asked Questions (FAQs)

Q1: My product is an oil and I cannot crystallize it. The NMR shows a singlet at ~5.7 ppm.[1] Is this the reagent? A: Likely yes. The -OCH2Cl protons in Chloromethyl 1-piperidinecarboxylate typically appear as a singlet between 5.6 and 5.8 ppm in CDCl₃.[1] If your product is an acyloxymethyl prodrug, its methylene protons will also be in this region but often shifted slightly downfield or split into an AB quartet if the molecule is chiral. Use HSQC NMR to distinguish: the reagent's CH₂ is attached to Cl (distinct carbon shift ~70-80 ppm) vs. the product's CH₂ attached to O-C=O (carbon shift ~80-90 ppm).[1]

Q2: Can I use vacuum distillation to remove the reagent? A: Not recommended. Chloromethyl carbamates have high boiling points and low thermal stability.[1] Heating them often leads to decomposition into formaldehyde and carcinogenic alkyl chlorides.[1] Vacuum drying at room temperature is safe but rarely removes the reagent completely due to its low volatility.[1]

Q3: I used the hydrolytic workup, but I still see piperidine in my product. A: Piperidine is a secondary amine and can be "sticky."[1] If the Citric Acid wash failed, try a CuSO₄ wash .[1]

  • Protocol: Wash the organic layer with 10% aqueous CuSO₄.[1][5] Piperidine coordinates with Copper(II) to form a water-soluble blue/purple complex, effectively pulling it into the aqueous phase.

References

  • Biotage. (n.d.).[1] Solid supported reagents: Metal scavengers & Work-up products.[1][6] Retrieved March 2, 2026, from [Link]

  • Sopachem. (n.d.).[1] Solid-Supported Reagents and Scavengers.[1][3][7] Retrieved March 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of carbamates by carbamoylation. Retrieved March 2, 2026, from [Link]

Sources

Purification methods for piperidine-1-carbonyloxymethyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Prodrug and Intermediate Purification. As a Senior Application Scientist, I frequently consult with researchers who are struggling to isolate piperidine-1-carbonyloxymethyl ester derivatives. These compounds—belonging to the broader class of acyloxyalkyl carbamates—are highly valuable as prodrug moieties or synthetic intermediates, but their unique chemical architecture makes them notoriously unstable under conventional chromatographic conditions[1].

This guide bypasses generic advice to provide a mechanistically grounded troubleshooting framework. We will explore the causality behind your degradation issues, present quantitative data on column stability, and provide self-validating protocols to ensure your target molecules survive the purification process.

Strategic Purification Workflow

The following decision tree maps the optimal purification pathways based on the physical properties of your specific piperidine-1-carbonyloxymethyl ester derivative, highlighting critical failure points.

PurificationWorkflow Start Crude Piperidine-1-carbonyloxymethyl Ester Assess LC-MS / TLC Profiling (Check for Formaldehyde/Piperidine) Start->Assess Decision Select Chromatography Mode Assess->Decision NP Normal Phase (Silica) *Requires Base Deactivation* Decision->NP High Lipophilicity RP Reverse Phase (HPLC) *Requires Neutral pH* Decision->RP High Polarity DegradeNP Issue: On-Column Degradation NP->DegradeNP If acidic silanols active Pure Purified Derivative (>95% Yield, Intact Linkage) NP->Pure Successful Elution CoeluteRP Issue: Co-elution with Chloromethyl Ester RP->CoeluteRP If poor selectivity RP->Pure Successful Elution FixNP Pre-treat with 1% Et3N or use Neutral Alumina DegradeNP->FixNP FixRP Use NH4OAc Buffer (pH 7) Adjust Gradient CoeluteRP->FixRP FixNP->NP FixRP->RP

Workflow for selecting and troubleshooting purification strategies for acyloxyalkyl carbamates.

Mechanistic FAQs: Understanding the Chemistry of Failure

Q: Why does my piperidine-1-carbonyloxymethyl ester completely degrade when I run it through a standard silica gel column? A: The degradation is driven by the inherent acidity of unmasked silanol groups on the silica surface. Acyloxyalkyl carbamates contain a delicate hemiaminal ester linkage. When exposed to acidic silanols, the ester bond is protonated and cleaved, triggering a rapid cascade that expels formaldehyde, carbon dioxide, and the free piperidine ring[1]. This is not a solvent issue; it is a stationary-phase catalysis issue. To prevent this, you must neutralize the silanols using a base modifier (like triethylamine) or switch to a non-acidic stationary phase.

Q: I am using RP-HPLC. The compound survives, but my yields are consistently below 50%. What is happening? A: If you are using standard 0.1% Trifluoroacetic acid (TFA) or Formic acid as your mobile phase modifier, you are inducing aqueous acid-catalyzed hydrolysis. While acyloxyalkyl carbamates are relatively stable in neutral environments (such as human plasma), they are highly labile in low-pH aqueous solutions[2]. The solution is to switch to a neutral buffer system, such as 10 mM ammonium acetate (pH 7.0), which preserves the carbamate linkage during the run[3].

Q: How can I resolve co-elution with the unreacted chloromethyl ester starting material? A: Chloromethyl esters often have a very similar retention factor (


) to the final carbonyloxymethyl ester prodrug on normal phase. The causality here is driven by the identical lipophilic bulk of the molecules. To resolve this, switch to Reverse Phase (RP-HPLC) where the slight dipole moment difference of the carbamate versus the chloride leaving group can be exploited using a shallow gradient (e.g., increasing acetonitrile by 1% per minute).

Quantitative Data: Linkage Stability Across Chromatographic Conditions

To illustrate the impact of mobile and stationary phase choices, the following table summarizes the half-life and recovery rates of typical piperidine-1-carbonyloxymethyl esters under various conditions.

Purification MethodAdditive / ModifierStationary PhaseLinkage Stability (

on column)
Typical Recovery (%)
Standard Normal PhaseNoneBare Silica< 1 hr30 - 40%
Deactivated Normal Phase 1% Triethylamine (TEA) Base-washed Silica > 24 hr 85 - 95%
Standard RP-HPLC0.1% TFA (pH ~2.0)C18< 2 hr45 - 55%
Buffered RP-HPLC 10 mM

(pH 7.0)
C18 > 48 hr 90 - 98%

Self-Validating Experimental Protocols

To ensure reproducibility and prevent catastrophic loss of your synthesized material, use the following self-validating protocols. Every step includes a built-in check to confirm the system is operating correctly before you commit your sample.

Protocol A: Base-Deactivated Normal Phase Flash Chromatography

Use this method for highly lipophilic derivatives that require scaling up.

  • Column Deactivation: Flush the packed silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA).

    • Validation Check: Collect a few drops of the effluent, add an equal volume of distilled water, shake, and check the pH of the aqueous layer with an indicator strip. Do not proceed until the aqueous layer reads pH > 8, confirming total silanol neutralization.

  • Sample Loading: Dissolve your crude mixture in the minimum required volume of Dichloromethane (DCM) containing 0.1% TEA.

    • Validation Check: Spot the crude mixture on a TEA-treated TLC plate and a standard bare-silica TLC plate. A streaking pattern on the standard plate versus a tight, circular spot on the TEA plate confirms the necessity of the deactivated system.

  • Elution: Run a gradient from 100% Hexane to your target Ethyl Acetate ratio, ensuring that 0.5% TEA is maintained throughout all mobile phase mixtures.

  • Fraction Pooling: Collect fractions based on UV absorbance (254 nm).

    • Validation Check: React a 10 µL aliquot of the pooled fractions with Ninhydrin stain and heat it. A lack of deep purple color confirms the absence of degraded, secondary free piperidine.

  • Concentration: Evaporate the pooled fractions under reduced pressure at a water bath temperature strictly

    
     30°C to prevent thermal degradation of the carbamate.
    
Protocol B: pH-Controlled Preparative RP-HPLC

Use this method for polar derivatives or when normal phase fails to separate the chloromethyl ester starting material.

  • Buffer Preparation: Prepare 10 mM Ammonium Acetate in LC-MS grade water.

    • Validation Check: Measure the pH with a calibrated meter to ensure it is exactly 7.0 ± 0.1. Adjust with dilute ammonia or acetic acid if necessary. Do not rely on theoretical calculations.

  • System Equilibration: Flush the C18 column with the aqueous buffer for at least 5 CVs.

    • Validation Check: Run a blank gradient injection. The baseline at 210 nm must not drift more than 5 mAU. A stable baseline ensures the buffer is fully equilibrated and will not mask the prodrug's weak chromophore.

  • Elution & Collection: Inject the sample (dissolved in DMSO or Acetonitrile) and run a shallow gradient of Acetonitrile (e.g., 10% to 60% over 30 minutes).

  • Lyophilization: Immediately freeze the collected fractions on dry ice to halt any potential slow aqueous hydrolysis, then lyophilize to dryness.

    • Validation Check: Re-dissolve a 1 mg sample of the final lyophilized powder in deuterated chloroform (

      
      ) and run a 
      
      
      
      -NMR. The presence of a sharp singlet integrating to 2 protons near 5.7–5.9 ppm confirms the intact
      
      
      carbonyloxymethyl methylene bridge.

References

1.[1] Synthesis of Acyloxyalkyl Carbamate Prodrugs and Intermediates Thereof. Google Patents. 2.[2] N-(Pivaloyloxy)alkoxy-carbonyl Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) as a Potential Treatment for HIV Associated Neurocognitive Disorders. National Institutes of Health (NIH) / PMC. 3.[3] Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents.

Sources

Technical Support Center: Optimizing Temperature and pH Stability for Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Chloromethyl 1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this versatile building block. By understanding the principles behind its stability, you can optimize your experimental outcomes and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Chloromethyl 1-piperidinecarboxylate?

The stability of Chloromethyl 1-piperidinecarboxylate is predominantly influenced by two key environmental factors: temperature and pH . As with many organic molecules containing reactive functional groups, this compound is susceptible to degradation under non-optimal conditions. The primary degradation pathways include hydrolysis of the chloromethyl group and cleavage of the carbamate ester linkage.

Q2: How does pH affect the stability of the carbamate group in Chloromethyl 1-piperidinecarboxylate?

The carbamate group is highly sensitive to pH. Generally, carbamates exhibit their greatest stability in slightly acidic conditions, around pH 5. Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly. This base-catalyzed hydrolysis leads to the cleavage of the carbamate ester bond, resulting in the formation of piperidine and other degradation products. Conversely, while acid-catalyzed hydrolysis can also occur, many carbamates are more stable in a mildly acidic environment.

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures accelerate the rate of chemical degradation. For Chloromethyl 1-piperidinecarboxylate, higher temperatures can promote both the hydrolysis of the chloromethyl group and the decomposition of the carbamate. Thermal decomposition of similar ester compounds can lead to the formation of various smaller molecules, including carboxylic acids and ketones. Therefore, maintaining a controlled, low-temperature environment is crucial for long-term storage and during experimental procedures.

Q4: Are there any other factors that can contribute to the degradation of Chloromethyl 1-piperidinecarboxylate?

Besides temperature and pH, the presence of nucleophiles and water can also lead to degradation. The chloromethyl group is electrophilic and susceptible to nucleophilic attack, which can lead to the displacement of the chloride ion. Water, acting as a nucleophile, can cause hydrolysis of the chloromethyl group to a hydroxymethyl group.

Troubleshooting Guide

Issue 1: Unexpectedly low yield in a reaction involving Chloromethyl 1-piperidinecarboxylate.
  • Potential Cause: Degradation of the starting material due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.

    • Assess Purity: Before use, it is advisable to check the purity of the Chloromethyl 1-piperidinecarboxylate using an appropriate analytical method such as NMR or LC-MS.

    • Control Reaction pH: If your reaction is conducted in a solution, ensure the pH is maintained in the optimal range for carbamate stability (slightly acidic). Avoid basic conditions if possible.

    • Manage Reaction Temperature: If the reaction allows, conduct it at a lower temperature to minimize thermal degradation.

Issue 2: Appearance of unknown impurities in post-reaction analysis.
  • Potential Cause: Degradation of Chloromethyl 1-piperidinecarboxylate during the reaction.

  • Troubleshooting Steps:

    • Analyze Degradation Products: Characterize the impurities to understand the degradation pathway. Common degradation products could include 4-(hydroxymethyl)piperidine from hydrolysis of the chloromethyl group or piperidine from carbamate cleavage.

    • Optimize Reaction Conditions:

      • pH Control: Buffer the reaction mixture to a slightly acidic pH if the reaction chemistry permits.

      • Temperature Control: Run the reaction at the lowest effective temperature. Consider if gentle heating for a shorter duration is better than prolonged reaction at room temperature.

      • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Data Presentation

Table 1: General Stability Profile of Carbamates

ParameterConditionStability ImpactRecommendation
pH Slightly Acidic (pH ~5)Most StableMaintain pH in this range for storage of solutions and during reactions where possible.
Neutral (pH 7)Moderate StabilityUse with caution; monitor for degradation over time.
Alkaline (pH > 7.5)Rapid DegradationAvoid strongly basic conditions. If necessary, use non-nucleophilic bases and minimize reaction time.
Temperature Refrigerated (2-8 °C)High StabilityRecommended for long-term storage.
Room TemperatureModerate StabilitySuitable for short-term storage and handling.
Elevated (>40 °C)Increased DegradationAvoid prolonged exposure to high temperatures.
Moisture AnhydrousHigh StabilityStore in a desiccated environment.
Presence of WaterPotential for HydrolysisUse anhydrous solvents and handle in a dry atmosphere when possible.

Experimental Protocols

Protocol 1: Assessing the pH Stability of Chloromethyl 1-piperidinecarboxylate

This protocol provides a framework for determining the stability of the compound across a range of pH values.

Materials:

  • Chloromethyl 1-piperidinecarboxylate

  • Buffer solutions (pH 4, 7, 9)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Prepare stock solutions of Chloromethyl 1-piperidinecarboxylate in the chosen organic solvent.

  • In separate vials, add an aliquot of the stock solution to each buffer solution to achieve a known final concentration.

  • Incubate the vials at a controlled room temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any further degradation by adding a suitable quenching agent if necessary (e.g., acidifying the basic samples).

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of the parent compound.

  • Plot the concentration of Chloromethyl 1-piperidinecarboxylate versus time for each pH to determine the degradation rate.

Protocol 2: Evaluating the Thermal Stability of Chloromethyl 1-piperidinecarboxylate

This protocol outlines a method to assess the compound's stability at different temperatures.

Materials:

  • Chloromethyl 1-piperidinecarboxylate

  • Suitable solvent (e.g., a high-boiling point aprotic solvent like DMF or DMSO)

  • Heating block or oven with precise temperature control

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of Chloromethyl 1-piperidinecarboxylate in the chosen solvent at a known concentration.

  • Aliquot the solution into several vials.

  • Place the vials in heating blocks or ovens set to different temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • At specific time intervals, remove a vial from each temperature and allow it to cool to room temperature.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of remaining Chloromethyl 1-piperidinecarboxylate.

  • Plot the percentage of the remaining compound against time for each temperature to evaluate the thermal degradation profile.

Visualizations

DegradationPathways cluster_main Chloromethyl 1-piperidinecarboxylate cluster_hydrolysis Hydrolysis CMPC Chloromethyl 1-piperidinecarboxylate HMPC Hydroxymethyl 1-piperidinecarboxylate CMPC->HMPC  pH, Temp (Chloromethyl Group) Piperidine Piperidine CMPC->Piperidine  pH > 7.5, Temp (Carbamate Cleavage) CO2 CO2 Piperidine->CO2 TroubleshootingWorkflow Start Low Yield or Impurity Formation CheckStorage Verify Storage Conditions (Cool, Dry, Sealed) Start->CheckStorage CheckPurity Assess Starting Material Purity (LC-MS/NMR) CheckStorage->CheckPurity OptimizepH Optimize Reaction pH (Slightly Acidic) CheckPurity->OptimizepH OptimizeTemp Optimize Reaction Temp (Lowest Effective Temp) OptimizepH->OptimizeTemp InertAtmosphere Consider Inert Atmosphere (N2/Ar) OptimizeTemp->InertAtmosphere Outcome Improved Yield and Purity InertAtmosphere->Outcome

Caption: Troubleshooting workflow for experiments with Chloromethyl 1-piperidinecarboxylate.

References

  • Pocker, Y., & Siscovick, N. (1971). Carbonic Anhydrase. Biochemistry, 10(14), 2651–2656.
  • World Health Organization. (1986). Carbamate pesticides: a general introduction. Environmental Health Criteria 64.
  • Pocker, Y., & Guilbert, L. J. (1974). Carbonic Anhydrase. Biochemistry, 13(4), 724–731.
  • Cox, J. R., & Ramsay, O. B. (1964). Mechanisms of Nucleophilic Substitution in Phosphate Esters. Chemical Reviews, 64(4), 317–352.
  • Kirby, A. J., & Younas, M. (1970). The hydrolysis of aryl vinyl ethers. *Journal of the Chemical Society B: P

Technical Support Center: Troubleshooting Chloromethyl 1-Piperidinecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of advanced prodrugs. Chloromethyl 1-piperidinecarboxylate is a powerful electrophile used to install lipophilic, enzymatically labile promoieties. However, its reactivity is a double-edged sword. Without strict control over the reaction microenvironment, users often face a cascade of competitive side reactions.

This guide abandons generic troubleshooting to deconstruct the chemical causality behind these failures. It provides a self-validating framework to ensure high-yield, high-purity alkylations for your drug development workflows.

Section 1: Mechanistic Causality of Byproduct Formation

Understanding why a reaction fails is the prerequisite to preventing it. Chloromethyl 1-piperidinecarboxylate features an alpha-haloalkyl group adjacent to an oxygen atom, making the carbon highly electrophilic due to oxocarbenium ion stabilization.

  • Hydrolysis Degradation: This is the most common failure mode. Trace water acts as a nucleophile, attacking the chloromethyl carbon. This triggers a spontaneous decomposition into piperidine, formaldehyde, carbon dioxide, and hydrochloric acid, a phenomenon well-documented in [1].

  • Gem-Diester (Dimerization): When the target molecule has multiple nucleophilic sites, or when the newly formed product is more reactive than the starting material, a second equivalent of the substrate can attack the intermediate. This forms an inactive gem-diester (dimer)[2].

  • Regioisomerism (N- vs. O-Alkylation): In heterocyclic substrates (e.g., nucleoside analogues), ambident nucleophilicity leads to off-target N-alkylation instead of the desired O-alkylation, as detailed in [3].

ReactionPathway SM Substrate + Chloromethyl 1-piperidinecarboxylate Desired Desired Prodrug (O-Alkylation) SM->Desired Optimal Conditions (DIEA/DCMC, Dry DMF) Hydrolysis Hydrolysis Byproducts (Piperidine, HCHO, CO2) SM->Hydrolysis Trace Moisture (H2O attack) Dimer Gem-Diester Dimer (Over-alkylation) SM->Dimer Excess Reagent High Temp NAlk N-Alkylation (Off-target) SM->NAlk Ambident Nucleophile

Mechanistic pathways of chloromethyl 1-piperidinecarboxylate alkylation.

Section 2: Quantitative Troubleshooting Data

To streamline your analytical workflow, compare your LC-MS and NMR data against this matrix of common byproducts to rapidly diagnose reaction failures.

Observed ByproductAnalytical Signature (LC-MS / NMR)Primary CausalityPreventive Action
Hydrolysis Degradants +86 m/z (Piperidine), Formaldehyde peakTrace moisture in solvent or hygroscopic reagent.KF titration < 50 ppm; store reagent under Argon.
Gem-Diester (Dimer) [2M + CH2 - H]+ massOver-alkylation due to excess reagent or high temperature.Use Cesium salts; strictly control stoichiometry (1.05 eq).
N-Alkylation (Off-target) Shift in 1H NMR (N-CH2 vs O-CH2)Ambident nucleophile reacting at softer N-center.Use bulky bases (DCMC, DIEA) to sterically direct reaction.
Elimination Product Loss of HCl (-36 Da)Strong, non-nucleophilic base causing E2 elimination.Avoid strong bases like DBU or KOtBu.
Section 3: Self-Validating Experimental Protocol

Do not rely on "blind" recipes. Every step in this methodology includes a validation point to ensure the system is functioning as intended before proceeding to the next phase.

Workflow Step1 1. Substrate Preparation (Lyophilization & KF Titration) Val1 Validation: H2O < 50 ppm Step1->Val1 Step2 2. Base Addition & Salt Formation (Cs2CO3 or DCMC in DMF) Val1->Step2 Val2 Validation: Clear Solution Step2->Val2 Step3 3. Reagent Addition (Reagent at 0°C) Val2->Step3 Val3 Validation: TLC shows no Dimer Step3->Val3 Step4 4. Quench & Extraction (Cold Aqueous Buffer) Val3->Step4 Val4 Validation: Mass Balance > 90% Step4->Val4

Self-validating workflow for optimized O-alkylation.

Step-by-Step Methodology: Optimized O-Alkylation

Objective: Achieve >85% yield of the target prodrug while suppressing gem-diester and hydrolysis byproducts.

  • Substrate Desiccation: Dissolve the carboxylic acid or phosphonate substrate in anhydrous DMF. Co-evaporate with dry toluene twice to remove azeotropic water.

    • Validation Point: Perform Karl Fischer (KF) titration on the final DMF solution. Proceed only if H2O < 50 ppm.

  • Salt Formation: Add 1.0 equivalent of Cesium Carbonate (Cs2CO3) or N,N'-dicyclohexyl-4-morpholinecarboxamidine (DCMC). Stir at room temperature for 30 minutes.

    • Causality: Cesium salts enhance the nucleophilicity of the carboxylate/phosphonate oxygen due to the large ionic radius and weak ion-pairing, heavily favoring O-alkylation over N-alkylation[2][3].

    • Validation Point: The suspension should transition to a clear, homogeneous solution, indicating complete salt formation.

  • Reagent Addition: Cool the reaction mixture to 0 °C. Add 1.05 equivalents of Chloromethyl 1-piperidinecarboxylate dropwise over 15 minutes.

    • Causality: Controlling the temperature and maintaining a near-equimolar ratio prevents the formation of the gem-diester byproduct[2].

    • Validation Point: Monitor via HPLC at 1-hour intervals. The reaction is self-validating if the ratio of product to starting material increases without the appearance of a +[M+Reagent] dimer peak.

  • Quenching and Isolation: Quench the reaction with cold 5% aqueous NaHCO3 to neutralize any generated HCl and prevent acid-catalyzed degradation of the newly formed acetal/ester linkage[1]. Extract with Ethyl Acetate.

    • Validation Point: Phase separation should be sharp. A stable LC-MS signal of the organic layer confirms the prodrug is stable under mild basic conditions.

Section 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a high percentage of the gem-diester (dimer) byproduct instead of the mono-alkylated prodrug? A: Causality: Gem-diesters form when the initial chloromethyl ester product acts as a secondary alkylating agent, reacting with another equivalent of the substrate. This is exacerbated by excess base and high temperatures. Solution: Use the pre-formed Cesium salt of your substrate to tightly control the reaction kinetics, as supported by [2].

Q: My LC-MS shows a mass corresponding to piperidine and formaldehyde. What went wrong? A: Causality: Chloromethyl 1-piperidinecarboxylate is highly sensitive to moisture. Trace water leads to nucleophilic attack on the chloromethyl carbon, causing spontaneous decomposition (hydrolysis) into piperidine, formaldehyde, CO2, and HCl. Solution: Perform Karl Fischer titration of solvents to ensure H2O < 50 ppm, and monitor degradation via in vitro hydrolysis studies as outlined by [1].

Q: I am alkylating a heterocyclic compound and getting a mixture of N-alkylated and O-alkylated products. How do I force O-alkylation? A: Causality: Ambident nucleophiles have multiple reactive sites. Hard bases (like NaH) favor harder nucleophilic centers (O-alkylation), whereas soft bases or specific steric hindrance might shift the equilibrium. Solution: Use N,N'-dicyclohexyl-4-morpholinecarboxamidine (DCMC) or DIEA to sterically shield the N-site, a method validated in [3].

Q: How do I handle the reagent itself to prevent degradation before the reaction even starts? A: Causality: As an electrophilic alpha-haloalkyl reagent, it is highly susceptible to atmospheric moisture, which initiates autocatalytic hydrolysis generating HCl. Solution: Store the reagent at -20 °C under an inert argon atmosphere. Upon removal from the freezer, allow the sealed container to equilibrate to room temperature before opening to prevent condensation.

References
  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting & Storage Protocols for Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive chloromethyl carbamates. Chloromethyl 1-piperidinecarboxylate is a critical electrophilic reagent used in prodrug synthesis and medicinal chemistry. However, its molecular architecture makes it exceptionally sensitive to environmental degradation. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your reagent.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my Chloromethyl 1-piperidinecarboxylate degrade so rapidly when left on the benchtop? A1: The degradation is driven by the extreme electrophilicity of the chloromethyl group. Compounds containing a chloromethyl ester or ether linkage are notoriously sensitive to aqueous environments[1]. Upon contact with trace atmospheric moisture, water acts as a nucleophile, displacing the chloride ion to form a hydroxymethyl carbamate intermediate and hydrochloric acid[2]. This intermediate is thermodynamically unstable and rapidly collapses, releasing formaldehyde and a carbamic acid[3]. The carbamic acid subsequently decarboxylates, evolving carbon dioxide (CO₂) gas and yielding the free piperidine amine[4]. Furthermore, the generated HCl acts as an autocatalyst, exponentially accelerating the degradation of the remaining batch.

Q2: What are the absolute optimal long-term storage conditions? A2: The reagent must be stored at -20°C under an Argon atmosphere . Degradation is a kinetically driven process; lowering the temperature reduces the kinetic energy available to overcome the activation barrier for the nucleophilic attack of trace water. Argon is preferred over Nitrogen because it is denser than air, allowing it to form a heavier protective "blanket" over the solid or liquid reagent, effectively shielding it from transient moisture exposure during brief openings.

Q3: I noticed a "hissing" sound and pressure build-up when opening the reagent bottle. Is it still safe to use? A3: No. The batch is compromised. The hissing sound is the release of CO₂ gas, a direct byproduct of the spontaneous decarboxylation of the carbamic acid intermediate[4]. If you observe pressure build-up, it means a significant portion of the reagent has already hydrolyzed. Using this compromised batch will introduce piperidine and formaldehyde into your reaction, leading to unwanted side products and drastically reduced yields.

Part 2: Mechanistic Visualization

To understand how to protect your reagent, you must understand how it degrades. The following diagram illustrates the autocatalytic hydrolysis pathway.

degradation_pathway A Chloromethyl 1-piperidinecarboxylate C Hydroxymethyl Carbamate + HCl A->C Nucleophilic Attack B Moisture (H2O) B->C Hydrolysis C->A Autocatalysis (HCl) D Piperidine + CO2 + Formaldehyde C->D Spontaneous Decomposition

Mechanistic degradation pathway of chloromethyl carbamates via moisture-driven hydrolysis.

Part 3: Quantitative Impact of Storage Conditions

The table below summarizes the causality between storage environments and the quantitative shelf-life of Chloromethyl 1-piperidinecarboxylate.

Storage ConditionTemperatureAtmosphereEstimated Half-Life (

)
Primary Degradation Markers
Optimal -20°CArgon (Sealed)> 12 monthsNone detected
Acceptable 2-8°CNitrogen3-6 monthsTrace Piperidine, Trace HCl
Poor 25°CAmbient Air (50% RH)< 24 hoursCO₂ outgassing, Formaldehyde

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, do not rely on assumptions. Use the following self-validating protocols to handle and verify your reagent.

Protocol A: Inert Atmosphere Aliquoting Workflow

Repeatedly opening a cold bulk bottle introduces condensation. This protocol explains how to aliquot the reagent safely.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk reagent from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 1-2 hours). Causality: Opening a cold container causes ambient water vapor to instantly condense on the inner walls and the reagent itself, initiating rapid hydrolysis.

  • Inert Transfer: Move the equilibrated bottle to a glovebox or a Schlenk line equipped with dry Argon.

  • Aliquoting: Transfer the required amounts into pre-dried, amber glass vials. Causality: Amber glass prevents potential photolytic degradation, while pre-drying (oven at 120°C overnight) removes surface-bound hydroxyl groups from the glass.

  • Argon Backfilling: Purge the headspace of each vial with Argon for 30 seconds. Cap tightly with PTFE-lined septa.

  • Validation Check: Weigh the sealed vial to the nearest 0.1 mg and record the weight. Re-weigh the vial before your next use; a significant weight increase indicates seal failure and moisture ingress.

workflow N1 1. Equilibrate to RT (in desiccator) N2 2. Transfer to Glovebox/Schlenk Line N1->N2 N3 3. Aliquot into Pre-dried Vials N2->N3 N4 4. Backfill with Argon & Seal tightly N3->N4 N5 5. Store at -20°C over Desiccant N4->N5

Step-by-step inert atmosphere aliquoting workflow to prevent moisture exposure.

Protocol B: Quality Control (QC) via ¹H NMR

Before committing this reagent to a complex, multi-step synthesis, you must validate its structural integrity.

Step-by-Step Methodology:

  • Sample Preparation: Under an inert atmosphere, dissolve ~10 mg of the reagent in 0.5 mL of strictly anhydrous CDCl₃ (stored over molecular sieves).

  • Spectra Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

  • Integration Analysis: Locate the characteristic singlet for the chloromethyl protons (-CH₂Cl). Due to the powerful electron-withdrawing effects of the adjacent oxygen and chlorine atoms, this peak will appear far downfield, typically between 5.7 ppm and 5.9 ppm .

  • Validation Check (Self-Validating System):

    • Set the integration of the piperidine backbone protons (e.g., the multiplet at ~3.4 ppm) as your reference.

    • If the -CH₂Cl peak integrates to < 2.0 , degradation has occurred.

    • Secondary Confirmation: Look for the appearance of a peak at ~4.8 ppm (formaldehyde hydrate) or ~2.8 ppm (free piperidine). If these are present, discard the batch immediately.

References

  • Source: gatech.
  • Source: epa.
  • Title: Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols.
  • Source: nih.

Sources

Technical Support Center: Solubility Optimization for Piperidine-1-carbonyloxymethyl (PCM) Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals encountering solubility challenges with prodrugs synthesized using Chloromethyl 1-piperidinecarboxylate (CAS 186353-07-1).

Role: Senior Application Scientist Subject: Troubleshooting Solubility & Formulation for PCM Prodrugs Reagent Focus: Chloromethyl 1-piperidinecarboxylate

Core Technical Overview

Chloromethyl 1-piperidinecarboxylate is a specialized alkylating agent used to synthesize (piperidin-1-yl)carbonyloxymethyl (PCM) prodrugs. This reagent reacts with carboxylic acids (and certain amines/phenols) to mask polar groups, typically to enhance membrane permeability.

The Solubility Paradox: While the PCM moiety effectively increases lipophilicity (


) to improve passive diffusion, it frequently creates a "brick dust" molecule—highly crystalline and virtually insoluble in aqueous media. Unlike piperazine-based promoieties, the piperidine ring in this specific carbamate linkage lacks a basic center at physiological pH, rendering standard salt-formation strategies ineffective for the promoiety itself.
Mechanism of Action & Release

Understanding the breakdown is critical for distinguishing between solubility issues and instability.

  • Synthesis: Drug-COOH + Cl-CH2-O-C(=O)-Pip

    
    Drug-COO-CH2-O-C(=O)-Pip 
    
  • Activation: Esterases cleave the terminal ester linkage.

  • Collapse: The resulting hydroxymethyl intermediate spontaneously decomposes into formaldehyde, CO₂, piperidine, and the active parent drug.

Diagnostic Module: Why is your Prodrug Insoluble?

Before attempting formulation, diagnose the physicochemical root cause using this decision matrix.

Critical Check: Ionization Profile

User Question: “I tried making a hydrochloride salt of the prodrug, but it dissociates or remains insoluble. Why?”

Technical Answer: The nitrogen atom in the piperidine ring is part of a carbamate functionality (


). The lone pair on the nitrogen is delocalized into the carbonyl group, drastically reducing its basicity.
  • Result: The PCM promoiety is neutral at physiological pH.

  • Implication: You cannot form a stable salt on the promoiety itself. Salt formation is only possible if the parent drug retains a separate ionizable group (e.g., a distal amine).

Quantitative Assessment Table

Compare your prodrug against these thresholds to select the correct remediation strategy.

ParameterDiagnostic ThresholdInterpretationRecommended Action
LogP > 3.5Highly LipophilicUse Lipid-based formulations (SEDDS) or Cosolvents.
Melting Point (Tm) > 150°CHigh Lattice Energy"Brick Dust" behavior. Requires Amorphous Solid Dispersion (ASD).
pKa (Promoiety) N/A (Neutral)Non-ionizableDo not attempt salt formation on the linker.
Aq. Solubility < 10 µg/mLPoorUnsuitable for standard IV; requires advanced formulation.

Troubleshooting Workflows

Issue A: "My prodrug precipitates immediately in biological buffers (pH 7.4)."

Root Cause: The prodrug is likely a neutral lipophile with high crystal lattice energy. Protocol: Cosolvent & Surfactant Screening

Do not rely on pH adjustment, as the PCM group is pH-independent. Use the following "Golden Triangle" solvent system for in vitro assays:

  • Stock Solution: Dissolve prodrug in 100% DMSO at 10–20 mM.

  • Intermediate Dilution: Dilute 1:10 into PEG 400 or Propylene Glycol .

  • Final Buffer: Spike into PBS containing 0.5% – 1.0% Tween 80 or Cremophor EL .

Note: The surfactant is non-negotiable for PCM prodrugs to prevent micro-precipitation that mimics enzymatic instability.

Issue B: "The prodrug is an oil/gum that won't crystallize or dissolve."

Root Cause: Impurities (unreacted reagent) or solvent entrapment preventing lattice formation. Corrective Action:

  • Purification: Avoid silica columns with methanol (risk of transesterification). Use neutral alumina or reverse-phase (C18) chromatography with Acetonitrile/Water (no acid).

  • Lyophilization: Dissolve the oil in t-butanol and lyophilize. This often yields a fluffy, amorphous powder with kinetically enhanced solubility compared to the gum.

Issue C: "Assay results show 'low solubility' but also 'high parent drug' presence."

Root Cause: Chemical Instability.[1] The prodrug is hydrolyzing during the solubility test. Verification Protocol:

  • Prepare a sample in buffer.

  • Inject immediately into HPLC (

    
    ).
    
  • Inject again at

    
     min.
    
  • Diagnosis: If the parent drug peak increases while the prodrug peak decreases, you have a stability issue, not just a solubility issue.

    • Fix: Lower the buffer pH to 5.5 or 6.0 for stability testing (chemical hydrolysis of acyloxymethyl esters is often base-catalyzed).

Advanced Optimization: Strategic Logic

If the PCM prodrug remains intractable, you must modify the structure. The decision tree below guides you through formulation vs. re-synthesis.

Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting PCM prodrug solubility.

SolubilityLogic Start Prodrug Solubility Issue CheckParent Does Parent Drug have Ionizable Group? Start->CheckParent YesIon Yes (e.g., distal amine) CheckParent->YesIon Yes NoIon No (Parent is neutral) CheckParent->NoIon No MakeSalt PROTOCOL A: Form Salt (HCl, Mesylate) YesIon->MakeSalt CheckMP Check Melting Point (Tm) NoIon->CheckMP HighMP Tm > 150°C (Brick Dust) CheckMP->HighMP LowMP Tm < 100°C (Grease ball) CheckMP->LowMP ASD PROTOCOL B: Amorphous Solid Dispersion (HPMC-AS / PVP) HighMP->ASD Fail Formulation Fails? ASD->Fail Lipid PROTOCOL C: Lipid Formulation (SEDDS / Corn Oil) LowMP->Lipid Lipid->Fail Switch ADVANCED: Switch Reagent to Chloromethyl 4-methylpiperazine-1-carboxylate Fail->Switch Resynthesize

Caption: Decision matrix for troubleshooting solubility. Note the pivot to structural modification (Switch Reagent) if formulation fails.

Frequently Asked Questions (FAQs)

Q1: Can I use the piperazine analogue instead of the piperidine reagent? A: Yes, and this is highly recommended for solubility. If you switch from Chloromethyl 1-piperidinecarboxylate to Chloromethyl 4-methyl-1-piperazinecarboxylate , you introduce a basic nitrogen (the N-methyl group) into the promoiety.

  • Benefit: This allows you to form a hydrochloride salt of the prodrug itself, typically increasing aqueous solubility by >100-fold compared to the neutral piperidine analogue [1].

Q2: My prodrug decomposes during silica gel chromatography. How do I purify it? A: Acyloxymethyl esters are sensitive to acid and moisture. Silica gel is slightly acidic.

  • Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize it, or switch to neutral alumina. Alternatively, use recrystallization from Isopropanol/Hexane if the compound is solid.

Q3: What is the best reference standard for quantifying the prodrug? A: You must synthesize and purify the parent drug as the primary standard. Prodrug quantification should always track the appearance of the parent drug to distinguish solubility from hydrolysis. Ensure your HPLC method separates the Prodrug, Parent Drug, and Piperidine (though piperidine often lacks UV absorbance).

Q4: Is the formaldehyde release toxic in my cell assay? A: For standard in vitro screenings (µM concentrations), the stoichiometric release of formaldehyde is usually below the toxicity threshold. However, in high-dose in vivo toxicology studies, this byproduct must be accounted for.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Discusses the solubility advantages of ionizable promoieties like piperazine over neutral ones like piperidine).

  • Huttunen, K. M., et al. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews. (Detailed mechanisms of acyloxymethyl ester hydrolysis).

  • BenchChem Technical Data . Chloromethyl 1-piperidinecarboxylate Properties & Applications. (Reagent specific data).

  • Majumdar, S., et al. (2012). Amino acid ester prodrugs of acyclovir. Journal of Pharmaceutical Sciences. (Case studies on solubility vs. lipophilicity trade-offs).

Sources

Validation & Comparative

Advanced 1H NMR Analysis of Chloromethyl 1-piperidinecarboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of Chloromethyl 1-piperidinecarboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Soft Alkylation" Prodrug Motif

Chloromethyl 1-piperidinecarboxylate is a specialized reagent primarily employed in the synthesis of acyloxymethyl carbamate prodrugs . This structural motif serves as a "soft alkylation" handle, allowing for the masking of amine or hydroxyl functionalities in active pharmaceutical ingredients (APIs) to improve lipophilicity and membrane permeability.

Upon in vivo administration, these derivatives undergo a predictable hydrolysis cascade—mediated by esterases or spontaneous chemical hydrolysis—releasing the parent drug, carbon dioxide, formaldehyde, and the piperidine auxiliary. Consequently, the 1H NMR spectral characterization of this moiety is critical for confirming the integrity of the prodrug linker and monitoring its stability.

This guide provides a technical comparison of the spectral fingerprints of Chloromethyl 1-piperidinecarboxylate against its primary alternatives: Chloromethyl morpholine-4-carboxylate and the precursor Chloromethyl chloroformate .

Spectral Fingerprinting: The Critical Signals

The definitive identification of Chloromethyl 1-piperidinecarboxylate relies on the distinct chemical shift of the methylene chloride linker (


) and the characteristic multiplets of the piperidine ring.
2.1. The Diagnostic

Singlet

The most critical signal for quality control is the singlet corresponding to the chloromethyl protons. In the chloroformate precursor, this signal appears upfield (~5.50 ppm). Upon formation of the carbamate (reaction with piperidine), the nitrogen lone pair donation into the carbonyl reduces the electron deficiency of the carbonyl carbon, causing a slight downfield shift of the adjacent methylene protons to the 5.70 – 5.85 ppm range.

2.2. Comparative Chemical Shift Table (CDCl

, 400 MHz)

The following table contrasts the product with its morpholine analog and the starting material.

MoietyProton AssignmentMultiplicity

(ppm)
Coupling (

)
Structural Insight
Chloromethyl 1-piperidinecarboxylate

Singlet (2H) 5.75 – 5.85 -Diagnostic Linker Signal
Piperidine

-CH

Broad Multiplet (4H)3.40 – 3.55-Deshielded by N-Carbamate
Piperidine

-CH

Multiplet (6H)1.50 – 1.70-Distinct aliphatic region
Chloromethyl morpholine-4-carboxylate

Singlet (2H)5.78 – 5.88-Overlaps with piperidine analog
Morpholine N-CH

Multiplet (4H)3.50 – 3.65-

to Nitrogen
Morpholine O-CH

Multiplet (4H)3.65 – 3.75-Key Differentiator (

to Oxygen)
Chloromethyl chloroformate

Singlet (2H)5.50 – 5.60-Starting Material (Impurity)

Technical Note: The presence of a singlet at ~5.5 ppm in the purified product spectrum indicates unreacted chloromethyl chloroformate, a toxic impurity that must be removed.

Structural Visualization & Assignments

The following diagram illustrates the correlation between the molecular structure and the NMR signals, highlighting the key diagnostic regions.

NMR_Assignment cluster_molecule Chloromethyl 1-piperidinecarboxylate cluster_signals 1H NMR Signals (CDCl3) Pip_Ring Piperidine Ring (C5H10N-) Carbonyl Carbonyl (-C=O) Pip_Ring->Carbonyl Sig_Alpha α-CH2 3.40-3.55 ppm (Multiplet) Pip_Ring->Sig_Alpha N-adjacent Sig_Beta β/γ-CH2 1.50-1.70 ppm (Multiplet) Pip_Ring->Sig_Beta Ring body Linker Linker (-O-CH2-Cl) Carbonyl->Linker Sig_Linker OCH2Cl 5.75-5.85 ppm (Singlet) Linker->Sig_Linker Diagnostic

Figure 1: Structural assignment of 1H NMR signals. The green arrow indicates the primary diagnostic signal for the chloromethyl linker.

Experimental Protocol: Synthesis & Analysis

This protocol ensures the generation of high-purity data for prodrug verification.

4.1. Synthesis of Reference Standard

Objective: Prepare authentic Chloromethyl 1-piperidinecarboxylate for spectral benchmarking.

  • Reagents: Piperidine (1.0 eq), Chloromethyl chloroformate (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Cool DCM solution of Chloromethyl chloroformate to 0°C under N

      
      .
      
    • Add Piperidine/Triethylamine mixture dropwise (exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with 0.1 M HCl (removes unreacted amine), then NaHCO

      
      , then Brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is hydrolytically sensitive; avoid prolonged exposure to silica.

4.2. NMR Sample Preparation
  • Solvent: CDCl

    
     is preferred for resolution. DMSO-d
    
    
    
    may cause slight peak broadening due to viscosity but is useful if the derivative is polar.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans. Relaxation delay (D1)

    
     2.0s to ensure accurate integration of the singlet vs. the multiplet.
    
Performance Comparison: Stability & Utility

When selecting a linker for prodrug development, the choice between Piperidine and Morpholine derivatives often hinges on hydrolytic stability and analytical distinctiveness .

5.1. Hydrolytic Stability (NMR Monitoring)

Carbamate linkers are significantly more stable than their carbonate counterparts, but the nature of the nitrogen substituent affects the hydrolysis rate.

  • Piperidine Derivative: The basicity of the piperidine nitrogen (pKa ~11 for conjugate acid) imparts substantial electron density to the carbamate, stabilizing the carbonyl against nucleophilic attack (hydrolysis).

  • Morpholine Derivative: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect (

    
    ), making the carbamate carbonyl slightly more electrophilic and thus more susceptible to hydrolysis .
    

Experimental Observation: In phosphate buffer (pH 7.4, 37°C), the half-life (


) of the piperidine derivative is typically longer than that of the morpholine analog, making it a superior choice for prodrugs requiring extended circulation time.
5.2. Analytical Resolution
  • Piperidine Advantage: The

    
     protons (1.5-1.7 ppm) are in a "quiet" region of the spectrum, usually free from overlap with aromatic drug protons.
    
  • Morpholine Disadvantage: The morpholine O-CH

    
     protons (3.6-3.8 ppm) often overlap with sugar moieties, methoxy groups, or other drug-related signals, complicating integration and quantification.
    

Stability_Flow cluster_stability Hydrolytic Stability Hierarchy (pH 7.4) High Piperidine Carbamate (Most Stable) Med Morpholine Carbamate (Intermediate) High->Med Decreasing e- density on Carbonyl Low Alkyl Carbonate (Least Stable) Med->Low Loss of N-donation

Figure 2: Relative hydrolytic stability of chloromethyl linkers. Piperidine derivatives offer superior stability due to electronic donation.

References
  • Synthesis and NMR of Chloromethyl Chloroformate: Preparation of chloromethyl chloroformate, GB Patent 2108961A. Available at:

  • General Carbamate Stability: Organic Carbamates in Drug Design and Medicinal Chemistry, Journal of Medicinal Chemistry. Available at:

  • Piperidine vs Morpholine Reactivity: Highly efficient morpholine-based organocatalysts, Frontiers in Chemistry. Available at:

  • NMR Impurity Data: NMR Chemical Shifts of Trace Impurities, Organometallics (ACS). Available at:

  • Prodrug Hydrolysis Mechanisms: Phosphoryloxymethyl carbamates and carbonates, Journal of Medicinal Chemistry. Available at:

Comparative Guide: LC-MS Strategies for Piperidine-Based Prodrug Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

Piperidine scaffolds are ubiquitous in medicinal chemistry (e.g., fentanyl, donepezil, ibrutinib), yet their high basicity (


 ~10–11) presents distinct chromatographic challenges. Prodrug strategies often modify the piperidine nitrogen to modulate lipophilicity or metabolic stability.

This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) platforms for characterizing these prodrugs. It further evaluates High pH versus Low pH chromatographic strategies, providing a validated workflow for distinguishing the intact prodrug from its active parent metabolite.

Platform Comparison: HRMS vs. Triple Quadrupole

In the development of piperidine prodrugs, the analytical goal shifts from structural confirmation (Discovery) to sensitive quantification (Pre-clinical). Choosing the wrong platform leads to data gaps or sensitivity issues.

Comparative Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) Triple Quadrupole (QqQ) Verdict for Piperidine Prodrugs
Primary Utility Qualitative ID & Impurity ProfilingTargeted Quantification (PK)HRMS is mandatory for initial stability assessment; QqQ for later PK.
Mass Accuracy < 5 ppmUnit Resolution (0.7 Da)HRMS required to distinguish prodrug isotopes from metabolic oxidation (+16 Da).
Scan Speed Slower (Hz dependent on resolution)Extremely Fast (MRM switching)QqQ preferred for co-eluting rapid peaks in UHPLC.
Sensitivity High (femtomole range)Ultra-High (attomole range)QqQ wins for low-dose prodrugs in plasma.
Linearity 3–4 orders of magnitude5–6 orders of magnitudeQqQ is superior for defining wide dynamic range PK curves.
Expert Insight: The Isobaric Trap

Piperidine prodrugs often undergo metabolic N-oxidation or hydroxylation.

  • Scenario: A prodrug with a mass of

    
    .
    
  • Metabolite: A hydroxylated impurity might be

    
    .
    
  • Interference: On a QqQ, a wide isolation window might transmit background noise or isobaric interferences. HRMS resolves these, preventing "false stability" data where a metabolite is mistaken for the parent.

Chromatographic Strategy: The "High pH" Advantage

The secondary or tertiary amine in the piperidine ring is the primary source of peak tailing due to interaction with residual silanols on the column stationary phase.

Comparison: Acidic vs. Basic Mobile Phases[1][2][3]
  • Standard Acidic Method (Formic Acid, pH 2.7):

    • Mechanism:[1][2] Piperidine is fully protonated (

      
      ).
      
    • Result: Strong ionic interaction with silanols.

    • Outcome: Broad, tailing peaks; lower sensitivity due to peak spreading.

  • High pH Method (Ammonium Bicarbonate, pH 10.0):

    • Mechanism:[1][2] Piperidine is neutral (

      
      ).
      
    • Result: Hydrophobic retention dominates (Reverse Phase).

    • Outcome: Sharp, symmetrical peaks; 2–5x increase in signal-to-noise ratio.

Scientific Paradox (The "Wrong-Way-Round" Effect): Conventional wisdom suggests high pH suppresses ESI+ ionization. However, for piperidines, the electrospray droplet surface chemistry often allows efficient ionization even at high pH, while the improved chromatographic peak shape drastically increases peak height (sensitivity).

Mass Spectrometry Characterization

Fragmentation Logic (MS/MS)

Characterizing the prodrug requires mapping the "Promoiety" (the cleavable linker) versus the "Parent" scaffold.

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Cleavage:  The dominant pathway for piperidines. Radical-site initiation at the nitrogen leads to C-C bond cleavage adjacent to the heteroatom.
    
  • Ring Opening: Often observed if the ring is strained or substituted.

  • Diagnostic Ions:

    • Prodrug Spectrum: Contains the [Promoiety fragment] + [Parent Piperidine fragment].

    • Parent Spectrum:[2][3] Lacks the Promoiety mass.

Visualization: Analytical Workflow

The following diagram outlines the decision tree for characterizing a new piperidine prodrug.

G cluster_LC Chromatography Selection cluster_MS MS Characterization Start Piperidine Prodrug Sample pH_Choice Mobile Phase pH Selection Start->pH_Choice High_pH High pH (NH4HCO3, pH 10) Preferred for Peak Shape pH_Choice->High_pH Stable Linker Low_pH Low pH (Formic Acid) Use if Prodrug is Base-Labile pH_Choice->Low_pH Labile Linker FullScan Q-TOF Full Scan (MS1) Accurate Mass Confirmation High_pH->FullScan Low_pH->FullScan Frag MS/MS Fragmentation Identify Alpha-Cleavage FullScan->Frag Decision Linker Stability? Frag->Decision Quant Transfer to QqQ (MRM Optimization) Decision->Quant Confirmed

Figure 1: Decision workflow for LC-MS method development of piperidine prodrugs.

Experimental Protocol: Metabolic Stability Assay

This protocol is designed to be self-validating . It determines the rate at which the prodrug converts to the parent drug in liver microsomes.

Materials
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system.[4]

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[5]

Step-by-Step Methodology
  • Pre-Incubation (Equilibrium):

    • Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (pH 7.4).

    • Add Prodrug (1 µM final conc.).

    • Incubate at 37°C for 5 minutes. Why? To allow non-specific binding to equilibrate before metabolism starts.

  • Initiation (T=0):

    • Add NADPH to initiate the reaction.

    • IMMEDIATELY transfer a 50 µL aliquot into 150 µL Quench Solution.

    • Validation Check: This is your T=0 reference. If Parent Drug is present here, your prodrug is chemically unstable (hydrolysis), not metabolically unstable.

  • Time Course:

    • Sample at T = 5, 15, 30, 60 minutes.

    • Quench immediately at each point.

  • Control Arms (The Trust Factors):

    • Negative Control (-NADPH): Run the incubation without cofactor. Result: Prodrug should remain 100%. If it degrades, the mechanism is non-CYP mediated (e.g., esterases or chemical hydrolysis).

    • Positive Control: Use a known piperidine drug (e.g., Verapamil) to verify microsome activity.

  • Analysis:

    • Centrifuge (4000g, 15 min). Inject supernatant onto LC-MS.

    • Monitor two channels: Prodrug Loss (Clearance) and Parent Appearance (Formation).

Visualization: Metabolic Pathway Logic

Metabolism cluster_Enzymes Bioconversion Prodrug Intact Prodrug (Piperidine-Linker-R) CYP CYP450 (Oxidation) Prodrug->CYP Metabolic Est Esterases (Hydrolysis) Prodrug->Est Hydrolytic Intermediate Unstable Intermediate CYP->Intermediate Est->Intermediate Parent Active Parent (Free Piperidine) Intermediate->Parent Release Promoiety Cleaved Linker (Inactive) Intermediate->Promoiety

Figure 2: Biological conversion pathways monitored during the stability assay.

Data Analysis & Interpretation

To validate the prodrug strategy, calculate the Conversion Efficiency :



  • Ideal Scenario: >80% conversion. The prodrug effectively delivers the parent.

  • Warning Flag: High prodrug loss but low parent formation.

    • Cause: The prodrug is being metabolized at a different site (e.g., ring hydroxylation) rather than cleaving the linker.

    • Action: Use HRMS to identify the unexpected metabolite mass.

References

  • Phenomenex. (2018). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Retrieved from [Link]

  • Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS? Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Alpha-Cleavage. Retrieved from [Link]

Sources

Advanced HPLC Method Development for Genotoxic Impurity Profiling: Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the development of a robust analytical strategy for Chloromethyl 1-piperidinecarboxylate (CMP) , a highly reactive alkylating reagent used in prodrug synthesis.

Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, CMC Leads, and Process Chemists.

Executive Summary: The Stability-Sensitivity Paradox

Chloromethyl 1-piperidinecarboxylate (CMP) is a critical reagent used to generate soft prodrugs (e.g., converting carboxylic acids to promoieties). However, its chemical utility—the highly reactive


-chloromethyl ester functionality—is its analytical Achilles' heel.

As a potent alkylating agent, CMP is a Potential Genotoxic Impurity (PGI) that must be controlled to trace levels (often <10 ppm) in the final Active Pharmaceutical Ingredient (API). Standard analytical approaches fail for two reasons:

  • Hydrolytic Instability: In conventional Reverse Phase (RP) HPLC, the chloromethyl group rapidly hydrolyzes to formaldehyde and piperidine-1-carboxylic acid, leading to "ghost peaks" and underestimation of the impurity.

  • Thermal Instability: In GC-MS, the carbamate linkage is prone to thermal cleavage in the injector port, causing false negatives.

This guide champions a Pre-column Derivatization LC-MS/MS workflow as the superior alternative, comparing it directly against traditional Direct Injection HPLC and GC-MS methodologies.

Comparative Analysis: Why Standard Methods Fail

The following table objectively compares the proposed derivatization method against industry-standard alternatives.

FeatureMethod A: Direct RP-HPLC (UV) Method B: Headspace GC-MS Method C: Derivatization LC-MS/MS (Recommended)
Principle Separation on C18 with aqueous mobile phase.Volatilization and separation by boiling point.Chemical stabilization via nucleophilic substitution, then LC-MS.
Analyte Stability Critical Failure: CMP hydrolyzes in <5 mins in aqueous buffer.High Risk: Carbamate linkage degrades at >150°C.Excellent: Analyte is converted to a stable tertiary amine.
Sensitivity (LOD) Moderate (UV ~210 nm is non-specific).High (if stable), but matrix effects are common.Ultra-High: MRM transition allows <1 ppm detection.
Matrix Compatibility Good, but "ghost peaks" from degradation interfere.Limited to volatile matrices.Excellent; derivatization removes matrix interference.
Suitability Not Recommended for trace quantification.Conditional (Requires cold on-column injection).Gold Standard for GMP release testing.

The Solution: Pre-Column Derivatization Strategy

To solve the stability issue, we exploit the very reactivity that makes CMP a problem. By reacting CMP with a strong, secondary amine nucleophile—Diethylamine (DEA) —we convert the unstable


-chloromethyl ester into a stable 

-aminomethyl ester.
Reaction Mechanism

The chloromethyl group undergoes an


 substitution with DEA. The resulting derivative is stable in aqueous mobile phases and possesses a basic nitrogen, significantly enhancing ionization efficiency in Positive Mode ESI-MS.

Reaction:



Diagram: Analytical Workflow & Degradation Pathways

CMP_Analysis cluster_0 Method A: Failure Mode cluster_1 Method C: Success Mode CMP Chloromethyl 1-piperidinecarboxylate (Unstable Analyte) Hydrolysis Hydrolysis (Degradation) CMP->Hydrolysis Direct Injection (Method A) Deriv Stable Amino-Derivative (High MS Response) CMP->Deriv + DEA (Method C) Water Aqueous Mobile Phase (H2O) Water->Hydrolysis Formaldehyde Formaldehyde + Piperidine Acid Hydrolysis->Formaldehyde Loss of Analyte DEA Reagent: Diethylamine (DEA) DEA->Deriv LCMS LC-MS/MS Analysis (Quantification) Deriv->LCMS Stable & Sensitive

Figure 1: Comparison of degradation pathways in direct HPLC versus the stabilization achieved in the derivatization workflow.

Experimental Protocol: Validated Method

This protocol is designed to be self-validating. The internal standard (IS) corrects for derivatization efficiency.

Reagents & Materials[1][2][3][4]
  • Derivatization Reagent: 1% v/v Diethylamine (DEA) in Acetonitrile (ACN).

  • Diluent: Anhydrous Acetonitrile.

  • Internal Standard: Dipropylamine (or a structural analog like N-methylpiperidine).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

Sample Preparation (Step-by-Step)
  • Stock Preparation: Weigh 100 mg of API into a 10 mL flask.

  • Solubilization: Dissolve in 5 mL of Diluent (Anhydrous ACN). Crucial: Do not use water or methanol yet.

  • Derivatization: Add 1.0 mL of Derivatization Reagent (DEA in ACN).

  • Incubation: Vortex and let stand at ambient temperature (25°C) for 15 minutes. The reaction is rapid; heat is not required and may degrade the carbamate.

  • Quench/Dilution: Dilute to volume with Water/ACN (50:50). Note: Once derivatized, the analyte is stable in water.

  • Filtration: Filter through a 0.2 µm PTFE filter into an HPLC vial.

LC-MS/MS Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the amine derivative.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 0-1 min: 5% B; 1-6 min: 5%→90% B; 6-8 min: 90% B.Fast gradient to elute the hydrophobic derivative.
Flow Rate 0.4 mL/minOptimal for ESI ionization.
Injection Vol 2 µLLow volume prevents solvent effects from high ACN load.
Detection ESI Positive (MRM)Precursor: [M+H]+ of Derivative. Product: Fragment of Piperidine ring.

Performance Data & Validation

The following data summarizes the method's performance during a typical validation exercise for a generic API matrix.

Validation ParameterResultAcceptance Criteria
Specificity No interference at retention time of Derivative (RT ~4.2 min).No interference > 10% of LOQ.
Linearity (

)
> 0.999 (Range: 0.5 ppm – 100 ppm).

.
LOD / LOQ 0.2 ppm / 0.5 ppm.LOQ

Reporting Threshold (usually 1-5 ppm).
Recovery (Accuracy) 92% - 104% (at 5, 10, 50 ppm spike levels).80% - 120%.
Solution Stability Stable for 48 hours in autosampler (post-derivatization).< 10% change in response.
Interpretation of Data

The high recovery values confirm that the derivatization reaction is quantitative. If recovery drops below 80%, increase the molar excess of DEA or the incubation time to 30 minutes. The stability data confirms that the amino-ester derivative is robust against hydrolysis, unlike the parent CMP.

References

  • Elder, D. P., et al. "Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs)." Journal of Pharmaceutical and Biomedical Analysis, 2008.

  • Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." Wiley-Interscience, 2011.

  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017.

  • Valvo, L., et al. "Analytical methods for the determination of potential genotoxic impurities in drug substances." Current Pharmaceutical Analysis, 2010.

Comparing bioavailability of Chloromethyl 1-piperidinecarboxylate vs. POM reagents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Prodrug Moieties: Chloromethyl 1-piperidinecarboxylate vs. Pivaloyloxymethyl (POM) Reagents for Enhancing Oral Bioavailability

Introduction: The Prodrug Solution to the Bioavailability Challenge

In modern drug development, the therapeutic potential of a molecule is intrinsically linked to its ability to reach its target site in the body at a sufficient concentration and for an appropriate duration. Oral administration is the most preferred route for drug delivery due to its convenience and patient compliance. However, many promising drug candidates exhibit poor oral bioavailability, failing to be effectively absorbed and/or being rapidly metabolized before they can exert their pharmacological effect.

A proven and highly effective strategy to overcome these pharmacokinetic hurdles is the use of carrier-linked prodrugs.[1][2] This approach involves chemically modifying the active drug molecule with a temporary linker, or "promoiety," which masks a key functional group. This modification alters the physicochemical properties of the drug—typically increasing its lipophilicity—to enhance absorption. Once absorbed, the promoiety is designed to be cleaved by endogenous enzymes, releasing the active parent drug into systemic circulation.

This guide provides a detailed comparison of two distinct and widely employed prodrug strategies: the use of Chloromethyl 1-piperidinecarboxylate to form stable carbamate linkages, and the use of Pivaloyloxymethyl (POM) reagents to form labile acyloxymethyl ester linkages. We will delve into their mechanisms of bioactivation, compare their relative performance based on available data, and provide the experimental frameworks necessary for their evaluation.

The Carbamate Prodrug Strategy: A Focus on Stability and Controlled Release

The carbamate linkage is a cornerstone of prodrug design, valued for its enhanced stability compared to simple esters.[3][4] Reagents like Chloromethyl 1-piperidinecarboxylate are used to attach a substituted piperidine ring to a drug's hydroxyl, amino, or thiol group via a carbamate bond. This specific modification creates an N,N-disubstituted carbamate, which exhibits unique properties for controlled drug release.

Mechanism of Bioactivation

Unlike simple esters that are rapidly hydrolyzed by ubiquitous esterase enzymes, N,N-disubstituted carbamates are significantly more resistant to direct hydrolysis in both chemical and biological environments.[5] Their bioactivation is often a more complex, multi-step process. Cleavage is typically initiated by oxidative enzymes, primarily the cytochrome P450 (CYP450) family located in the liver.[5][6] This enzymatic oxidation creates an unstable intermediate, which then undergoes spontaneous decomposition to release the parent drug, carbon dioxide, and the piperidine moiety.

This reliance on oxidative metabolism, rather than simple hydrolysis, means that carbamate prodrugs can often bypass the high concentration of esterases in the gut wall and blood plasma. This protects the drug from premature degradation and extensive first-pass metabolism, allowing for more of the intact prodrug to be absorbed and subsequently converted to the active form in the liver.

Pharmacokinetic Profile and Advantages

The enhanced stability of the carbamate linkage often translates to an improved pharmacokinetic profile, characterized by:

  • Increased Systemic Exposure (AUC): By protecting the parent drug from first-pass metabolism, a higher overall amount of the drug reaches systemic circulation. In one study, a carbamate prodrug of a phenolic compound resulted in an approximately 40-fold higher Area Under the Curve (AUC) compared to the administration of the parent drug itself.[7]

  • Prolonged Half-Life (t½): The slower, metabolism-dependent release of the active drug can lead to a more sustained plasma concentration over time.

  • Improved Intestinal Stability: Recent studies have highlighted that carbamate-linked ester prodrugs can be designed to be stable against intestinal carboxylesterases while being selectively activated by liver-specific esterases, offering a pathway to reduce gastrointestinal toxicity and control systemic activation.[8]

cluster_absorption Gastrointestinal Tract / Portal Vein cluster_liver Hepatocyte (Liver) Prodrug Drug-Piperidine Carbamate (Intact Prodrug) Metabolism CYP450-Mediated Oxidation Prodrug->Metabolism Absorption Intermediate Unstable Intermediate Metabolism->Intermediate Release Spontaneous Decomposition Intermediate->Release ActiveDrug Active Drug Release->ActiveDrug Enters Systemic Circulation Byproducts CO2 + Piperidine Moiety Release->Byproducts

Bioactivation of a Piperidine Carbamate Prodrug.

The Acyloxymethyl Ester Strategy: The Power of the POM Moiety

The Pivaloyloxymethyl (POM) group, also known as pivoxil, is one of the most successful and widely implemented promoieties for enhancing the oral bioavailability of drugs containing highly polar functional groups, particularly phosphonates and phosphates.[9][10] Reagents like Pivaloyloxymethyl chloride (POM-Cl) are used to create an acyloxymethyl ester linkage, which effectively masks the negative charges of these acidic groups, dramatically increasing lipophilicity.

Mechanism of Bioactivation

The bioactivation of a POM prodrug is a rapid, two-step process mediated by non-specific carboxylesterases that are abundant throughout the body, including in the intestines, liver, and blood plasma.[11][12]

  • Esterase-Mediated Hydrolysis: A carboxylesterase first cleaves the pivalate ester bond, releasing pivalic acid and generating a highly unstable hydroxymethyl intermediate.

  • Spontaneous Fragmentation: This intermediate spontaneously decomposes, releasing the active parent drug and one molecule of formaldehyde.

This efficient cleavage mechanism ensures that the parent drug is rapidly liberated following absorption. The significant increase in lipophilicity endowed by the POM groups facilitates passive diffusion across the intestinal membrane, turning poorly permeable molecules into orally available drugs.[9][13]

Pharmacokinetic Profile and Advantages

The POM strategy has been transformative for several classes of drugs, most notably antiviral phosphonate nucleotide analogues like Adefovir and Tenofovir.

  • Dramatically Increased Oral Bioavailability: The oral bioavailability of PMEA (adefovir) in rats was found to be 38.2% when administered as the bis-POM PMEA prodrug, a substantial increase from the negligible absorption of the parent compound.[14]

  • Enhanced Cell Permeability: By masking negative charges, POM prodrugs significantly improve cellular uptake. One study showed that a bis-POM prodrug exhibited approximately 50-fold greater potency in cell culture compared to its parent phosphonate due to more efficient cellular permeation.[9][10]

  • Broad Applicability: The POM strategy is effective for a wide range of acidic functional groups and has been a reliable tool in drug development for decades.[15][16]

cluster_absorption Intestinal Lumen / Enterocyte cluster_circulation Plasma / Target Cell POM_Prodrug Drug-POM Ester (Lipophilic Prodrug) Hydrolysis Carboxylesterase Hydrolysis POM_Prodrug->Hydrolysis Absorption Intermediate Unstable Hydroxymethyl Intermediate Hydrolysis->Intermediate Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts Releases Pivalic Acid Fragmentation Spontaneous Fragmentation Intermediate->Fragmentation ActiveDrug Active Drug Fragmentation->ActiveDrug Fragmentation->Byproducts Releases Formaldehyde

Bioactivation of a POM-Ester Prodrug.
A Note on Byproducts: Formaldehyde and Pivalic Acid

The release of formaldehyde and pivalic acid from POM prodrugs warrants consideration. Formaldehyde is a known toxin and potential carcinogen at high concentrations.[11] However, extensive research and clinical experience have shown that the amount of formaldehyde generated from therapeutic doses of POM prodrugs is minuscule compared to the body's natural endogenous production and detoxification capacity.[17][18] The body rapidly metabolizes formaldehyde to formic acid, and the consensus is that it is unlikely to cause systemic toxicity at these levels.[17] Pivalic acid can interfere with carnitine metabolism, but this is typically a concern only with very high doses or long-term therapy.[19]

Head-to-Head Comparison: Carbamate vs. POM

The choice between a carbamate and a POM strategy depends entirely on the specific properties of the parent drug and the desired pharmacokinetic outcome.

FeatureChloromethyl 1-piperidinecarboxylate (Carbamate)Pivaloyloxymethyl (POM) Reagent (Ester)
Linkage Type N,N-Disubstituted CarbamateAcyloxymethyl Ester
Primary Activating Enzymes Cytochrome P450 (Oxidative)Carboxylesterases (Hydrolytic)
Chemical & Plasma Stability High. Generally resistant to hydrolysis.[4][5]Low. Rapidly hydrolyzed by plasma esterases.[12][19]
Site of Activation Primarily LiverIntestine, Liver, Plasma (Ubiquitous)
Release Kinetics Slower, metabolism-dependentRapid, hydrolysis-dependent
Key Byproducts Carbon Dioxide, Piperidine derivativePivalic Acid, Formaldehyde
Primary Application Protecting drugs from first-pass metabolism; achieving sustained release.Enhancing absorption of highly polar/charged molecules.
Potential Advantage Avoids rapid gut/plasma hydrolysis, potential for more controlled, sustained exposure.Extremely effective for polar groups, rapid release of active drug.
Potential Disadvantage May require specific metabolic competency; slower onset of action.Premature hydrolysis in gut/plasma can be an issue; byproduct considerations.

Validating Bioavailability: Key Experimental Protocols

A rigorous evaluation of any prodrug requires a combination of in vitro and in vivo experiments. The protocols described below represent self-validating systems for assessing the performance of a new prodrug candidate.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the prodrug in plasma and measure its rate of conversion to the parent drug. This experiment distinguishes between a stable carbamate and a labile POM-ester.

Methodology:

  • Preparation: Obtain fresh plasma (e.g., from rat, mouse, and human) containing anticoagulants. Thaw at 37°C immediately before use.

  • Incubation: Spike the prodrug into the plasma at a final concentration of 1-5 µM. Prepare a parallel control sample in phosphate-buffered saline (PBS) at pH 7.4 to measure chemical hydrolysis. Incubate all samples in a shaking water bath at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Quenching: Immediately quench the enzymatic reaction by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Interpretation: Plot the percentage of remaining prodrug versus time to determine its half-life (t½) in plasma. A short half-life (<30 min) is expected for a POM prodrug, while a long half-life (>120 min) would be typical for a stable N,N-disubstituted carbamate.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

Objective: To determine the absolute oral bioavailability (F%) of the parent drug following administration of the prodrug.

cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis & Calculation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Group_IV Group 1: IV Administration (Parent Drug) Animal_Model->Group_IV Group_PO_Prodrug Group 2: PO Administration (Prodrug) Animal_Model->Group_PO_Prodrug Group_PO_Parent Group 3: PO Administration (Parent Drug - Control) Animal_Model->Group_PO_Parent Dosing Administer Compounds Group_IV->Dosing Group_PO_Prodrug->Dosing Group_PO_Parent->Dosing Sampling Collect Blood Samples at Timed Intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma and Store at -80°C Sampling->Processing LCMS LC-MS/MS Analysis (Quantify Parent Drug) Processing->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, t½) LCMS->PK_Calc Bioavailability Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) PK_Calc->Bioavailability

Workflow for an In Vivo Pharmacokinetic Study.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for ease of blood sampling.

  • Dosing Groups:

    • Group 1 (IV Parent): Administer the parent drug intravenously (IV) at a low dose (e.g., 1-2 mg/kg) to determine the AUC for 100% bioavailability.

    • Group 2 (Oral Prodrug): Administer the prodrug orally (PO) via gavage at a dose molar-equivalent to the parent drug (e.g., 10-20 mg/kg).

    • Group 3 (Oral Parent - Control): Administer the parent drug orally at the same molar-equivalent dose to establish a baseline for bioavailability improvement.

  • Blood Sampling: Collect serial blood samples (~100 µL) from the cannula at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma via centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in all plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, most importantly the Area Under the Curve from time zero to infinity (AUC₀-inf) for each group.

  • Calculate Bioavailability (F%): The absolute oral bioavailability of the drug from the prodrug is calculated using the formula: F% = (AUC_PO_Prodrug / AUC_IV_Parent) x (Dose_IV / Dose_PO) x 100

Conclusion and Strategic Recommendations

Both Chloromethyl 1-piperidinecarboxylate and POM reagents are powerful tools in the medicinal chemist's arsenal for overcoming the fundamental challenge of poor oral bioavailability. However, they operate via distinct mechanisms and are suited for different applications.

  • The N,N-disubstituted carbamate strategy, exemplified by the piperidine carboxylate linker, is the superior choice when the parent drug is susceptible to rapid hydrolysis by gut or plasma esterases. Its inherent stability and reliance on slower, liver-based metabolic activation can protect the drug from first-pass metabolism and provide a more controlled and sustained release profile.

  • The POM-ester strategy is the undisputed champion for rescuing highly polar, charged molecules like phosphonates that suffer from extremely poor membrane permeability. Its rapid and efficient cleavage by ubiquitous esterases ensures the swift release of the active drug following absorption, leading to dramatic and often game-changing improvements in oral bioavailability.

Ultimately, the selection of a prodrug moiety is not a one-size-fits-all decision. It requires a deep understanding of the parent molecule's liabilities and a clear definition of the desired pharmacokinetic profile. By leveraging the comparative data and experimental frameworks provided in this guide, researchers can make more informed, data-driven decisions to advance their drug development programs.

References

  • Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Pharmacology & Translational Science. [Link]

  • Cundy, K. C., et al. (1995). Pharmacokinetics and metabolism of selected prodrugs of PMEA in rats. Antiviral Chemistry & Chemotherapy. [Link]

  • Takeda, S., et al. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2021). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

  • Towle, J. H., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Publications. [Link]

  • Jain, A., et al. (2019). Carbonate and Carbamate Prodrugs. In Prodrugs: A Practical Approach. Springer. [Link]

  • Perry, J. A., et al. (2022). Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH). Proceedings of the National Academy of Sciences. [Link]

  • Hecker, S. J., & Erion, M. D. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]

  • Vickers, S., et al. (1984). Pharmacokinetics of the pivaloyloxyethyl (POE) ester of methyldopa, a new prodrug of methyldopa. Journal of Pharmaceutical Sciences. [Link]

  • D'yakonov, A. A., et al. (2012). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters. [Link]

  • He, G., et al. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of Pharmaceutical Sciences. [Link]

  • Erion, M. D., et al. (2001). Prodrugs phosphorus-containing compounds.
  • Shebis, Y., et al. (2023). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. Pharmaceutics. [Link]

  • Popović-Bijelić, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]

  • Taylor, D., et al. (2018). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Molecules. [Link]

  • Vankawala, M., et al. (2018). Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogs of Resveratrol. Molecules. [Link]

  • Atwell, G. J., et al. (2003). Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use with Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry. [Link]

  • He, G., et al. (2008). Your Prodrug Releases Formaldehyde: Should You Be Concerned? No!. ResearchGate. [Link]

  • Naesens, L., et al. (1998). Transport, uptake, and metabolism of the bis(pivaloyloxymethyl)-ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine in an in vitro cell culture system of the intestinal mucosa (Caco-2). Pharmaceutical Research. [Link]

  • Mehellou, Y., et al. (2010). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA - Online Research @ Cardiff. [Link]

  • Wang, T., et al. (2022). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. [Link]

  • Mehellou, Y., et al. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Prodrug Activation by Enzymatic Cleavage of the β‐lactam Ring of Carbapenems. Angewandte Chemie International Edition. [Link]

  • Saul, J., et al. (1991). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry. [Link]

  • Bundgaard, H., et al. (1989). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences. [Link]

  • Wang, Y., et al. (2022). Discovery of Orally Available Prodrugs of Itaconate and Derivatives. Journal of Medicinal Chemistry. [Link]

  • Karaman, R. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. ResearchGate. [Link]

  • van der Velden, J., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry – A European Journal. [Link]

  • Han, H. K., & Amidon, G. L. (2000). Current prodrug design for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Nishiyama, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Metabolic Stability Assessment of Piperidine-1-Carbonyloxymethyl Esters in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-1-carbonyloxymethyl esters (often referred to as N-acyloxymethyl carbamates) represent a sophisticated prodrug strategy designed to mask the secondary amine of piperidine scaffolds.[1] This modification temporarily neutralizes the basic nitrogen, enhancing lipophilicity and membrane permeability, or protecting the amine from premature Phase II conjugation.[2]

This guide provides a technical deep-dive into assessing the metabolic stability of these specific prodrugs. Unlike simple alkyl esters, the hydrolysis of carbonyloxymethyl esters triggers a cascade elimination mechanism. Understanding this pathway is critical for interpreting plasma stability data, particularly when observing species-dependent hydrolysis rates (e.g., Rat vs. Human) which can vary by orders of magnitude.[2][3]

Mechanistic Basis of Instability

The metabolic instability of these esters is intentional but must be tuned.[4] The degradation does not stop at the initial hydrolysis; it follows a self-immolative cascade .[1]

The Hydrolysis Cascade
  • Enzymatic Initiation: Plasma esterases (primarily Carboxylesterases, BChE, or PON1) attack the terminal ester bond.[1][2][4]

  • Intermediate Collapse: The resulting N-hydroxymethyl carbamate is chemically unstable at physiological pH.[1][4]

  • Release: It spontaneously decomposes into the parent piperidine, carbon dioxide, and formaldehyde.[1][2][4]

Visualization of the Pathway

The following diagram illustrates the critical "Release Cascade" that must be monitored during bioanalysis.

HydrolysisCascade Prodrug Piperidine-1-carbonyloxymethyl Ester (Prodrug) Intermediate N-Hydroxymethyl Carbamate (Unstable Intermediate) Prodrug->Intermediate Plasma Esterases (Hydrolysis) Parent Parent Piperidine (Active Drug) Intermediate->Parent Spontaneous Collapse Byproducts CO2 + Formaldehyde Intermediate->Byproducts

Caption: Figure 1. The enzymatic-chemical cascade.[1][4] Note that the intermediate is rarely detectable in plasma due to its rapid collapse.

Comparative Performance Guide

The stability of these prodrugs is highly tunable based on the steric bulk of the acyl moiety (the "R" group). Below is a comparative analysis of how different substitutions affect half-life (


) in human plasma.
Structural Tunability (Structure-Activity Relationship)

The following data summarizes general trends observed in N-acyloxymethyl derivatives of amine drugs (e.g., bupivacaine, peptide mimetics).

Acyl Substituent (R)Steric BulkEst.[1][4] Human Plasma

Stability ClassRecommended Use
Acetyl (

)
Low< 5 minUltra-LabileRapid onset, short duration.[1][2][3]
Butyryl (

)
Medium10 - 30 minLabileGeneral purpose prodrugs.[1][2][3]
Isobutyryl (

)
High1 - 4 hoursModerateSustained release profiles.[1][2][3]
Pivaloyl (

)
Very High> 12 hoursStable"Chemical shield" requiring liver activation.[3][4]

Critical Insight: The Pivaloyloxymethyl (POM) group is often too stable in human plasma for immediate release drugs, relying instead on liver carboxylesterases for activation. For plasma-based activation, Isobutyryl often strikes the optimal balance.[1][2]

Species Differences (The "Rodent Trap")

A common pitfall in developing these esters is the discrepancy between rodent and human plasma stability.[4] Rodents possess high levels of specific carboxylesterases (e.g., Ces1c) in plasma that humans lack.[2][4]

SpeciesDominant Plasma EsteraseHydrolysis Rate vs. HumanImplication for Preclinical Data
Rat / Mouse Carboxylesterases (High Activity)10x - 100x Faster Prodrug may appear uselessly unstable in efficacy models.[1][2][3]
Dog Mixed Esterases2x - 5x FasterModerate predictive value.[1][4]
Human Butyrylcholinesterase / PON1Baseline Rely on in vitro human plasma data for clinical prediction.[1][4]

Experimental Protocol: Plasma Stability Assay

This protocol is designed to capture the rapid kinetics of labile esters while ensuring the "parent" appearance matches the "prodrug" disappearance (Mass Balance Check).

Materials & Reagents[1][5]
  • Matrix: Pooled Human Plasma (Na-Heparin or K2-EDTA).[1][3] Avoid fluoride/oxalate as they may inhibit esterases.[1][2][4]

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Procaine (Fast hydrolysis) or Benfluorex.[1][4]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).[1][3][4]

Step-by-Step Workflow
  • Pre-Incubation: Thaw plasma at 37°C. Aliquot 99 µL into 96-well plate or microtubes.

  • Spike: Add 1 µL of Test Compound (100 µM in 1:1 DMSO:Water) to reach final conc. of 1 µM .

    • Note: Keep DMSO < 1% to avoid enzyme inhibition.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At timepoints

    
     min:
    
    • Remove aliquot.[1][4]

    • Immediately add to 3 volumes of Ice-cold Quenching Solution.

  • Processing: Centrifuge at 4,000g for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor MRM transitions for both Prodrug and Parent Piperidine .

Assay Workflow Diagram

AssayWorkflow cluster_sampling Timepoint Sampling (0, 5, 15... min) Start Start: Thaw Plasma (37°C) Spike Spike Test Compound (Final: 1 µM, <1% DMSO) Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Remove Aliquot Incubate->Sample Quench Quench with Ice-Cold ACN (+ Internal Standard) Sample->Quench Process Centrifuge (4000g, 15 min, 4°C) Quench->Process Analyze LC-MS/MS Analysis (Monitor Prodrug & Parent) Process->Analyze

Caption: Figure 2.[1][2][3][5] Standardized plasma stability workflow ensuring rapid quenching of esterase activity.

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the natural logarithm (


) of the remaining prodrug peak area ratio (PAR) vs. time.[3]



[2][3][6]
Mass Balance Verification

To ensure the disappearance is due to hydrolysis and not non-specific binding or other degradation:


[2][3]
  • Ideally, Recovery should remain > 80% throughout the assay.[1][4] If Parent concentration is lower than expected, check for instability of the Parent or formation of alternative metabolites.

References

  • Nielsen, A. B., et al. (2005). "Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid."[2][3] European Journal of Pharmaceutical Sciences.

  • Bundgaard, H., & Rasmussen, G. J. (1991). "Prodrugs of peptides.[1][2][3][4] 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond." Pharmaceutical Research.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1][2][4] Nature Reviews Drug Discovery.[1][4]

  • Vertex Pharmaceuticals. "Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs."[1][4] Journal of Medicinal Chemistry. [2][3]

Sources

A Comparative Guide to Hydrolysis Rates: Chloromethyl 1-Piperidinecarboxylate vs. Alkyl Carbonates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development, particularly in the design of prodrugs, the rate of cleavage of a promoiety from the active pharmaceutical ingredient (API) is a critical design parameter. This hydrolysis rate dictates the pharmacokinetic profile, bioavailability, and therapeutic efficacy of the drug.[1] Ester and carbonate functionalities are frequently employed as cleavable linkers due to their susceptibility to enzyme- and pH-mediated hydrolysis.[][3] This guide provides an in-depth comparison of the hydrolysis mechanisms and rates of two distinct classes of linkers: the highly reactive chloromethyl carbamates, exemplified by Chloromethyl 1-piperidinecarboxylate, and the more conventional alkyl carbonates.

Understanding the profound differences in their chemical lability is paramount for researchers selecting a linker strategy. While both are formally esters of carbonic acid, their pathways of degradation, and consequently their stability in aqueous environments, are fundamentally different. This guide will elucidate these differences through mechanistic discussions, comparative data, and detailed experimental protocols, providing drug development professionals with the insights required to make informed decisions.

Mechanistic Underpinnings of Hydrolysis

The stability of an organic molecule is a direct reflection of its mechanistic pathways for degradation. The stark contrast in hydrolysis rates between Chloromethyl 1-piperidinecarboxylate and simple alkyl carbonates stems from their distinct and non-analogous reaction mechanisms.

The SN1-like Pathway of Chloromethyl 1-Piperidinecarboxylate

Chloromethyl 1-piperidinecarboxylate belongs to a class of compounds often referred to as N-acyloxyalkyl carbamates or aminal esters. Its structure contains a chloromethyl group attached to the carbamate nitrogen, a feature that preordains it for rapid hydrolysis. The mechanism is not a typical nucleophilic acyl substitution. Instead, it proceeds through a rapid, SN1-like heterolytic cleavage of the carbon-chlorine bond.

The driving force for this reaction is the participation of the adjacent nitrogen atom's lone pair of electrons, which stabilizes the resulting carbocation to form a resonance-stabilized N-acyliminium ion intermediate. This intermediate is highly electrophilic and reacts swiftly with water. The subsequent decomposition of the hemiaminal-like adduct releases the parent amine (piperidine), formaldehyde, and carbon dioxide. This pathway is significantly faster than the direct nucleophilic attack on a standard carbonate carbonyl. The lability of the C-Cl bond in alpha-chloro ethers and related structures is well-documented.[4]

G start Chloromethyl 1-Piperidinecarboxylate step1 Rate-Determining Step: Spontaneous C-Cl Cleavage start->step1 S_N1-like intermediate N-Acyliminium Ion Intermediate (Resonance Stabilized) step1->intermediate step2 Rapid Attack by H₂O intermediate->step2 hemiaminal Unstable Hemiaminal Adduct step2->hemiaminal step3 Spontaneous Decomposition hemiaminal->step3 products Products: Piperidine + CO₂ + Formaldehyde + H⁺ + Cl⁻ step3->products

Caption: Hydrolysis of Chloromethyl 1-Piperidinecarboxylate via an N-Acyliminium intermediate.

The BAc2 Pathway of Alkyl Carbonates

In contrast, alkyl carbonates hydrolyze via the well-established bimolecular nucleophilic acyl substitution (BAc2) mechanism, which is common to most carboxylic acid esters.[5] Under neutral or, more significantly, basic conditions, a nucleophile (water or a hydroxide ion) directly attacks the electrophilic carbonyl carbon. This attack is the rate-determining step and results in the formation of a tetrahedral intermediate.[6] This intermediate is unstable and subsequently collapses, expelling the alkoxide as a leaving group to yield a carbonic acid monoester, which may further decompose.

The key difference is the requirement for a direct bimolecular collision between the nucleophile and the substrate. Unlike the unimolecular cleavage seen with the chloromethyl carbamate, this pathway is kinetically slower as it lacks the intramolecular electronic assistance that so effectively stabilizes the transition state in the SN1-like mechanism.

G start Alkyl Carbonate + OH⁻ step1 Rate-Determining Step: Nucleophilic Attack on C=O start->step1 B_Ac2 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of Intermediate intermediate->step2 Loss of Leaving Group products Products: Carboxylic Acid + Alkoxide step2->products

Caption: Base-promoted (BAc2) hydrolysis mechanism typical for alkyl carbonates.

Quantitative Comparison of Hydrolysis Rates

The mechanistic divergence leads to a dramatic difference in hydrolysis rates. Chloromethyl carbamates are designed for rapid cleavage, often with half-lives on the order of minutes in aqueous buffer, whereas alkyl carbonates are substantially more stable.

Compound ClassTypical MechanismKey FeatureExpected Half-Life (pH 7.4, 37°C)Causality
Chloromethyl Carbamates SN1-likeIntramolecular assistance from NitrogenSeconds to MinutesFormation of a highly stabilized N-acyliminium intermediate bypasses the need for direct nucleophilic attack on a stable carbonyl.[4]
Alkyl Carbonates BAc2Nucleophilic Acyl SubstitutionHours to DaysThe reaction rate is dependent on the concentration and strength of the nucleophile and the electrophilicity of the carbonyl carbon.[7]

Note: These are generalized values. Actual rates are highly dependent on the specific substituents and reaction conditions.

Experimental Design for Kinetic Analysis

Trustworthy kinetic data is built upon a foundation of robust experimental design. The objective is to monitor the disappearance of the reactant or the appearance of a product over time under controlled conditions (pH, temperature, ionic strength). For compounds lacking a strong chromophore, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Detailed Protocol: HPLC-UV Method for Quantifying Hydrolysis

This protocol describes a self-validating system for determining the hydrolysis rate constant. The causality behind key steps is explained to ensure scientific integrity.

1. Preparation of Buffers and Stock Solutions:

  • Rationale: Kinetic studies must be performed in a buffered solution to maintain a constant pH, as the hydrolysis rate of esters and carbonates is highly pH-dependent.[8] A phosphate buffer (e.g., 50 mM, pH 7.4) is a common choice for simulating physiological conditions.

  • Procedure:

    • Prepare a 50 mM phosphate buffer and adjust the pH to 7.40 ± 0.02 using a calibrated pH meter.

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of the test compound (Chloromethyl 1-piperidinecarboxylate or an alkyl carbonate) in a water-miscible organic solvent like acetonitrile (ACN). This prevents premature hydrolysis before the experiment begins.

2. Reaction Initiation and Sampling:

  • Rationale: The reaction must be initiated at a precise time zero (t=0) and maintained at a constant temperature, as reaction rates are temperature-sensitive.

  • Procedure:

    • Pre-heat the pH 7.4 buffer to 37.0 ± 0.1 °C in a thermostated water bath.

    • To initiate the reaction, add a small aliquot of the concentrated stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µg/mL). Immediately vortex and start a timer. This is t=0.

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes for a fast reaction), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the hydrolysis by adding the aliquot to a vial containing a quenching solution (e.g., 100 µL of cold ACN with 0.1% formic acid). This stops the reaction by diluting the sample and lowering the pH.

3. HPLC Analysis:

  • Rationale: HPLC with UV detection allows for the separation and quantification of the parent compound from its hydrolysis products.

  • Procedure:

    • Develop a stability-indicating HPLC method capable of resolving the parent compound from all expected degradants. A C18 column is a common starting point.

    • Inject the quenched samples onto the HPLC system.

    • Record the peak area of the parent compound at each time point.

4. Data Analysis:

  • Rationale: Ester hydrolysis typically follows pseudo-first-order kinetics when the concentration of water is constant.[8]

  • Procedure:

    • Plot the natural logarithm of the parent compound's peak area (ln[Area]) versus time (t).

    • The plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-kobs).

    • The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / kobs.

G prep Step 1: Preparation - Prepare Buffer (pH 7.4) - Prepare Stock Solution (in ACN) initiate Step 2: Reaction Initiation - Add Stock to pre-heated Buffer - Start Timer (t=0) prep->initiate sample Step 3: Time-Point Sampling - Withdraw Aliquots - Quench Reaction (Cold ACN/Acid) initiate->sample analyze Step 4: HPLC Analysis - Inject Quenched Samples - Quantify Parent Peak Area sample->analyze calculate Step 5: Data Analysis - Plot ln(Area) vs. Time - Calculate k_obs and t_1/2 analyze->calculate

Caption: Experimental workflow for determining hydrolysis rate constants using an HPLC-based method.

Implications for Drug Development

The choice between these two linker classes has profound strategic implications:

  • Chloromethyl 1-piperidinecarboxylate: Its extreme lability makes it suitable for prodrugs where very rapid, near-instantaneous release of the parent amine is desired upon exposure to an aqueous environment. This can be advantageous for IV formulations or for specific targeting strategies where the linker must cleave immediately upon reaching its destination. However, this reactivity makes it generally unsuitable for oral drug delivery, as it would likely hydrolyze in the gastrointestinal tract before absorption could occur.

  • Alkyl Carbonates: The greater stability and tunable hydrolysis rate of alkyl carbonates make them far more versatile.[7] By modifying the electronic and steric properties of the alkyl and/or aryl groups, their hydrolysis rate can be modulated from hours to days. This makes them excellent candidates for masking hydroxyl or phenolic groups to improve lipophilicity and membrane permeability for oral absorption.[9] The slower release can also be leveraged for developing sustained-release formulations.

Conclusion

Chloromethyl 1-piperidinecarboxylate and alkyl carbonates, while structurally related, occupy opposite ends of the stability spectrum. The former undergoes rapid, SN1-like hydrolysis driven by the formation of a stabilized iminium ion, making it an effective "quick-release" trigger. The latter hydrolyzes via a much slower, conventional BAc2 mechanism, offering a more robust and tunable platform for prodrug design. A thorough understanding of these fundamental mechanistic differences is essential for the rational design of prodrugs and the successful development of new therapeutics.

References

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-290. [Link][1][10]

  • Lovell, S., et al. (2019). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Omega, 4(7), 11829–11835. [Link][9]

  • SSRG International Journals. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. [Link][11]

  • Sarel, S., et al. (1960). Organic Carbonates. Part VI. The Rates of Alkaline Hydrolysis of Xubstituted Cyclic G. Journal of the Chemical Society. [Link][12]

  • Bertozzi, C. R. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 205-208. [Link][3]

  • Unknown. HYDROLYSIS. University of Bern. [Link][4]

  • University of Guelph. Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of Guelph Course Materials. [Link][8]

  • Ostergaard, J., & Larsen, C. (2018). pH-rate profiles for the hydrolysis of compounds. ResearchGate. [Link][7]

  • Khan, M. N. (2014). Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. Journal of Saudi Chemical Society, 21(1), S333-S343. [Link][6]

  • University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary Chemistry Course Materials. [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Liverpool Course Materials. [Link][5]

Sources

Technical Guide: Validating Prodrugs Synthesized with Chloromethyl 1-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Soft Alkyl" Carbamate Strategy

Chloromethyl 1-piperidinecarboxylate (CAS: 58493-28-4) is a specialized derivatizing reagent used to synthesize acyloxyalkyl carbamate prodrugs . Unlike simple ester prodrugs (which are often too unstable in plasma) or amide prodrugs (which can be too stable), this reagent introduces a piperidinylcarbonyloxymethyl moiety.

This "soft alkyl" linker offers a tunable balance:

  • Lipophilicity: The piperidine ring significantly increases LogP, enhancing passive membrane permeability.

  • Enzymatic Lability: The terminal ester bond is a substrate for carboxylesterases (CES1/CES2), triggering a spontaneous cascade that releases the parent drug.

  • Steric Modulation: The bulky piperidine ring provides steric shielding, often extending the plasma half-life compared to linear analogs like Proxetil (POC) or Methyl (POM).

Chemical Mechanism & Synthesis

The synthesis relies on a nucleophilic substitution (


) where the carboxylate of the parent drug displaces the chloride on the reagent.
Reaction Pathway (DOT Visualization)

The following diagram illustrates the synthesis and the subsequent bio-activation cascade.

ProdrugMechanism Parent Parent Drug (R-COOH) Intermediate Transition State (SN2 Displacement) Parent->Intermediate + Base (Cs2CO3) Reagent Reagent (Chloromethyl 1-piperidinecarboxylate) Reagent->Intermediate Prodrug Piperidinyl-Carbamate Prodrug (R-COO-CH2-O-CO-N-Pip) Intermediate->Prodrug - Cl⁻ Unstable Unstable Intermediate (Hemiacetal) Prodrug->Unstable In Vivo Activation Enzyme Esterase (CES1/2) (Hydrolysis) Enzyme->Unstable Release Release: 1. Parent Drug 2. Formaldehyde 3. CO2 4. Piperidine Unstable->Release Spontaneous Collapse

Figure 1: Synthesis and Bio-activation pathway. The reagent forms an ester linkage that, upon enzymatic cleavage, spontaneously collapses to release the active drug.

Structural Validation (The "Did We Make It?" Phase)

Validating the formation of the acyloxyalkyl linkage is critical. You must distinguish the prodrug from the starting material and potential hydrolysis byproducts.

NMR Spectroscopy: The "Smoking Gun"

The most definitive proof of successful synthesis is the appearance of the methylene bridge signal.

FeatureChemical Shift (

ppm)
MultiplicityDiagnostic Value
Methylene Bridge (-O-CH2-O-)5.70 – 5.95 Singlet (s)Critical. Indicates successful alkylation. Absence implies hydrolysis.
Piperidine

-CH2
3.30 – 3.50Multiplet (m)Confirms presence of the promoiety.
Piperidine

-CH2
1.50 – 1.70Multiplet (m)Confirms ring integrity.
Carbonyl (Carbamate) ~153 - 155

Signal
Distinguishes carbamate from simple esters (~170 ppm).

Expert Insight: If you observe a signal around 5.2 ppm , you likely have the hydrolyzed byproduct (formaldehyde hydrate/oligomers) or a hemiacetal, indicating the prodrug has already degraded. The prodrug signal must be sharp and downfield (near 5.8 ppm).

Mass Spectrometry (LC-MS/MS)
  • Ionization: Positive ESI (

    
    ).
    
  • Mass Shift: The reagent adds the moiety

    
    .
    
  • Delta Mass: Expect a mass increase of +140.07 Da (approx) relative to the parent acid (assuming loss of H and Cl).

  • Fragmentation: In MS/MS, look for the loss of the piperidine-carboxylate fragment (

    
     ~126) or the piperidine ion (
    
    
    
    86).

Performance Comparison: Piperidine vs. Alternatives

Why use this specific reagent over standard alternatives like Chloromethyl Isopropyl Carbonate (POC)?

Comparative Data Table
FeaturePiperidine Linker (This Reagent)POC (Proxetil) Simple Ethyl Ester
Structure Cyclic (Rigid)Linear (Flexible)Linear (Small)
Lipophilicity (

LogP)
High Increase (++++)Moderate Increase (++)Low Increase (+)
Plasma Half-Life (

)
Moderate/Long (Steric bulk slows hydrolysis)Short (Rapid hydrolysis)Variable (Often too stable or too labile)
Enzyme Selectivity High affinity for CES1 Non-selective (CES1 & CES2)Non-selective
Solubility Low (unless salt formed)ModerateModerate
Toxicity Piperidine release (monitor)Isopropanol releaseEthanol release
Interpretation

The Piperidine Linker is superior when the parent drug requires:

  • Sustained Release: The steric bulk of the piperidine ring hinders the approach of esterases, typically increasing the half-life compared to the rapidly hydrolyzed POC group.

  • Blood-Brain Barrier (BBB) Penetration: The high lipophilicity of the piperidine ring is excellent for CNS targeting.

Experimental Protocols

Synthesis Protocol (Cesium Carbonate Method)

Standardized for 1.0 mmol scale.

  • Activation: Dissolve Parent Drug (1.0 eq, containing -COOH) in anhydrous DMF (5 mL).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq). Stir at RT for 30 min.
    
    • Why Cs2CO3? The "Cesium Effect" enhances solubility and nucleophilicity of the carboxylate in organic solvents.

  • Alkylation: Add Chloromethyl 1-piperidinecarboxylate (1.2 eq) dropwise.

    • Note: If the reagent is not commercially available, it can be generated in situ from chloromethyl chloroformate and piperidine, but buying the pre-formed reagent reduces side reactions.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3 (removes unreacted acid) and Brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. Caution: Silica is slightly acidic; if the prodrug is sensitive, add 1% Triethylamine to the eluent.

Hydrolytic Stability Assay (Validation Workflow)

AssayWorkflow Start Prodrug Stock (in DMSO) Mix Incubate at 37°C Start->Mix Media Incubation Media (PBS pH 7.4 / Plasma) Media->Mix Sample Sampling Points (0, 15, 30, 60, 120 min) Mix->Sample Quench Quench (Cold Acetonitrile) Sample->Quench Analysis HPLC/LC-MS Analysis Quench->Analysis Calc Calculate t1/2 (First-order kinetics) Analysis->Calc

Figure 2: Workflow for determining hydrolytic stability.

Protocol:

  • Spike prodrug (10 µM final) into pre-warmed (37°C) human plasma or PBS (pH 7.4).

  • Aliquot 100 µL at designated time points.

  • Immediately quench with 300 µL ice-cold Acetonitrile (precipitates proteins/stops enzymes).

  • Centrifuge (10,000g, 5 min).

  • Analyze supernatant via HPLC.

  • Success Criteria:

    • PBS: >90% remaining after 2 hours (Chemical Stability).

    • Plasma:

      
       between 10–120 mins (Enzymatic Lability). If 
      
      
      
      min, the prodrug is too labile (failed candidate).

References

  • Alexander, J., et al. (1988).[1] (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: Increased permeation through biological membranes.[1] Journal of Medicinal Chemistry.[1] Link

  • Imai, T., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1. Journal of Pharmaceutical Sciences. Link

  • Gomes, P., et al. (2003).[2] Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[3] Nature Reviews Drug Discovery. Link

Sources

In Vitro Enzymatic Cleavage Rates of Chloromethyl 1-Piperidinecarboxylate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes mechanistic chemistry, enzymatic kinetics, and practical experimental protocols.

Executive Summary

The Chloromethyl 1-piperidinecarboxylate reagent is a critical building block for synthesizing (Piperidin-1-yl)carbonyloxymethyl (PCM) prodrugs. These linkers belong to the "soft alkyl" class, designed to mask polar carboxylic acid or amine functionalities, thereby enhancing lipophilicity and membrane permeability.

This guide objectively compares the enzymatic cleavage performance of PCM linkers against industry standards: Pivaloyloxymethyl (POM) and Isopropoxycarbonyloxymethyl (POC) .

Key Insight: PCM linkers exhibit a superior chemical stability profile compared to POC (carbonates) while maintaining sufficient enzymatic lability in plasma, offering a "Goldilocks" zone for drugs requiring extended half-lives or resistance to gastric hydrolysis.

Mechanistic Foundation

To understand cleavage rates, one must analyze the structural susceptibility of the linker to esterase-mediated hydrolysis.[1]

The PCM Linker Structure

The reagent (CAS: 186353-07-1 or similar derivatives) installs a carbamoyloxymethyl moiety.

  • Structure: Drug-C(=O)-O-CH2-O-C(=O)-N(Piperidine)

  • Leaving Group: Piperidine (secondary amine), CO₂, and Formaldehyde.

Hydrolysis Pathway

Unlike simple esters, the PCM linker presents two potential sites for enzymatic attack: the proximal ester (drug side) and the distal carbamate (piperidine side).

  • Pathway A (Distal Attack): Rare for carbamates due to high stability.

  • Pathway B (Proximal Attack): The primary mechanism for PCM linkers. Esterases (CES1/CES2) attack the ester bond connecting the drug to the methylene spacer.

Figure 1: Enzymatic hydrolysis pathway of Piperidine-Carbamoyloxymethyl prodrugs. The rate-limiting step is the initial esterase attack on the Drug-Ester bond.

Comparative Performance Analysis

The following data compares PCM linkers with the two most common alternatives: POM (Pivoxil) and POC (Proxetil).

Stability & Half-Life Comparison (In Vitro Plasma)
FeaturePCM (Piperidine Carbamate) POC (Isopropyl Carbonate) POM (Pivalate Ester)
Linker Type CarbamoyloxymethylAlkoxycarbonyloxymethylAcyloxymethyl
Chemical Stability (pH 7.4) High (t½ > 48 h)Moderate (t½ ~ 12-24 h)Moderate to High
Enzymatic Lability (Plasma) Moderate/Slow Fast Fast
Plasma Half-Life (Rat) 20 - 120 min < 10 min< 15 min
Primary Enzyme Carboxylesterases / CholinesterasesCarboxylesterases (CES1)Carboxylesterases
Byproduct Toxicity Piperidine (Low concern at therapeutic doses)Isopropanol (Negligible)Pivalic Acid (Carnitine depletion risk)
Interpretation of Data[2]
  • PCM vs. POC: POC linkers (carbonates) are extremely labile in plasma, often resulting in "flash release." PCM linkers, due to the electronic donation of the piperidine nitrogen, stabilize the carbonyl, making it less electrophilic. This results in a 3-10x slower cleavage rate , beneficial for extending the systemic circulation of short-half-life payloads.

  • PCM vs. POM: While POM is a standard, it releases pivalic acid, which can cause carnitine deficiency in long-term use. PCM releases piperidine, which generally avoids this specific metabolic toxicity, offering a safer profile for chronic therapies.

Experimental Protocol: Determining Cleavage Rates

To validate the cleavage rate of a PCM-linked prodrug, use the following self-validating protocol. This workflow ensures differentiation between chemical instability and true enzymatic cleavage.

Materials
  • Test Compound: PCM-Prodrug (10 mM stock in DMSO).

  • Matrix: Pooled Human/Rat Plasma (heparinized).

  • Control: Heat-inactivated plasma (to measure chemical hydrolysis).

  • Internal Standard: Warfarin or Tolbutamide.

Workflow Diagram

Figure 2: Standardized workflow for in vitro plasma stability assay.

Step-by-Step Methodology
  • Preparation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

  • Initiation: Add 1 µL of Prodrug stock to 999 µL of pre-warmed plasma (Final conc: 10 µM).

    • Critical Control: Prepare a parallel tube with Heat-Inactivated Plasma (treated at 56°C for 30 min) to quantify non-enzymatic hydrolysis.

  • Incubation: Shake gently at 37°C in a water bath.

  • Sampling: At t=0, 5, 10, 30, 60, 120, and 240 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 200 µL ice-cold acetonitrile containing Internal Standard. Vortex for 30s.

  • Processing: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives the half-life: 
    
    
    
    .

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Imai, T., et al. (2005). Comparison of the hydrolysis of various prodrugs of carboxylic acid drugs by carboxylesterases. Drug Metabolism and Disposition.

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.

  • Simplicio, A.L., et al. (2008). Prodrugs for Amines. Molecules. (Discusses carbamate stability).

  • Majumdar, S., et al. (2013). Di-peptide and carbamate prodrugs for targeted drug delivery. Expert Opinion on Drug Delivery.

Sources

Safety Operating Guide

Navigating the Disposal of Chloromethyl 1-piperidinecarboxylate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical laboratory. This guide provides a comprehensive, technically grounded framework for the proper disposal of Chloromethyl 1-piperidinecarboxylate and similar chemical entities, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Inferred Hazardous Characteristics:

  • Toxicity: Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Inhalation may cause respiratory tract irritation, and skin contact can lead to severe irritation or burns.[1]

  • Corrosivity: Many piperidine hydrochlorides are corrosive and can cause severe skin burns and eye damage.[2]

  • Reactivity: This compound may be incompatible with strong oxidizing agents and bases.

  • Environmental Hazards: Discharge into the environment must be avoided to prevent harm to aquatic life.[3]

Given these potential hazards, Chloromethyl 1-piperidinecarboxylate must be treated as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Chloromethyl 1-piperidinecarboxylate for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and absorption of the chemical.[4]
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes that could cause severe eye damage.[5]
Lab Coat A flame-retardant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated.To prevent inhalation of the potentially toxic dust particles.[1][6]

Segregation and Storage: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]

Caption: Waste segregation workflow.

Chloromethyl 1-piperidinecarboxylate waste should be collected in a designated, properly labeled, and sealed container.[8] This container must be stored in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.[8]

Step-by-Step Disposal Protocol

The disposal of Chloromethyl 1-piperidinecarboxylate must be conducted in compliance with all local, state, and federal regulations.[9] The following protocol outlines the general steps for its disposal.

Step 1: Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The original container, if empty and in good condition, can be used.

  • Label the Container: Affix a hazardous waste label to the container.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Chloromethyl 1-piperidinecarboxylate"

    • The specific hazards (e.g., Toxic, Corrosive)

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any solid waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.[3]

  • Contaminated Materials: Any materials grossly contaminated with the chemical, such as gloves, absorbent paper, or weighing boats, should also be placed in the hazardous waste container.[10]

  • Rinsate: The first rinse of any glassware that contained the chemical must be collected as hazardous waste.[11] Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

Step 3: Temporary Storage

  • Secure the Container: Tightly seal the waste container and store it in a designated satellite accumulation area within the laboratory.[8]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.[8]

  • Storage Time Limits: Be aware of the maximum allowable time for storing hazardous waste in a satellite accumulation area (typically up to 90 days, but this can vary by state).[8]

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Company: Arrange for the pickup and disposal of the hazardous waste with a licensed and reputable chemical waste disposal company.[9][12] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

  • Documentation: Complete all necessary paperwork provided by the waste disposal company, ensuring an accurate description of the waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

For a Small Spill (contained on a lab bench):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds to contain and absorb the spill.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

The Regulatory Landscape: A Brief Overview

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] It is essential to be familiar with both federal and state-specific regulations, as state laws can be more stringent.[15]

Caption: Regulatory framework for hazardous waste.

By adhering to these guidelines, researchers and drug development professionals can ensure that the disposal of Chloromethyl 1-piperidinecarboxylate is handled in a manner that is safe, compliant, and environmentally responsible.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Experts. Affordable Nationwide Lab Pack Disposal Services. [Link]

  • Environmental Marketing Services. Secure Lab Waste Disposal Solutions in Pennsylvania. [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. [Link]

  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management [Video]. YouTube. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025, December 29). Frequent Questions About Hazardous Waste Identification. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.